molecular formula C4H7NO2 B8817418 Diacetyl monoxime

Diacetyl monoxime

Cat. No.: B8817418
M. Wt: 101.10 g/mol
InChI Key: FSEUPUDHEBLWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetyl monoxime (C₄H₇NO₂), also known as 2,3-butanedione monoxime or BDM, is an organic compound appearing as a white to pale yellow solid with a melting point of approximately 75-78 °C . It is soluble in water and common organic solvents such as ethanol and acetone . In research, it serves two primary, distinct purposes. First, it is a key component in a robust colorimetric method for the direct determination of urea concentration in solutions such as wastewater and hydroponic fertilizers . In this acidic reaction, this compound forms a pink-colored complex with urea that can be quantified by spectrophotometric measurement at 520 nm, providing a reliable and selective detection method for millimolar levels of urea . Second, in cardiac and muscle physiology, this compound is a well-characterized electromechanical uncoupler . It acts as a negative inotropic agent that reversibly inhibits muscle contraction by primarily suppressing myofibrillar ATPase activity and calcium sensitivity, effectively uncoupling electrical excitation from mechanical contraction . Additional studies indicate it also causes a small, non-selective, and reversible reduction of several membrane ion currents, including the calcium current (I Ca ), which must be considered in electrophysiological investigations . Furthermore, some studies highlight its ability to reactivate acetylcholinesterase (AChE) in the brain in certain models of organophosphate poisoning, showcasing a tertiary oxime activity . This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions, as it can be hazardous in case of skin contact, eye contact, ingestion, or inhalation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

3-hydroxyiminobutan-2-one

InChI

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3

InChI Key

FSEUPUDHEBLWJY-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)C

boiling_point

365 to 367 °F at 760 mmHg (NTP, 1992)

melting_point

171 to 172 °F (NTP, 1992)

physical_description

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992)
Cream-colored solid;  [CAMEO] White crystalline powder;  [Alfa Aesar MSDS]

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

Origin of Product

United States

Foundational & Exploratory

Diacetyl Monoxime's Action in Muscle Fibers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized reversible inhibitor of muscle contraction.[1] Its primary mechanism of action involves the direct inhibition of myosin ATPase activity, which disrupts the cross-bridge cycling essential for muscle force generation.[1][2] This property makes DAM an invaluable tool in physiological research for uncoupling muscle excitation from contraction, enabling the study of cellular processes independent of mechanical forces. However, its effects are not limited to the myosin motor. DAM also modulates intracellular calcium dynamics and exhibits "phosphatase-like" activity, contributing to its overall physiological effects.[2][3] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanisms of Action

This compound's influence on muscle fibers is not attributable to a single, targeted action but rather to its interaction with several cellular components.

Inhibition of Myosin ATPase

The most well-characterized effect of this compound is its direct and reversible inhibition of myosin ATPase activity.[2] This inhibition is central to its ability to uncouple excitation from contraction in muscle tissue.[2]

  • Direct Interaction with Myosin: DAM acts directly on the myosin head, interfering with its enzymatic cycle.[2] This interaction hinders the efficient hydrolysis of ATP, a process crucial for the conformational changes in the myosin head that lead to the power stroke and muscle contraction.[2] Specifically, DAM is thought to stabilize the myosin-ADP-Pi intermediate complex, which slows the release of inorganic phosphate (B84403) (Pi) and subsequent strong binding to actin.[4]

  • Effects on Muscle Contraction: As a consequence of myosin ATPase inhibition, DAM reversibly reduces isometric tension, shortening speed, and the instantaneous stiffness of muscle fibers.[2][5] This effect is observed in skeletal, cardiac, and smooth muscle tissues.[1]

Modulation of Intracellular Calcium Dynamics

This compound significantly alters the handling of calcium within muscle cells.[2]

  • Opposing Effects on Contraction and Calcium Transients: In isolated cardiac papillary muscles, DAM leads to a dose-dependent decrease in contractile force while simultaneously causing an increase in intracellular calcium transients.[2][6] This suggests that DAM's primary inhibitory effect is not due to a lack of available calcium but rather to a desensitization of the myofilaments to calcium, likely through its direct action on myosin.[2][7]

  • Effects on Calcium Channels: At higher concentrations, DAM may have secondary effects, including influences on Ca2+ translocation by affecting ion channels like the L-type Ca2+ channels.[1][3][4]

Phosphatase-like Activity

This compound is described as a nucleophilic agent with "phosphatase-like" activity.[2][3] This suggests it may be capable of removing phosphate groups from proteins. While the specific targets and the physiological relevance of this activity are not yet fully defined, it represents another potential avenue through which DAM exerts its cellular effects.[2]

Quantitative Data Summary

The inhibitory effects of this compound are concentration-dependent. The following tables summarize quantitative data from various studies.

Muscle PreparationSpeciesThis compound (DAM) ConcentrationEffect on Muscle ContractionReference
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force.[1][7]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force.[1][6]
10 mM58% decrease in contractile force.[1][6]
30 mM87% decrease in contractile force.[6]
Frog skeletal muscle fibersFrog3 mM40-70% suppression of tetanic tension.[1]
Skinned cardiac trabeculaeRat20 mMDecrease in tension redevelopment rate from 29 s⁻¹ to 22 s⁻¹.[8]
100 mMForce decreased to 2.8% of control.[8]
ParameterMuscle PreparationSpeciesDAM ConcentrationObserved EffectReference
Calcium TransientsIsolated, paced papillary musclesGuinea Pig10 mM38% increase[6]
30 mM225% increase[6]
Myosin ATPase ActivitySkinned cardiac trabeculaeRat>20 mMDepressed, but to a lesser extent than force.[8]
Cross-bridge Attachment RateFrog single muscle fibersFrog3 mMConspicuous decrease.[5]
Maximum Shortening VelocityFrog single muscle fibersFrog3 mMReduced.[5]

Key Experimental Protocols

Preparation and Application of this compound
  • Stock Solution Preparation:

    • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 1 M).

    • Weigh the this compound powder accurately.

    • Dissolve the powder in the chosen solvent. DAM is soluble in water, and for cellular experiments, it is advisable to dissolve it directly in the physiological buffer to be used.[1]

    • Vortex the solution until the this compound is completely dissolved.[1]

Inhibition of Contraction in Isolated Skeletal Muscle
  • Materials: Isolated skeletal muscle (e.g., mouse extensor digitorum longus - EDL), physiological buffer (e.g., Krebs-Henseleit buffer), this compound stock solution, muscle bath with force transducer and stimulator, sutures.[1]

  • Procedure:

    • Muscle Preparation: Dissect the desired skeletal muscle and mount it in a muscle bath containing physiological buffer, maintained at a constant temperature (e.g., 25-30°C) and continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[1]

    • Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with periodic washing with fresh buffer.[1]

    • Baseline Contraction: Elicit baseline isometric contractions by electrical stimulation. Determine the optimal muscle length (L0) that produces maximal twitch force and record maximal tetanic force at a supramaximal stimulation frequency.[1]

    • Application of DAM: Prepare the desired final concentration of DAM by adding the appropriate volume of the stock solution to the muscle bath.[1]

    • Incubation: Incubate the muscle in the DAM-containing buffer for a sufficient period to allow for diffusion and inhibition (typically 15-30 minutes).[1]

    • Measurement of Inhibition: After incubation, elicit isometric contractions again using the same stimulation parameters as for the baseline measurement. Record the force generated in the presence of DAM and calculate the percentage inhibition of contractile force.[1]

    • Washout: To confirm the reversibility of the inhibition, wash the muscle with fresh physiological buffer multiple times over 30-60 minutes and re-measure the contractile force.[1]

Measurement of Ca2+-Activated Force in Skinned Muscle Fibers
  • Procedure:

    • Fiber Skinning: Chemically skin the fibers by incubating them in a skinning solution for 24 hours at 4°C to remove the sarcolemma.[1]

    • Baseline Activation: Determine the maximal Ca2+-activated force by perfusing the fiber with an activating solution (high Ca2+ concentration).[1]

    • DAM Application: Introduce DAM at the desired concentration into both the relaxing and activating solutions. Incubate the fiber in the DAM-containing relaxing solution for a few minutes before activation.[1]

    • Measurement of Inhibition: Perfuse the fiber with the DAM-containing activating solution and measure the isometric force. Compare this to the baseline maximal force.[1]

Myosin ATPase Activity Assay
  • Materials: Purified myosin (e.g., skeletal muscle myosin II), Actin, ATP, Assay Buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT), this compound (DAM) stock solution, Phosphate detection reagent (e.g., malachite green-based reagent), Microplate reader.[4]

  • Procedure:

    • Prepare Reagents: Prepare all solutions in the assay buffer.

    • Reaction Setup: In a microplate, combine myosin, actin, and varying concentrations of DAM.

    • Initiate Reaction: Add ATP to start the reaction.

    • Incubation: Incubate at a controlled temperature.

    • Stop Reaction & Detect Phosphate: Stop the reaction at various time points and add the phosphate detection reagent.

    • Measure Absorbance: Read the absorbance on a microplate reader to quantify the amount of inorganic phosphate released.

Signaling Pathways and Experimental Workflows

This compound's Multifaceted Intervention in Muscle Excitation-Contraction Coupling

cluster_0 Excitation cluster_1 Contraction Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx SR Ca2+ Release SR Ca2+ Release Ca2+ Influx->SR Ca2+ Release Myosin ATPase Cycle Myosin ATPase Cycle SR Ca2+ Release->Myosin ATPase Cycle Ca2+ Binding to Troponin Cross-bridge Cycling Cross-bridge Cycling Myosin ATPase Cycle->Cross-bridge Cycling Force Generation Force Generation Cross-bridge Cycling->Force Generation This compound This compound This compound->Ca2+ Influx Modulates This compound->Myosin ATPase Cycle Inhibits

Caption: this compound's intervention in muscle excitation-contraction coupling.

Experimental Workflow for Assessing DAM's Effect on Muscle Contraction

Isolate Muscle Isolate Muscle Mount in Bath Mount in Bath Isolate Muscle->Mount in Bath Equilibrate Equilibrate Mount in Bath->Equilibrate Baseline Contraction Baseline Contraction Equilibrate->Baseline Contraction Add DAM Add DAM Baseline Contraction->Add DAM Incubate Incubate Add DAM->Incubate Measure Contraction Measure Contraction Incubate->Measure Contraction Washout Washout Measure Contraction->Washout Remeasure Contraction Remeasure Contraction Washout->Remeasure Contraction

Caption: Workflow for studying this compound's effect on isolated muscle.

Logical Relationship of DAM's Molecular Effects

This compound This compound Inhibition of Myosin ATPase Inhibition of Myosin ATPase This compound->Inhibition of Myosin ATPase Altered Ca2+ Dynamics Altered Ca2+ Dynamics This compound->Altered Ca2+ Dynamics Phosphatase-like Activity Phosphatase-like Activity This compound->Phosphatase-like Activity Reduced Cross-bridge Cycling Reduced Cross-bridge Cycling Inhibition of Myosin ATPase->Reduced Cross-bridge Cycling Myofilament Ca2+ Desensitization Myofilament Ca2+ Desensitization Altered Ca2+ Dynamics->Myofilament Ca2+ Desensitization Decreased Muscle Force Decreased Muscle Force Reduced Cross-bridge Cycling->Decreased Muscle Force Myofilament Ca2+ Desensitization->Decreased Muscle Force

Caption: Logical flow of this compound's molecular effects on muscle.

Conclusion

This compound is a multifaceted molecule whose primary utility in muscle physiology research stems from its potent and reversible inhibition of myosin ATPase. This action effectively uncouples muscle excitation from contraction, providing a valuable tool for investigation. However, researchers must remain cognizant of its secondary effects on intracellular calcium handling and its potential phosphatase-like activity, especially at higher concentrations. A thorough understanding of these mechanisms is crucial for the accurate interpretation of experimental data and for its appropriate application in scientific inquiry and drug development.

References

Chemical and physical properties of Diacetyl monoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (CHO), also known as 2,3-butanedione (B143835) monoxime, is a versatile organic compound with significant applications in analytical chemistry and pharmacology.[1] It is a white to pale yellow crystalline powder.[1] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its roles in key biological pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValue
IUPAC Name (2E)-3-(Hydroxyimino)butan-2-one
Synonyms 2,3-Butanedione monoxime, Biacetyl monoxime, BDM
CAS Number 57-71-6
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Odor Odorless[1]
Melting Point 75-78 °C[1][2]
Boiling Point 185-186 °C[1][2]
Solubility Soluble in water, ethanol, ether, acetone, benzene, and chloroform.[1][3]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR Two singlets corresponding to the two methyl groups in different chemical environments due to the oxime group.[1]
¹³C NMR Four distinct signals for the two methyl carbons, one carbonyl carbon, and one carbon of the oxime double bond.[1]
FT-IR (cm⁻¹) Broad peak at 3200-3600 (O-H stretch of oxime), strong peak around 1680-1700 (C=O stretch), peak at 1640-1660 (C=N stretch of oxime), and peaks in the 2850-3000 range (C-H stretch of methyl groups).[1]
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 101. Fragmentation may involve loss of NO, CO, and methyl groups.[1]

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized through the reaction of 2,3-butanedione with hydroxylamine (B1172632) hydrochloride. This reaction involves the nucleophilic addition of hydroxylamine to a carbonyl group of the diketone, followed by dehydration to form the oxime.[1]

Materials:

  • 2,3-Butanedione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Ethanol

  • Water

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 2,3-butanedione in ethanol.[1]

  • Add a solution of sodium acetate to the hydroxylamine hydrochloride solution and stir to form free hydroxylamine.

  • Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.

  • Allow the reaction to proceed at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the this compound.

  • Collect the crude crystals by vacuum filtration and wash them with cold water.[1]

  • Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR): Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans and a relaxation delay (e.g., 1-2 seconds) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and reference it using the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm. Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized by heating in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Colorimetric Determination of Urea (B33335)

Principle: In a hot, acidic medium, this compound reacts with urea to form a colored diazine derivative. The intensity of the pink-to-red color is proportional to the urea concentration and is measured spectrophotometrically, typically around 520-540 nm.[4][5]

Materials:

  • This compound solution (e.g., 2% w/v in 5% acetic acid)

  • Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

  • Thiosemicarbazide (B42300) solution (acts as a color stabilizer)

  • Ferric chloride solution (catalyst)

  • Urea standards of known concentrations

  • Spectrophotometer

Procedure:

  • Sample Preparation: For biological fluids, deproteinize the sample by adding trichloroacetic acid (TCA), followed by centrifugation. Use the supernatant for the assay.

  • Reaction Setup: Pipette the blank (distilled water), urea standards, and samples into labeled test tubes.

  • Add the this compound solution and the acid reagent containing thiosemicarbazide and ferric chloride to each tube.

  • Incubation: Incubate the tubes in a boiling water bath for a specified time (e.g., 10-20 minutes) to allow for color development.

  • Cooling: Cool the tubes in a cold water bath to stop the reaction.

  • Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (e.g., 525 nm) using a spectrophotometer, with the blank as a reference.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the urea standards against their concentrations. Determine the urea concentration in the samples from this curve.

Biological Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Reactivation

This compound, like other oximes, can reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate-enzyme conjugate, leading to the cleavage of the phosphate (B84403) group from the serine residue in the active site of AChE and restoring its enzymatic activity.

Acetylcholinesterase_Reactivation AChE Active Acetylcholinesterase Inhibited_AChE Inhibited AChE (Organophosphate-Bound) AChE->Inhibited_AChE Organophosphate Inhibition Reactivated_AChE Reactivated Acetylcholinesterase Inhibited_AChE->Reactivated_AChE Nucleophilic Attack DAM This compound (Oxime) OP_Oxime Phosphorylated Oxime Reactivated_AChE->OP_Oxime Release of

Caption: General mechanism of acetylcholinesterase reactivation by an oxime like this compound.

Myosin ATPase Inhibition

This compound is widely used in research as a reversible, non-competitive inhibitor of myosin ATPase. It acts directly on the myosin head, interfering with its enzymatic cycle and preventing the efficient hydrolysis of ATP. This inhibition uncouples muscle excitation from contraction.

Myosin_ATPase_Inhibition Myosin_ATPase Myosin ATPase ADP_Pi ADP + Pi Myosin_ATPase->ADP_Pi Hydrolysis Inhibited_Myosin Inhibited Myosin ATPase ATP ATP Contraction Muscle Contraction ADP_Pi->Contraction Energy for DAM This compound DAM->Myosin_ATPase Inhibits

References

Synthesis and purification of Diacetyl monoxime for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Diacetyl Monoxime for Laboratory Use

Introduction

This compound (2,3-butanedione monoxime) is a crucial reagent in various biochemical and analytical assays, most notably in the colorimetric determination of urea (B33335) and related compounds.[1][2][3] Its utility as a laboratory chemical necessitates the availability of high-purity material.[1] This technical guide provides detailed experimental protocols for the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. The guide outlines the underlying chemical principles, step-by-step procedures, and quantitative data to ensure the successful preparation of this compound for laboratory use.

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of 2,3-butanedione (B143835) with hydroxylamine (B1172632) hydrochloride. This reaction proceeds via the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, which is then followed by dehydration to form the oxime.[4]

Reaction Pathway

The chemical transformation is illustrated below:

G cluster_reactants Reactants cluster_products Products r1 2,3-Butanedione p1 This compound r1->p1 + r2 Hydroxylamine Hydrochloride r2->p1 p2 Water + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,3-Butanedione

This protocol is adapted from established laboratory methods for oxime formation.[4]

Materials:

  • 2,3-Butanedione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Ethanol (B145695)

  • Deionized Water

  • Ice bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride by dissolving it in deionized water in an Erlenmeyer flask.

  • In a separate beaker, prepare a solution of sodium acetate in deionized water. Add this solution to the hydroxylamine hydrochloride solution. The sodium acetate acts as a base to neutralize the HCl generated and liberate the free hydroxylamine.

  • Prepare a solution of 2,3-butanedione in ethanol.

  • While stirring the hydroxylamine/acetate mixture, slowly add the 2,3-butanedione solution.

  • Allow the reaction to proceed at room temperature. The progress can be monitored using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to induce the crystallization of the crude this compound.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold deionized water to remove residual salts and impurities.

  • Allow the crude product to air dry before proceeding to purification.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.[6] For this compound, a mixed solvent system of ethanol and water is highly effective.[4]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated charcoal (if the solution is colored)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to the flask to dissolve the crude product completely. Keep the solution heated on a hot plate.[4][7]

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[4][8]

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • To the hot filtrate, slowly add hot water until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.[4]

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals completely. The melting point of pure this compound is between 75-78 °C.[9][10]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods, providing a baseline for expected outcomes.

ParameterMethod 1: Butanone + Hydroxylammonium SulfateMethod 2: Butanone + Alkyl Nitrite
Reactant Molar Ratio Butanone : (NH₃OH)₂SO₄ = 1:1[11]Alkyl Nitrite : Butanone = (1.01-1.1):1[12]
Catalyst Ratio Not specifiedCatalyst : Butanone = (0.1-0.2):1 (by mass)[12]
Reaction Temperature Stage 1: 35-70 °C; Stage 2: 40-75 °C[11]30-50 °C[12]
pH Stage 1: 4.0-6.0; Stage 2: 3.0-6.0[11]Not specified
Reaction Time Not specified (continuous flow)30-60 seconds[12]
Product Purity/Yield 99.9% Purity[11]83.44% Content (Yield)[12]

Process Workflows

Synthesis Workflow

Caption: General experimental workflow for the synthesis of crude this compound.

Purification Workflow

G Crude Crude this compound Dissolve 1. Dissolve in Minimum Hot Ethanol Crude->Dissolve HotFilter 2. Hot Gravity Filtration (Optional, if impurities present) Dissolve->HotFilter Precipitate 3. Add Hot Water until Turbid, Cool Slowly to Crystallize HotFilter->Precipitate ColdFilter 4. Collect Crystals via Vacuum Filtration Precipitate->ColdFilter WashDry 5. Wash with Cold Solvent and Dry ColdFilter->WashDry Pure Pure this compound WashDry->Pure

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Safety and Handling

This compound is a stable chemical under normal temperatures and pressures but should be handled with appropriate care in a laboratory setting.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9][13]

  • Handling: Use with adequate ventilation and minimize dust generation. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[9][13]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms develop.[9][10]

References

Diacetyl Monoxime: A Reversible Inhibitor of Myosin ATPase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a well-characterized small molecule that acts as a reversible, low-affinity inhibitor of myosin ATPase.[1][2] Its ability to uncouple muscle excitation from contraction has made it a valuable tool in physiological and cellular research.[3] This technical guide provides a comprehensive overview of DAM as a myosin ATPase inhibitor, detailing its mechanism of action, isoform specificity, and significant off-target effects. This document also includes a compilation of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant cellular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Myosin ATPase

The primary mechanism by which this compound exerts its muscle-relaxant effect is through the direct and reversible inhibition of myosin ATPase activity.[1] Myosins are a superfamily of motor proteins that convert the chemical energy from ATP hydrolysis into mechanical force, driving processes such as muscle contraction, cell motility, and intracellular transport.[3]

DAM functions as a non-competitive inhibitor of myosin II ATPase.[1][4] It stabilizes the myosin-ADP-Pi intermediate complex in the ATPase cycle.[1] This stabilization hinders the release of inorganic phosphate (B84403) (Pi), a crucial step that precedes the "power stroke" – the conformational change in the myosin head that generates force.[1][4] By trapping myosin in this pre-power stroke state, DAM effectively prevents the strong binding of myosin to actin and the subsequent force production, leading to muscle relaxation.[1] The reversibility of DAM's effects is a key feature; its inhibitory action can be readily reversed upon washout from the experimental system.[5][6]

Signaling Pathway: Myosin ATPase Cycle and DAM Inhibition

Myosin_ATPase_Cycle Actomyosin Actomyosin Myosin_ATP Myosin-ATP Actomyosin->Myosin_ATP + ATP (Myosin dissociates) Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi + Actin DAM This compound Myosin_ADP_Pi->DAM Stabilization Actomyosin_ADP Actomyosin-ADP Acto_Myosin_ADP_Pi->Actomyosin_ADP Pi Release (Power Stroke) Actomyosin_ADP->Actomyosin - ADP DAM->Myosin_ADP_Pi

Caption: Mechanism of this compound (DAM) inhibition of the myosin ATPase cycle.

Quantitative Data on this compound Inhibition

Due to its low affinity for myosin, precise IC50 values for DAM are not extensively reported in the literature.[1] Instead, its effects are typically described over a range of millimolar concentrations.

Table 1: Inhibitory Constants and Effective Concentrations of this compound
ParameterMyosin IsoformValueNotes
KiMyosin II~5 mM[3]Non-competitive inhibition.
Effective ConcentrationSkeletal Muscle Myosin II5 - 20 mM[1]Generally considered the primary target of DAM.[1]
Effective ConcentrationCardiac Muscle Myosin0.2 - 20 mM[5][6]Dose-dependent decrease in contractile force.[5]
Effective ConcentrationSmooth Muscle MyosinNot well-established[1]Limited data available on direct inhibition.[1]
Table 2: Effect of this compound on Myocardial Contractility
SpeciesMuscle PreparationDAM ConcentrationEffect on Contractile Force
Guinea PigIsolated, perfused heart0.2 - 5 mMUp to 51% decrease in Left Ventricular Systolic Pressure[5]
Guinea PigIsolated, perfused heart10 mM76% decrease in Left Ventricular Systolic Pressure[5]
Guinea PigIsolated, paced papillary muscles2 mM27% decrease[5]
Guinea PigIsolated, paced papillary muscles10 mM58% decrease[5]
Guinea PigIsolated, paced papillary muscles30 mM87% decrease[5]

Isoform Specificity

This compound exhibits a degree of specificity for different myosin isoforms. It is a more potent inhibitor of skeletal muscle myosin II compared to other myosins.[1][2] Studies have shown that DAM does not significantly inhibit the ATPase activity of Acanthamoeba myosin-IC, human myo1e, chicken myosin-V, and porcine myosin-VI.[1] The effect of DAM on non-muscle myosin II is a subject of debate in the scientific literature.[1][7] Therefore, it should not be considered a general myosin inhibitor without careful validation for the specific isoform being studied.[1]

Off-Target Effects

A critical consideration when using this compound is its array of off-target effects, which can influence experimental outcomes.

Modulation of Intracellular Calcium Dynamics

DAM can act as an electromechanical uncoupler, particularly in cardiac muscle, by affecting ion channels, including L-type Ca2+ channels, and altering intracellular calcium concentrations.[1][8] Paradoxically, while it inhibits contraction, DAM has been observed to cause an increase in intracellular calcium transients in isolated papillary muscles.[5] This effect is important to consider in studies where calcium signaling is a key variable.

Phosphatase-Like Activity

DAM has been described as having "phosphatase-like" activity.[8][9] This chemical property suggests that it may dephosphorylate various cellular proteins, which could lead to a wide range of effects independent of its action on myosin ATPase. This non-specific phosphatase activity may contribute to some of its observed cellular effects.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of DAM in a suitable aqueous buffer (e.g., deionized water or assay buffer). Due to the millimolar concentrations required, ensure the DAM is fully dissolved. Prepare fresh solutions for each experiment to ensure consistency.[1]

  • Myosin and Actin Preparations: Purify myosin (e.g., skeletal muscle myosin II) and actin from a relevant tissue source using established protocols.[10][11] The purity and activity of these proteins are critical for obtaining reliable data.

  • ATPase Assay Buffer: A typical buffer for actin-activated Mg2+-ATPase assays contains 25 mM Imidazole (pH 7.5), 25 mM KCl, 5 mM MgCl2, and 1 mM DTT.[3] The exact composition may need to be optimized for the specific myosin isoform and experimental conditions.

  • Phosphate Detection Reagent: For colorimetric assays, a malachite green-based reagent is commonly used to detect the liberated inorganic phosphate.[3][12]

Actin-Activated Mg²⁺-ATPase Assay to Determine DAM Inhibition

This protocol provides a general framework for determining the IC50 or inhibitory profile of DAM on myosin ATPase activity.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Myosin Purify Myosin Setup_Reaction Set up reaction in 96-well plate: - Assay Buffer - F-Actin - DAM (varying concentrations) - Vehicle Control Prep_Myosin->Setup_Reaction Prep_Actin Purify Actin Prep_Actin->Setup_Reaction Prep_DAM Prepare DAM Dilutions Prep_DAM->Setup_Reaction Prep_Buffer Prepare Assay Buffer Prep_Buffer->Setup_Reaction Add_Myosin Add Myosin to wells Setup_Reaction->Add_Myosin Incubate Incubate at constant temperature (e.g., 25°C or 37°C) Add_Myosin->Incubate Start_Reaction Initiate reaction by adding ATP Incubate->Start_Reaction Stop_Reaction Stop reaction at various time points with Phosphate Detection Reagent Start_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance (e.g., 620-650 nm for Malachite Green) Stop_Reaction->Measure_Absorbance Calc_Pi Calculate Pi released from standard curve Measure_Absorbance->Calc_Pi Calc_Rate Determine ATPase activity rate Calc_Pi->Calc_Rate Plot_Data Plot ATPase activity vs. [DAM] Calc_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for determining the inhibitory effect of this compound on myosin ATPase activity.

  • Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer, a saturating concentration of F-actin (e.g., 10-20 µM), and varying concentrations of this compound (e.g., 0, 1, 5, 10, 15, 20 mM).[1] Include a vehicle control (the buffer used to dissolve DAM).

  • Myosin Addition: Add purified myosin to each well to a final concentration of approximately 0.1-0.5 µM.[1]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes) to allow the inhibitor to interact with the myosin.[3]

  • Initiation of Reaction: Start the ATPase reaction by adding a saturating concentration of ATP (e.g., 1-2 mM) to all wells.[1]

  • Phosphate Detection: At various time points, stop the reaction by adding the phosphate detection reagent.[3] The reaction should be stopped during the linear phase of phosphate release.

  • Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength for the detection reagent (e.g., 620-650 nm for Malachite Green).[3]

  • Data Analysis:

    • Construct a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the rate of ATPase activity (e.g., in nmol Pi/min/mg of myosin).

    • Plot the rate of ATPase activity against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC50 value, if applicable, or to characterize the concentration-dependent inhibition.[3]

Basal Mg²⁺-ATPase Assay

To investigate the direct effect of DAM on the myosin motor domain in the absence of actin, a basal ATPase assay can be performed. The protocol is similar to the actin-activated assay, with the key difference being the omission of F-actin from the reaction mixture.[3] This assay is often performed with myosin subfragment-1 (S1) or heavy meromyosin (HMM) to improve solubility.[13]

Conclusion

This compound is a valuable research tool for the reversible inhibition of myosin II ATPase. Its primary mechanism involves the stabilization of the myosin-ADP-Pi complex, thereby preventing the power stroke and muscle contraction. While it exhibits some specificity for skeletal muscle myosin II, its low affinity and significant off-target effects, particularly on calcium signaling and its phosphatase-like activity, must be carefully considered when designing experiments and interpreting results. The experimental protocols provided in this guide offer a framework for the quantitative assessment of DAM's inhibitory effects on myosin ATPase activity. A thorough understanding of its multifaceted actions is essential for its effective use in elucidating the complex roles of myosins in health and disease.

References

The Dawn of a New Antidote: A Technical Guide to the Historical Use of Diacetyl Monoxime as a Cholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the advent of highly toxic organophosphorus (OP) compounds, both as agricultural pesticides and chemical warfare agents, presented a significant and urgent medical challenge. These agents exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a cascade of debilitating and often fatal symptoms. In the race to develop effective countermeasures, a class of compounds known as oximes emerged as promising reactivators of inhibited AChE. Among the earliest of these was diacetyl monoxime (DAM), a compound that, while largely superseded by more potent successors, played a pivotal role in the foundational understanding of cholinesterase reactivation. This technical guide provides an in-depth exploration of the historical use of this compound, focusing on its mechanism of action, early experimental evaluation, and the quantitative data that defined its era.

Mechanism of Action: A Nucleophilic Rescue

The therapeutic action of this compound, like other oximes, is centered on its ability to act as a nucleophilic agent. Organophosphates inactivate acetylcholinesterase by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond that renders the enzyme non-functional.

This compound possesses a nucleophilic oxime group (-C=N-OH) that can attack the phosphorus atom of the organophosphate moiety attached to the AChE. This nucleophilic attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the organophosphate and the serine residue of the enzyme. The organophosphate is thus transferred to the oxime, forming a phosphorylated oxime, and the acetylcholinesterase is regenerated, restoring its ability to hydrolyze acetylcholine.

Reactivation of AChE by this compound Figure 1: Mechanism of AChE Reactivation by this compound AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Organophosphate Inhibition Intermediate Transient Intermediate Inhibited_AChE->Intermediate Nucleophilic Attack by DAM DAM This compound (Nucleophile) DAM->Intermediate Reactivated_AChE Reactivated AChE Intermediate->Reactivated_AChE Enzyme Regeneration Phosphorylated_Oxime Phosphorylated Oxime Intermediate->Phosphorylated_Oxime Formation of Phosphorylated Oxime

Caption: Mechanism of AChE Reactivation by this compound.

Quantitative Efficacy: A Tabular Summary

The following tables summarize the available quantitative data on the efficacy of this compound as a cholinesterase reactivator.

OrganophosphateEnzyme SourceReactivatorReactivation RateReference
ParaoxonRecombinant Human AChEThis compoundLow[1]
SarinRecombinant Human AChEThis compoundLow[1]
CyclosarinRecombinant Human AChEThis compoundLow[1]
VXRecombinant Human AChEThis compoundLow[1]
DichlorvosRat Brain AChEThis compound~75% protection in hippocampus, medulla, and cortex; 90% in pons and spinal cord[2]

Table 1: In Vitro Reactivation Efficacy of this compound

ParameterValueSpeciesAdministration RouteReference
Peak Blood Concentration20.6 ± 0.62 µg/mL (at 60 min)Sheep15 mg/kg, IV[3]
Therapeutic Blood Concentration MaintenanceUp to 8 hours (≥ 4 µg/mL)Sheep15 mg/kg, IV[3]
Erythrocyte Penetration5.6% to 16.8% of total blood concentrationSheep15 mg/kg, IV[3]
Highest Tissue Concentration (Brain)7.51 µg/gSheep15 mg/kg, IV (sacrificed at 15 and 180 min)[3]
Lowest Tissue Concentration (Liver)2.25 - 4.49 µg/gSheep15 mg/kg, IV (sacrificed at 15 and 180 min)[3]
Urinary Excretion (24 hours)~16% of total administered doseSheep15 mg/kg, IV[3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sheep

Experimental Protocols

Historical Methods for Measuring Cholinesterase Activity

Early investigations into cholinesterase activity and its reactivation relied on various colorimetric and titrimetric methods. These foundational techniques paved the way for more sophisticated assays used today.

1. Colorimetric Method (circa 1950s-1960s): A common historical approach involved the incubation of a biological sample (e.g., blood, brain homogenate) with a choline (B1196258) ester substrate, such as acetylcholine. The enzymatic hydrolysis of the substrate produces choline and an acid. The change in pH due to the acid production was then measured, often using a pH indicator dye, and the rate of color change was correlated with enzyme activity.

Historical_Colorimetric_Assay Figure 2: Workflow of a Historical Colorimetric Cholinesterase Assay Sample Biological Sample (e.g., Blood, Tissue Homogenate) Incubation Incubation Sample->Incubation Substrate Choline Ester Substrate (e.g., Acetylcholine) Substrate->Incubation Hydrolysis Enzymatic Hydrolysis (by AChE) Incubation->Hydrolysis Products Products: Choline + Acid Hydrolysis->Products Indicator pH Indicator Dye Products->Indicator Color_Change Color Change Indicator->Color_Change Measurement Spectrophotometric Measurement Color_Change->Measurement Activity Enzyme Activity (Correlated to rate of color change) Measurement->Activity

Caption: Workflow of a Historical Colorimetric Cholinesterase Assay.

2. Ellman's Assay (1961): A significant advancement was the development of the Ellman's assay, which remains a widely used method. This assay utilizes acetylthiocholine (B1193921) as a substrate. Its hydrolysis by AChE produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Detailed Protocol for Ellman's Assay:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • Enzyme solution (e.g., erythrocyte ghost suspension or tissue homogenate)

  • Assay Procedure (in a cuvette):

    • To a cuvette, add 3.0 mL of phosphate buffer.

    • Add 100 µL of DTNB solution.

    • Add 50 µL of the enzyme solution.

    • Mix and incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration and to measure any non-enzymatic hydrolysis.

    • Initiate the reaction by adding 20 µL of the ATCI solution.

    • Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation of Activity: The rate of change in absorbance is directly proportional to the AChE activity.

Early In Vivo Experimental Design for Evaluating Reactivator Efficacy

A typical experimental design from the 1950s and 1960s to assess the protective effect of a reactivator like this compound against organophosphate poisoning in animal models (e.g., rats, mice, guinea pigs) would involve the following steps:

  • Animal Grouping: Animals were randomly assigned to different treatment groups:

    • Control group (no treatment)

    • Organophosphate only group

    • This compound only group (to assess toxicity of the reactivator)

    • Organophosphate + this compound group

    • Organophosphate + Atropine (B194438) group (atropine was a standard supportive therapy)

    • Organophosphate + Atropine + this compound group

  • Administration of Agents:

    • The organophosphate was administered at a lethal dose (e.g., LD50 or higher).

    • This compound and/or atropine were administered, often at various time points pre- or post-exposure to the organophosphate, to determine the therapeutic window.

  • Observation and Data Collection:

    • Mortality rates were recorded over a specified period (e.g., 24-48 hours).

    • Clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) were observed and scored.

    • In some studies, blood samples were collected to measure AChE activity.

  • Data Analysis: The protective index was often calculated as the ratio of the LD50 of the organophosphate in the treated group to the LD50 in the untreated group.

In_Vivo_Protocol Figure 3: Logical Flow of an Early In Vivo Study on DAM Start Start Grouping Animal Grouping Start->Grouping OP_Admin Administer Lethal Dose of Organophosphate Grouping->OP_Admin Treatment_Decision Treatment Group? OP_Admin->Treatment_Decision DAM_Admin Administer this compound (and/or Atropine) Treatment_Decision->DAM_Admin Yes Observation Observe Clinical Signs and Mortality Treatment_Decision->Observation No (Control) DAM_Admin->Observation Data_Collection Collect Blood Samples (for AChE activity) Observation->Data_Collection Analysis Analyze Data (Protective Index, etc.) Data_Collection->Analysis End End Analysis->End

Caption: Logical Flow of an Early In-Vivo Study on DAM.

Historical Synthesis of this compound

The synthesis of this compound for early pharmacological studies was typically achieved through the oximation of diacetyl (2,3-butanedione). A common laboratory-scale synthesis involved the reaction of diacetyl with hydroxylamine (B1172632).

General Synthesis Procedure:

  • Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water and neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to generate free hydroxylamine.

  • Oximation Reaction: Diacetyl is added to the hydroxylamine solution. The reaction mixture is stirred, often with cooling, to control the exothermic reaction.

  • Isolation and Purification: The resulting this compound may precipitate from the solution or be extracted with an organic solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final crystalline product.

Conclusion

This compound represents a critical first step in the development of life-saving antidotes for organophosphate poisoning. Although its efficacy is modest compared to modern oximes like pralidoxime (B1201516) and obidoxime, the early research on DAM laid the essential groundwork for understanding the principles of cholinesterase reactivation. The experimental protocols developed to evaluate its efficacy and the quantitative data generated, though limited by the analytical capabilities of the time, were instrumental in establishing the proof-of-concept for oxime therapy. This historical perspective serves as a valuable reminder of the iterative nature of drug discovery and the importance of foundational research in addressing emergent toxicological threats. For contemporary researchers, understanding the journey of compounds like this compound provides context for the ongoing search for more effective and broad-spectrum cholinesterase reactivators.

References

Spectroscopic Data of Diacetyl Monoxime: A Technical Guide for Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for diacetyl monoxime, a crucial reagent in various chemical analyses, most notably in the colorimetric determination of urea (B33335).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the experimental protocols for its acquisition to aid in the unambiguous identification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating its identification through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.[3]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (oxime)
2850-3000MediumC-H stretch (methyl groups)
1680-1700Strong, SharpC=O stretch (carbonyl)
1640-1660MediumC=N stretch (oxime)
Table 1: Key IR Absorption Bands of this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The presence of the oxime group results in distinct chemical environments for the two methyl groups.[3]

¹H NMR Spectrum

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1Singlet3HCH₃ (adjacent to C=N)
~2.4Singlet3HCH₃ (adjacent to C=O)
Table 2: ¹H NMR Spectroscopic Data for this compound.[3]

¹³C NMR Spectrum

Chemical Shift (δ) ppmAssignment
~15CH₃ (adjacent to C=N)
~25CH₃ (adjacent to C=O)
~150C=N (oxime)
~200C=O (carbonyl)
Table 3: ¹³C NMR Spectroscopic Data for this compound.[3]
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

m/zIon
101[M]⁺ (Molecular Ion)
86[M - CH₃]⁺
72[M - CO]⁺
57[M - NO - CH₃]⁺
Table 4: Mass Spectrometry Data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic characterization of this compound.

Synthesis of this compound

Principle: this compound can be synthesized through the reaction of 2,3-butanedione (B143835) with hydroxylamine (B1172632) hydrochloride. This reaction involves the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, followed by dehydration to form the oxime.[3][4]

Materials:

  • 2,3-Butanedione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297)

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in water.

  • In a separate flask, dissolve 2,3-butanedione in ethanol.

  • Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.

  • Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crude this compound crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain purified this compound.[3]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.[5]

Procedure (Thin Solid Film Method):

  • Dissolve a small amount of purified this compound in a volatile organic solvent such as methylene (B1212753) chloride.

  • Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[7]

Procedure:

  • Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe.[7]

Mass Spectrometry (MS)

Principle: Electron Ionization (EI) mass spectrometry involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z).[8]

Procedure:

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[8]

  • The resulting ions are accelerated and separated by the mass analyzer.

  • The detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,3-Butanedione 2,3-Butanedione Mixing Mixing in Ethanol/Water 2,3-Butanedione->Mixing Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Mixing Sodium_Acetate Sodium Acetate Sodium_Acetate->Mixing Reaction Room Temperature Reaction Mixing->Reaction Crystallization Cooling and Crystallization Reaction->Crystallization Purification Filtration and Recrystallization Crystallization->Purification Diacetyl_Monoxime This compound Purification->Diacetyl_Monoxime

Caption: Synthesis workflow for this compound.

Spectroscopic Identification Workflow

G cluster_spectroscopy Spectroscopic Analysis Unknown_Sample Unknown Sample (Presumed this compound) IR IR Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Sample->NMR MS Mass Spectrometry Unknown_Sample->MS Data_Analysis Data Analysis and Comparison with Reference Data IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Compound_ID Compound Identified as This compound Data_Analysis->Compound_ID

Caption: Workflow for the spectroscopic identification of this compound.

References

Diacetyl Monoxime: A Technical Guide to its Solubility and Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime, is a versatile oxime compound with significant applications in biomedical research and clinical diagnostics. It is widely recognized for its role as a reactivator of inhibited acetylcholinesterase (AChE) and as a chemical phosphatase that inhibits myosin ATPase. Its utility in experimental and diagnostic settings is critically dependent on its solubility and stability in aqueous solutions, particularly in physiological buffers used to mimic biological environments. This technical guide provides an in-depth overview of the solubility and stability of this compound in commonly used physiological buffers, presents detailed experimental protocols for their determination, and illustrates relevant biological pathways.

Core Principles: Solubility and Stability

The solubility of a compound in a particular solvent is the maximum concentration that can be dissolved at a given temperature to form a saturated solution. For in vitro and in vivo studies, understanding the solubility of this compound in physiological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES is crucial for preparing accurate and effective experimental solutions.

The stability of a compound refers to its resistance to chemical degradation under specific conditions. Factors such as pH, temperature, and the presence of other chemical species can influence the rate of degradation. For this compound, stability is a key consideration for the storage of stock solutions and for the interpretation of experimental results, as degradation products may have different biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound. It is important to note that while some specific data is available, comprehensive studies covering a wide range of conditions for all physiological buffers are not extensively reported in the literature. Therefore, experimental determination for specific applications is highly recommended.

Table 1: Solubility of this compound

Buffer SystempHTemperature (°C)Solubility
Phosphate-Buffered Saline (PBS)7.2Not Specified~ 2 mg/mL[1]
WaterNot Specified205 g/100 mL
EthanolNot SpecifiedNot SpecifiedSoluble[2]
DMSONot SpecifiedNot Specified~30 mg/mL
Dimethyl formamideNot SpecifiedNot Specified~30 mg/mL
TRISNot SpecifiedNot SpecifiedData not available
HEPESNot SpecifiedNot SpecifiedData not available

Table 2: Stability of this compound

Solution/BufferpHTemperature (°C)Stability Notes
Aqueous SolutionNot SpecifiedNot SpecifiedNot recommended for storage for more than one day[1].
Mixed Color Reagent (with thiosemicarbazide)Acidic25 (in light)Stable for at least a week[3][4][5][6].
Mixed Color Reagent (with thiosemicarbazide)Acidic4 (in dark)Stable for at least a week[3][4][5][6].
Physiological Buffer (e.g., PBS)~7.437Specific degradation kinetics and half-life data are not readily available. Hydrolysis is expected to be a primary degradation pathway.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound in physiological buffers are provided below. These protocols can be adapted based on specific experimental needs and available analytical instrumentation.

Protocol 1: Determination of Equilibrium Solubility

This protocol determines the thermodynamic or equilibrium solubility of this compound in a chosen physiological buffer.

Materials:

  • This compound (solid)

  • Physiological buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the physiological buffer to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the samples.

  • Calculation:

    • Calculate the solubility of this compound in the buffer at the specified temperature, taking into account the dilution factor.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a method to assess the stability of this compound in a physiological buffer over time at a specific temperature.

Materials:

  • This compound stock solution of known concentration in the physiological buffer of interest

  • Vials with screw caps

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column and detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired physiological buffer at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into several vials and securely cap them.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

    • Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

    • It is also advisable to monitor the pH of the solution at each time point.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation rate and, if applicable, the half-life (t½) of this compound under the tested conditions.

    • The appearance of new peaks in the chromatogram can be indicative of degradation products.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its interaction with two key enzyme systems: acetylcholinesterase and myosin ATPase.

Reactivation of Acetylcholinesterase

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. This compound, like other oximes, can reactivate the phosphorylated AChE by a nucleophilic attack on the phosphorus atom of the organophosphate, thereby restoring the enzyme's function.

Acetylcholinesterase_Reactivation cluster_inhibition Inhibition Process cluster_reactivation Reactivation by DAM AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Inhibition Organophosphate Organophosphate (e.g., Sarin, VX) Inhibited_AChE->AChE Reactivation Phosphorylated_DAM Phosphorylated DAM Inhibited_AChE->Phosphorylated_DAM Nucleophilic Attack DAM This compound (DAM) Hydrolysis Hydrolysis Phosphorylated_DAM->Hydrolysis

Caption: Mechanism of acetylcholinesterase reactivation by this compound.

Inhibition of Myosin ATPase

This compound acts as a low-affinity, non-competitive inhibitor of myosin ATPase. It primarily affects the release of inorganic phosphate (B84403) (Pi) from the myosin-ADP-Pi complex, which is a critical step in the cross-bridge cycling of muscle contraction. By stabilizing this intermediate state, this compound reduces the number of myosin heads that can strongly bind to actin, leading to muscle relaxation.

Myosin_ATPase_Inhibition cluster_cycle Myosin Cross-Bridge Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly bound to Actin) Myosin_ADP_Pi->Myosin_ADP Pi Release Myosin_Rigor Myosin (Rigor State) Myosin_ADP->Myosin_Rigor ADP Release Myosin_Rigor->Myosin_ATP ATP Binding DAM This compound (DAM) DAM->Myosin_ADP_Pi Inhibition

Caption: Inhibition of the myosin ATPase cycle by this compound.

Experimental Workflow Visualizations

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound in a physiological buffer.

Solubility_Workflow start Start add_excess Add excess this compound to buffer start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify concentration in supernatant via HPLC separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end Stability_Workflow start Start prepare_solution Prepare this compound solution in buffer of known concentration start->prepare_solution incubate Incubate at a specific temperature (e.g., 37°C) prepare_solution->incubate sample_timepoint Sample at various time points (t=0, 2, 4...h) incubate->sample_timepoint analyze_hplc Analyze samples by HPLC sample_timepoint->analyze_hplc plot_data Plot concentration vs. time analyze_hplc->plot_data determine_kinetics Determine degradation rate and half-life plot_data->determine_kinetics end End determine_kinetics->end

References

The Chromogenic Role of Diacetyl Monoxime in Quantitative Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of diacetyl monoxime as a key chromogenic compound in various quantitative assays, with a primary focus on the widely used Fearon reaction for urea (B33335) determination. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and key quantitative data to aid researchers in the successful application of this methodology.

Core Principles of the this compound Assay

The this compound assay is a robust and widely adopted colorimetric method for the quantification of urea and other compounds containing a ureido group. The fundamental principle of this assay lies in the condensation reaction of this compound with urea in a hot, acidic environment. This reaction, often referred to as the Fearon reaction, results in the formation of a colored chromophore, a diazine derivative.[1][2]

Under acidic conditions and heat, this compound is first hydrolyzed to diacetyl (2,3-butanedione). Diacetyl then reacts with urea to form the cyclic diazine compound.[1][3] The reaction is typically catalyzed by ferric ions (Fe³⁺) and stabilized by an oxidizing agent like thiosemicarbazide, which enhances the color intensity and stability of the final product.[1][2] The resulting solution exhibits a characteristic pink or red color, the intensity of which is directly proportional to the concentration of urea in the sample.[2] This relationship allows for the quantitative determination of urea by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound assay for urea determination, compiled from various established protocols. This data is essential for optimizing experimental conditions and ensuring accurate and reproducible results.

ParameterValueSource(s)
Wavelength of Maximum Absorbance (λmax) 520 nm[1][3][4]
530 nm[2]
540 nm[5]
Linear Range 0.4 - 5.0 mM[1][3][4]
Lower Limit of Detection (LOD) 440 µM[1]
Molar Attenuation Coefficient 199 µM⁻¹ cm⁻¹[6]

Chemical Reaction Pathway

The chemical transformation in the this compound assay involves a multi-step reaction. The following diagram illustrates the core chemical pathway from the hydrolysis of this compound to the formation of the final colored product.

G DiacetylMonoxime This compound Diacetyl Diacetyl (2,3-butanedione) DiacetylMonoxime->Diacetyl  Acid, Heat   Diazine Colored Diazine Product (Chromophore) Diacetyl->Diazine Urea Urea Urea->Diazine  Condensation  

Chemical reaction pathway of the this compound assay.

Experimental Protocols

This section provides a detailed methodology for the determination of urea using the this compound assay. The protocol is based on established methods and can be adapted for various sample types.[1][2][7]

Reagent Preparation
  • Trichloroacetic Acid (TCA) Solution (5% w/v): Dissolve 5 g of trichloroacetic acid in distilled water and bring the final volume to 100 mL. (For deproteinization of biological samples).[2]

  • This compound Stock Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of 5% acetic acid. Store in a dark bottle.

  • Acid Reagent: A mixture of concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) is commonly used. A typical preparation involves carefully adding 150 mL of concentrated H₂SO₄ and 1.5 mL of 85% H₃PO₄ to 350 mL of distilled water. Caution: This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Color Reagent: Mix the this compound stock solution with the acid reagent. The exact ratios can vary, but a common approach is to mix one part this compound solution with three parts acid reagent. This reagent should be prepared fresh.

  • Urea Standard Stock Solution (100 mg/dL): Dissolve 100 mg of urea in 100 mL of distilled water.

  • Urea Working Standards: Prepare a series of working standards by diluting the stock solution with distilled water to achieve concentrations within the expected linear range of the assay (e.g., 10, 20, 40, 60, 80, 100 mg/dL).

Sample Preparation (for Serum or Plasma)
  • To 0.1 mL of serum or plasma, add 1.9 mL of 5% TCA solution.

  • Mix thoroughly and let it stand for 10 minutes to allow for protein precipitation.

  • Centrifuge at 3000 rpm for 10 minutes.

  • The clear supernatant is the protein-free filtrate and will be used in the assay.

Assay Procedure
  • Label a set of test tubes for the blank, standards, and samples.

  • Pipette 1.0 mL of distilled water (for the blank), 1.0 mL of each working standard, and 1.0 mL of the protein-free filtrate (for the samples) into their respective tubes.

  • Add 3.0 mL of the Color Reagent to each tube.

  • Mix the contents of each tube thoroughly.

  • Place all tubes in a boiling water bath for exactly 15 minutes.[2]

  • After incubation, cool the tubes immediately in an ice bath for 5 minutes to stop the reaction.

  • Allow the tubes to return to room temperature.

  • Measure the absorbance of each standard and sample at 520 nm using a spectrophotometer, after zeroing the instrument with the blank.

Data Analysis
  • Construct a standard curve by plotting the absorbance values of the urea working standards against their corresponding concentrations.

  • Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.

  • Remember to account for the initial dilution factor from the sample preparation step when calculating the final urea concentration in the original sample.

Experimental Workflow

The following diagram outlines the general workflow for the this compound urea assay, from sample preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., Deproteinization) Pipetting Pipette Blank, Standards, and Samples SamplePrep->Pipetting ReagentPrep Reagent Preparation AddReagent Add Color Reagent ReagentPrep->AddReagent StandardsPrep Standard Curve Preparation StandardsPrep->Pipetting Pipetting->AddReagent Incubation Incubate in Boiling Water Bath AddReagent->Incubation Cooling Cool to Stop Reaction Incubation->Cooling MeasureAbsorbance Measure Absorbance at 520 nm Cooling->MeasureAbsorbance StandardCurve Generate Standard Curve MeasureAbsorbance->StandardCurve CalculateConcentration Calculate Sample Concentration StandardCurve->CalculateConcentration

Generalized experimental workflow for the this compound assay.

Conclusion

The this compound assay remains a cornerstone in many research and clinical laboratories for the quantification of urea. Its reliability, simplicity, and cost-effectiveness make it a valuable tool. By understanding the core chemical principles, adhering to standardized protocols, and carefully considering the quantitative parameters, researchers can effectively utilize this chromogenic assay to obtain accurate and reproducible data in their studies. This guide provides the necessary technical foundation for the successful implementation of the this compound assay.

References

Unveiling the Phosphatase-Like Activity of Diacetyl Monoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized chemical tool, primarily recognized for its role as a low-affinity, non-competitive inhibitor of myosin ATPase.[1] Beyond this well-documented function, an intriguing and often overlooked characteristic of DAM is its "phosphatase-like" activity. This technical guide provides an in-depth exploration of this phenomenon, detailing its proposed mechanism, impact on cellular signaling, and methodologies for its investigation. The information presented herein is intended to equip researchers with a comprehensive understanding of this off-target effect, enabling more precise experimental design and data interpretation.

Core Principle: The Chemical Phosphatase Activity of DAM

This compound is characterized as a nucleophilic agent, and its ability to dephosphorylate proteins is attributed to this chemical property.[2][3] The proposed mechanism centers on the oxime moiety of the DAM molecule, which can perform a nucleophilic attack on the electrophilic phosphorus atom of a phosphate (B84403) group attached to a serine, threonine, or tyrosine residue on a protein.[4] This action mimics the function of a protein phosphatase, leading to the hydrolysis of the phosphoester bond and the release of the inorganic phosphate.

While DAM is not a true enzyme, its ability to chemically mediate dephosphorylation has significant implications for its use in cellular and physiological studies. This "phosphatase-like" activity can lead to a variety of effects that are independent of its inhibitory action on myosin ATPase.

DAM_Phosphatase_Mechanism cluster_0 Mechanism of Phosphatase-Like Activity Phosphorylated_Protein Phosphorylated Protein (Ser/Thr/Tyr-PO4) Transition_State Pentacovalent Phosphorus Intermediate Phosphorylated_Protein->Transition_State Nucleophilic Attack by DAM DAM This compound (Nucleophilic Oxime) DAM->Transition_State Dephosphorylated_Protein Dephosphorylated Protein (Ser/Thr/Tyr-OH) Transition_State->Dephosphorylated_Protein Hydrolysis Inorganic_Phosphate Inorganic Phosphate (Pi) Transition_State->Inorganic_Phosphate

Caption: Proposed mechanism of DAM's phosphatase-like activity.

Impact on Cellular Signaling and Physiology

The non-specific dephosphorylating action of DAM can have widespread consequences on cellular signaling pathways that are tightly regulated by phosphorylation.

  • Antagonism of Kinase Activity: In permeabilized adult rat cardiomyocytes, DAM has been shown to oppose the phosphorylation of both serine/threonine and tyrosine kinase target proteins.[5] This can occur either through direct dephosphorylation of kinase substrates or by enhancing the activity of endogenous protein phosphatases.[5] This leads to a futile cycle of ATP hydrolysis as kinases and the phosphatase-like activity of DAM work in opposition.[5]

  • Modulation of Calcium Dynamics: The phosphatase-like activity of DAM has been speculated to be involved in its effects on calcium channels.[4] Dephosphorylation of key Ca2+ channel proteins may contribute to its inhibitory effects on L-type Ca2+ currents.[4] DAM also induces the release of Ca2+ from the sarcoplasmic reticulum.[4][6]

  • Inhibition of Muscle Contraction: While the primary mechanism for muscle contraction inhibition is attributed to myosin ATPase inhibition, the dephosphorylation of regulatory proteins involved in excitation-contraction coupling could be a contributing factor.[7]

Caption: Influence of DAM on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: Effects of this compound on Myocardial Function and Ion Channels

ParameterSpecies/SystemConcentrationEffectCitation
L-type Ca2+ currentSingle cardiac myocytes (SHR & WKY rats)0-50 mMSuppression[4]
Action Potential Duration (APD50 & APD90)Guinea pig ventricular myocytes15 mM35% and 29% decrease, respectively[3]
ICaGuinea pig ventricular myocytes15 mM35% reduction[3]
Contractile ForceIsolated, paced papillary muscles2, 10, 30 mM27%, 58%, and 87% decrease, respectively[8]
Calcium TransientsIsolated, paced papillary muscles2, 10, 30 mM-9%, 38%, and 225% increase, respectively[8]
SR Ca2+ ReleaseCanine cardiac sarcoplasmic reticulum0-30 mMConcentration-dependent, max reduction of 72%[4]

Table 2: Inhibitory Constants of Myosin ATPase Inhibitors

InhibitorMyosin Isoform(s)Inhibition Constant (Ki / IC50)Mechanism of ActionCitation
This compound (BDM)Myosin IIKi: ~5 mMNon-competitive[1]
BlebbistatinNon-muscle Myosin IIA/IIB, Skeletal Muscle Myosin IIIC50: 0.5 - 5 µMUncompetitive[1]

Experimental Protocols

In Vitro Assay for DAM's Phosphatase-Like Activity

This protocol is adapted from general colorimetric phosphatase assays and is designed to directly measure the dephosphorylation of a generic substrate by DAM.

Principle: This assay utilizes p-nitrophenyl phosphate (pNPP), a chromogenic substrate for many phosphatases. When the phosphate group is removed by the chemical action of DAM, the resulting product, p-nitrophenol (pNP), is yellow and can be quantified by measuring its absorbance at 405 nm.

Materials:

  • This compound (DAM)

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DAM in the assay buffer (e.g., 100 mM).

    • Prepare a stock solution of pNPP in the assay buffer (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of DAM stock solution to the test wells. Add 10 µL of assay buffer to the control wells.

    • To initiate the reaction, add 40 µL of the pNPP stock solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the control wells from the test wells to determine the net pNP production due to DAM's activity.

    • A standard curve using known concentrations of pNP can be used to quantify the amount of phosphate released.

Phosphatase_Assay_Workflow Start Start Reagent_Prep Prepare DAM and pNPP solutions Start->Reagent_Prep Plate_Setup Add buffer, DAM (test), and buffer (control) to wells Reagent_Prep->Plate_Setup Reaction_Start Add pNPP to all wells Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Read absorbance at 405 nm Incubation->Measurement Analysis Calculate net absorbance and quantify pNP Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Early Research on Diacetyl Monoxime and its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), emerged in early research as a pivotal tool for uncoupling muscle excitation from contraction.[1][2] Initially explored for its potential as an acetylcholinesterase reactivator, its most profound and lasting impact on biomedical research stems from its reversible inhibitory effects on muscle contraction.[2] This technical guide delves into the foundational research on DAM, presenting a comprehensive overview of its biological effects, the experimental protocols used in these early investigations, and the evolution of our understanding of its mechanism of action. While early studies often referred to DAM's "phosphatase-like" activity, it is now understood that its primary mechanism is the direct, reversible inhibition of myosin ATPase.[2][3]

Core Mechanism of Action: Inhibition of Myosin ATPase

The central mechanism by which this compound exerts its biological effects is the inhibition of myosin ATPase activity, particularly myosin II isoforms found in skeletal and cardiac muscle.[1][4] DAM directly interacts with the myosin head, stabilizing the myosin-ADP-Pi intermediate complex. This stabilization hinders the release of inorganic phosphate (B84403) (Pi), a critical step for the myosin head to strongly bind to actin and execute the power stroke that generates force.[4] By interfering with this fundamental process of cross-bridge cycling, DAM effectively uncouples the electrical excitation of the muscle cell from the mechanical contraction.

dot

Myosin_ATPase_Inhibition cluster_cycle Myosin ATPase Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Actomyosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Actomyosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Actomyosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) DAM This compound (DAM) DAM->Acto_Myosin_ADP_Pi Inhibits Pi Release

Caption: Inhibition of the Myosin ATPase Cycle by this compound.

Quantitative Data on Biological Effects

The following tables summarize the key quantitative findings from early research on the biological effects of this compound.

Table 1: Effects of this compound on Myocardial Contractility
SpeciesPreparationDAM ConcentrationEffect on Contractile ForceReference
Guinea PigIsolated, perfused heart0.2-5 mMDose-dependent decrease in Left Ventricular Systolic Pressure (up to 51%)[5]
Guinea PigIsolated, perfused heart10 mM76% decrease in Left Ventricular Systolic Pressure[5]
Guinea PigIsolated, paced papillary muscles2 mM27% decrease[5]
Guinea PigIsolated, paced papillary muscles10 mM58% decrease[5]
Guinea PigIsolated, paced papillary muscles30 mM87% decrease[5]
Guinea PigPapillary muscles0.2-20 mMConcentration-dependent inhibition[6]
PigChemically skinned ventricular muscleSimilar to 0.2-20 mMInhibition of myofibrillar contraction[6]
Table 2: Effects of this compound on Cardiac Electrophysiology
SpeciesPreparationDAM ConcentrationElectrophysiological EffectReference
Guinea PigVentricular myocytes15 mM35% decrease in APD50, 29% decrease in APD90[3]
Guinea PigVentricular myocytes15 mM35% reduction of ICa (L-type calcium current)[3]
SheepEpicardial muscle5-20 mMDose-dependent decrease in APD50 and APD90[3]
Table 3: Effects of this compound on Intracellular Calcium
SpeciesPreparationDAM ConcentrationEffect on Calcium TransientsReference
Guinea PigIsolated, paced papillary muscles10 mM38% increase[5]
Guinea PigIsolated, paced papillary muscles30 mM225% increase[5]

Experimental Protocols from Early Research

The following are detailed methodologies for key experiments cited in early studies on this compound.

Protocol 1: Isolated Perfused Heart (Langendorff) Preparation

This protocol was widely used to assess the effects of DAM on the global function of the heart.

Objective: To measure the effect of this compound on heart rate, atrioventricular conduction, and left ventricular systolic pressure.

Materials:

  • Animal model (e.g., guinea pig)

  • Langendorff perfusion apparatus

  • Krebs-Henseleit solution (or similar physiological buffer), gassed with 95% O2 / 5% CO2

  • This compound stock solution

  • Pressure transducer

  • ECG electrodes

Procedure:

  • The animal is heparinized and anesthetized.

  • The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C) is initiated.

  • The heart is allowed to equilibrate until a stable heart rate and contractile force are achieved.

  • A pressure transducer is placed in the left ventricle to measure pressure changes.

  • ECG electrodes are placed on the heart to monitor electrical activity.

  • Baseline measurements of heart rate, atrioventricular conduction time, and left ventricular systolic pressure are recorded.

  • This compound is added to the perfusate at the desired concentrations.

  • Measurements are continuously recorded to observe the dose-dependent effects of DAM.

  • A washout period with DAM-free perfusate is performed to assess the reversibility of the effects.

dot

Langendorff_Protocol cluster_prep Heart Preparation cluster_exp Experiment A Anesthetize and Heparinize Animal B Excise Heart A->B C Mount on Langendorff Apparatus B->C D Retrograde Perfusion with Buffer C->D E Equilibrate Heart D->E F Record Baseline Data (LVSP, HR, AVCT) E->F G Add this compound to Perfusate F->G H Record Experimental Data G->H I Washout with DAM-free Buffer H->I

Caption: Experimental workflow for the isolated perfused heart (Langendorff) protocol.

Protocol 2: Skinned Muscle Fiber Preparation and Contraction Assay

This technique allows for the direct assessment of DAM's effects on the contractile machinery, bypassing the cell membrane.

Objective: To measure the effect of this compound on the calcium-activated force production of myofibrils.

Materials:

  • Muscle tissue (e.g., cardiac papillary muscle, skeletal muscle)

  • Skinning solution (containing a detergent like Triton X-100 or saponin (B1150181) in a relaxing solution)

  • Relaxing solution (low Ca2+)

  • Activating solution (high Ca2+) with varying concentrations of free Ca2+

  • This compound

  • Force transducer and length controller apparatus

Procedure:

  • A small bundle of muscle fibers is dissected and tied to glass capillary tubes at a slightly stretched length.

  • The fibers are incubated in a skinning solution for a specified time (e.g., 24 hours at 4°C) to chemically remove the sarcolemma.[1]

  • A single skinned fiber is then isolated and mounted on an apparatus between a force transducer and a length controller.

  • The fiber is first bathed in a relaxing solution to establish a baseline of zero force.

  • The fiber is then exposed to an activating solution with a high concentration of Ca2+ to elicit maximal isometric force.

  • The fiber is washed with relaxing solution.

  • The fiber is incubated with this compound in both the relaxing and activating solutions at the desired concentration.

  • The force generated in the presence of DAM upon exposure to the activating solution is measured and compared to the maximal force without DAM.

Protocol 3: Myosin ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of myosin in the presence of DAM.

Objective: To quantify the inhibitory effect of this compound on the ATPase activity of myosin.

Materials:

  • Purified myosin or isolated myofibrils

  • Assay buffer (containing KCl, MgCl2, and a pH buffer like Tris or imidazole)

  • ATP

  • This compound stock solution

  • Phosphate detection reagent (e.g., malachite green)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing the assay buffer, a known concentration of myosin or myofibrils, and the desired concentration of this compound. A control without DAM is also prepared.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at a constant temperature (e.g., 25°C) for a specific time.

  • The reaction is stopped by adding an acid (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) released is quantified by adding a phosphate detection reagent and measuring the absorbance at the appropriate wavelength with a spectrophotometer.

  • The ATPase activity is calculated and compared between the DAM-treated and control groups to determine the extent of inhibition.

dot

ATPase_Assay cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture: Buffer, Myosin, DAM C Initiate Reaction with ATP A->C B Prepare Control Mixture: Buffer, Myosin (No DAM) B->C D Incubate at Constant Temperature C->D E Stop Reaction with Acid D->E F Add Phosphate Detection Reagent E->F G Measure Absorbance F->G H Calculate Pi Released G->H I Determine ATPase Activity H->I J Compare DAM vs. Control I->J

Caption: Workflow for the Myosin ATPase activity assay.

Protocol 4: Cardiac Myocyte Isolation and Voltage-Clamp Electrophysiology

This protocol was used in early studies to investigate the effects of DAM on specific ion currents in cardiac cells.

Objective: To measure the effects of this compound on membrane action potentials and specific ion currents (e.g., L-type Ca2+ current) in single cardiac myocytes.

Materials:

  • Animal model (e.g., guinea pig)

  • Enzymatic digestion solution (e.g., collagenase, protease)

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular (pipette) and extracellular (bath) solutions

  • This compound

Procedure:

  • Single cardiac myocytes are isolated from the heart by enzymatic digestion.

  • The isolated cells are placed in a recording chamber on the stage of an inverted microscope.

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and brought into contact with the cell membrane.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting currents.

  • Action potentials are recorded in current-clamp mode.

  • Specific ion currents, such as the L-type Ca2+ current, are isolated and recorded in voltage-clamp mode using specific voltage protocols and pharmacological blockers for other currents.

  • Baseline recordings are obtained.

  • The cells are then perfused with an extracellular solution containing this compound at various concentrations.

  • The effects of DAM on the action potential duration and the amplitude of the specific ion currents are recorded.

  • A washout period is performed to check for reversibility.

Conclusion

The early research on this compound laid the groundwork for its widespread use as a tool to reversibly inhibit muscle contraction. While initially described with the term "phosphatase-like" activity, subsequent research has clarified that its primary mechanism of action is the inhibition of myosin ATPase. The quantitative data and experimental protocols from these foundational studies provided a robust framework for understanding its biological effects and have enabled countless subsequent investigations into the intricate processes of muscle function and cellular motility. This guide serves as a technical resource for researchers, providing a detailed overview of the early work that established this compound as an invaluable compound in the field of muscle physiology and pharmacology.

References

Methodological & Application

Application Notes: Diacetyl Monoxime (DAM) as a Reversible Inhibitor of Cardiac Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized chemical compound that serves as a reversible inhibitor of muscle contraction.[1] Its primary utility in cardiovascular research lies in its ability to uncouple mechanical contraction from electrical excitation, allowing for the study of cellular electrophysiology and calcium dynamics without the motion artifact from contracting cells.[2] DAM primarily targets the myosin ATPase, interfering with the cross-bridge cycling that powers muscle contraction.[1][3] This document provides detailed application notes and protocols for the use of this compound to inhibit cardiac muscle contraction for research purposes.

Mechanism of Action

This compound is a low-affinity, non-competitive inhibitor of myosin ATPase activity.[3][4] Its principal mechanism involves the stabilization of the myosin-ADP-Pi intermediate complex. This stabilization hinders the release of inorganic phosphate (B84403) (Pi), a critical step for the strong binding of myosin to actin and the subsequent power stroke that generates force.[3] By interfering with this process, DAM effectively reduces the number of active cross-bridges, leading to a dose-dependent decrease in contractile force.[5] It is important to note that DAM is not a general myosin inhibitor and shows specificity for certain myosin isoforms, being a more potent inhibitor of skeletal and cardiac muscle myosin II.[3][6] While its primary effect is on the myofibrils, at higher concentrations, DAM can have off-target effects, including alterations in intracellular calcium handling and influences on other cellular proteins.[1][3][7]

Data Presentation

The inhibitory effect of this compound on cardiac muscle contraction is concentration-dependent. The following table summarizes quantitative data from various studies on different cardiac preparations.

PreparationSpeciesDAM ConcentrationEffect on Contractile ForceEffect on Calcium TransientsReference
Isolated, perfused heartGuinea Pig0.2-5 mMUp to 51% decrease in Left Ventricular Systolic Pressure (LVSP)Not Measured[7]
Isolated, perfused heartGuinea Pig10 mM76% decrease in LVSPNot Measured[7]
Isolated, perfused heartGuinea Pig20 mMFurther reduction in LVSPNot Measured[7]
Isolated, perfused heartGuinea Pig30 mMFurther reduction in LVSPNot Measured[7]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease9% decrease[7]
Isolated, paced papillary musclesGuinea Pig10 mM58% decrease38% increase[7]
Isolated, paced papillary musclesGuinea Pig30 mM87% decrease225% increase[7]
Chemically skinned ventricular musclesPig0.2-20 mMConcentration-dependent inhibitionDecreased Ca++ sensitivity[5]

Mandatory Visualizations

DAM_Mechanism cluster_cycle Myosin-Actin Cross-Bridge Cycle Myosin_ATP Myosin + ATP Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_Actin_ADP_Pi Actin-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Actin Binding Myosin_Actin_ADP Actin-Myosin-ADP (Power Stroke) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release Myosin_Actin Actin-Myosin (Rigor State) Myosin_Actin_ADP->Myosin_Actin ADP Release Myosin_Actin->Myosin_ATP ATP Binding (Detachment) DAM This compound DAM->Inhibition Inhibition->Myosin_Actin_ADP_Pi Inhibits Pi Release Experimental_Workflow cluster_prep Tissue/Cell Preparation cluster_exp Experimental Procedure cluster_washout Reversibility Check Isolation Isolate Cardiac Tissue (e.g., papillary muscle) or Cardiomyocytes Mounting Mount Tissue in Organ Bath or Plate Cells Isolation->Mounting Equilibration Equilibrate in Physiological Buffer Mounting->Equilibration Baseline Record Baseline Contractile Force Equilibration->Baseline DAM_Application Apply this compound (Desired Concentration) Baseline->DAM_Application Incubation Incubate for 15-30 minutes DAM_Application->Incubation Measurement Measure Contractile Force in Presence of DAM Incubation->Measurement Washout Washout with Fresh Buffer (30-60 minutes) Measurement->Washout Final_Measurement Re-measure Contractile Force Washout->Final_Measurement

References

Diacetyl Monoxime Urea Assay: A Comprehensive Guide for Biological Fluid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and protocol for the diacetyl monoxime (DAM) urea (B33335) assay, a widely used colorimetric method for the quantitative determination of urea in various biological fluids. This robust and straightforward assay is crucial for numerous applications in biomedical research and drug development, particularly in the evaluation of renal function.

Core Principles of the Assay

The this compound urea assay is based on the condensation reaction between urea and this compound in a hot, acidic environment.[1] In this reaction, this compound is first hydrolyzed to diacetyl, which then reacts with urea.[2][3] This condensation, often catalyzed by ferric ions (Fe³⁺) and stabilized by an agent like thiosemicarbazide, results in the formation of a pink-colored chromophore, a diazine derivative.[1][2][4] The intensity of the resulting color is directly proportional to the urea concentration in the sample and is quantified spectrophotometrically. The peak absorbance of the colored product is typically measured between 520 nm and 540 nm.[1][2]

Chemical Reaction Pathway

The chemical reaction underlying the this compound urea assay can be visualized as follows:

ReactionPathway Urea Urea Condensation Condensation Urea->Condensation DiacetylMonoxime This compound HeatAcid Heat, Acid DiacetylMonoxime->HeatAcid Diacetyl Diacetyl HeatAcid->Diacetyl Diacetyl->Condensation Diazine Diazine (Yellow) Condensation->Diazine Stabilization Fe³⁺, Thiosemicarbazide Diazine->Stabilization ColoredComplex Colored Complex (Pink) Stabilization->ColoredComplex

Caption: Chemical reaction pathway of the this compound urea assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound urea assay based on established protocols.

Table 1: Spectrophotometric Parameters

ParameterValueSource(s)
Wavelength of Max. Absorbance (λmax)520 - 540 nm[1][2][3]
Linear Range0.4 - 5.0 mM[2][3][5]
Lower Limit of Detection~440 µM[1]

Table 2: Normal Biological Reference Ranges

Biological FluidUrea Concentration (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Source(s)
Serum/Blood15 - 4010 - 18[6][7]

Note: To convert Blood Urea to Blood Urea Nitrogen (BUN), divide the blood urea value by 2.14.[6]

Experimental Protocols

A generalized experimental workflow for the this compound urea assay is presented below. Specific volumes and concentrations may need to be optimized based on the specific biological fluid and expected urea concentration.

Generalized Experimental Workflow

Workflow Start Start SamplePrep Sample Preparation (Deproteinization if necessary) Start->SamplePrep ReagentAddition Addition of Reagents (this compound, Acid) SamplePrep->ReagentAddition Incubation Incubation (Boiling Water Bath) ReagentAddition->Incubation Cooling Cooling Incubation->Cooling Measurement Spectrophotometric Measurement (520-540 nm) Cooling->Measurement DataAnalysis Data Analysis (Standard Curve) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Generalized experimental workflow for the this compound urea assay.

Detailed Methodology for Serum/Plasma

This protocol is adapted from various established methods for the determination of urea in serum or plasma.[4][6][8]

1. Reagent Preparation

  • Trichloroacetic Acid (TCA), 5% (w/v): Dissolve 5 g of TCA in distilled water and make up the volume to 100 mL.[4][8]

  • This compound (DAM) Solution, 2% in 2% acetic acid (w/v): Dissolve 2 g of this compound in 100 mL of 2% acetic acid.[7]

  • Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid is commonly used. For example, mix 25 mL of concentrated H₂SO₄ with 75 mL of 85% orthophosphoric acid and 70 mL of distilled water.[7] Caution: Always add acid to water slowly and with constant stirring in a fume hood.

  • Color Reagent: This can be a combined reagent. For instance, mix equal volumes of the Acid Reagent and the this compound solution.[8]

  • Urea Stock Standard (e.g., 100 mg/dL): Dissolve 100 mg of urea in 100 mL of distilled water.

  • Urea Working Standards: Prepare a series of dilutions from the stock standard (e.g., 10, 20, 40, 60, 80 mg/dL) in distilled water.

2. Sample Preparation (Deproteinization)

For serum or plasma samples, protein removal is essential to prevent interference.[1][4]

  • To 0.1 mL of serum/plasma in a centrifuge tube, add 0.9 mL of 5% TCA.

  • Vortex thoroughly to precipitate the proteins.

  • Centrifuge at high speed (e.g., 3000 x g) for 5-10 minutes.

  • Carefully collect the clear supernatant. This is the protein-free filtrate (PFF).

3. Assay Procedure

  • Label a set of test tubes for Blank, Standards, and Samples.

  • Pipette the following into the respective tubes:

    • Blank: 1.0 mL of distilled water.

    • Standards: 1.0 mL of each urea working standard.

    • Samples: 1.0 mL of the protein-free filtrate.

  • Add 2.0 mL of the Color Reagent to each tube.

  • Mix the contents of each tube thoroughly.

  • Incubate all tubes in a boiling water bath (100°C) for 10-15 minutes.[6][8]

  • After incubation, cool the tubes in a cold water bath to stop the reaction.[1]

4. Data Acquisition and Analysis

  • Set the spectrophotometer to the predetermined λmax (e.g., 530 nm).

  • Zero the instrument using the Blank tube.

  • Measure the absorbance of each Standard and Sample.

  • Construct a standard curve by plotting the absorbance of the urea standards against their known concentrations.

  • Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.

Calculation:

The urea concentration in the original sample can be calculated using the following formula, taking into account the dilution during deproteinization:

Urea (mg/dL) = (Concentration from standard curve) x (Dilution factor)

In the protocol above, the dilution factor is 10 (0.1 mL sample in a final volume of 1.0 mL for PFF preparation).

Concluding Remarks

The this compound urea assay remains a valuable and reliable method for urea quantification in biological fluids. Its simplicity, cost-effectiveness, and robustness make it suitable for a wide range of research and diagnostic applications. Adherence to a well-defined protocol and careful preparation of reagents are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Diacetyl Monoxime in Skinned Muscle Fiber Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), in skinned muscle fiber experiments. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the study of muscle contractility and the effects of potential therapeutic agents.

Introduction

This compound is a widely used reversible inhibitor of muscle contraction.[1] Its primary mechanism of action is the inhibition of myosin ATPase activity, specifically targeting skeletal and cardiac muscle myosin II.[1][2] By disrupting the cross-bridge cycling that powers muscle force generation, DAM allows researchers to uncouple muscle excitation from contraction. This property makes it an invaluable tool for investigating cellular processes independent of mechanical forces. The effects of DAM are dose-dependent and reversible upon washout.[1] It is effective across various muscle preparations, including intact isolated muscles, skinned muscle fibers, and isolated myofibrils from skeletal, cardiac, and smooth muscle tissues.[1][3]

Mechanism of Action

This compound primarily acts as a low-affinity, non-competitive inhibitor of myosin ATPase.[4] It stabilizes the myosin-ADP-Pi intermediate complex, which hinders the release of inorganic phosphate (B84403) (Pi).[4] This stabilization prevents the strong binding of myosin to actin, thereby inhibiting the power stroke of the cross-bridge cycle and reducing force production.[4][5] While DAM is a potent inhibitor of skeletal muscle myosin II, it shows less significant effects on other myosin isoforms like myosin-I, -V, and -VI.[2][4] Researchers should be aware of potential off-target effects, especially at higher concentrations, which may include alterations in intracellular calcium concentrations and effects on ion channels.[1][6][7]

Quantitative Data Summary

The inhibitory effect of this compound on muscle contraction is concentration-dependent. The following table summarizes quantitative data from various studies on different muscle preparations.

Muscle PreparationSpeciesThis compound (DAM) ConcentrationEffect on Muscle ContractionReference
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force.[1][3]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force.[1]
10 mM58% decrease in contractile force.[1]
Frog skeletal muscle fibersFrog3 mM40-70% suppression of tetanic tension.[1]
Skinned smooth muscle fibers (guinea pig taenia coli)Guinea Pig1 mM~10% inhibition of active force.[8]
10 mM~70% inhibition of active force.[8]
Skinned cardiac trabeculaeRatup to 100 mMForce gradually decreased to 2.8% of control.[9]

Experimental Protocols

Preparation of Skinned Muscle Fibers

This protocol describes the chemical skinning of muscle fibers, which removes the sarcolemma and allows for direct access to the contractile machinery.

Materials:

  • Muscle tissue sample

  • Relaxing solution (e.g., containing EGTA, potassium propionate, magnesium acetate, ATP, and imidazole)[10]

  • Skinning solution (Relaxing solution with 50% v/v glycerol)[11]

  • Surgical silk

  • Glass capillary tubes

  • Stereoscopic microscope

Procedure:

  • Dissect bundles of muscle fibers from the tissue sample.

  • Tie the ends of the fiber bundles to glass capillary tubes with surgical silk to maintain a slightly stretched length.[11]

  • Chemically skin the fibers by incubating them in a skinning solution for 24 hours at 4°C.[1][11] This process permeabilizes the cell membrane.

  • After skinning, store the fibers in the skinning solution at -20°C for up to 4 weeks.[11]

  • On the day of the experiment, isolate a single muscle fiber from the bundle under a stereoscopic microscope.[11]

Measurement of Isometric Force in Skinned Fibers

This protocol outlines the procedure for measuring the effect of this compound on the isometric force produced by a single skinned muscle fiber.

Materials:

  • Isolated single skinned muscle fiber

  • Experimental apparatus with a force transducer and a high-speed length controller

  • Relaxing solution

  • Activating solution (similar to relaxing solution but with a defined Ca2+ concentration to induce contraction)

  • This compound (DAM) stock solution

Procedure:

  • Mount the single skinned muscle fiber on the experimental apparatus, attaching the ends to the force transducer and length controller.[11]

  • Equilibrate the fiber in the relaxing solution.

  • To measure baseline maximal force, perfuse the fiber with the activating solution and record the isometric force.

  • Wash the fiber with the relaxing solution to induce relaxation.

  • Prepare activating and relaxing solutions containing the desired concentration of DAM.

  • Incubate the fiber in the DAM-containing relaxing solution for a sufficient period (e.g., 15-30 minutes) to allow for diffusion and inhibition.[1]

  • Perfuse the fiber with the DAM-containing activating solution and measure the isometric force.[1]

  • Compare the force generated in the presence of DAM to the baseline maximal force to determine the percentage of inhibition.[1]

  • To confirm the reversibility of the inhibition, wash the fiber with fresh relaxing and activating solutions without DAM and re-measure the contractile force. A 30-60 minute washout period is typically sufficient.[1]

Myosin ATPase Activity Assay

This assay measures the effect of this compound on the ATPase activity of myosin, providing a direct assessment of its inhibitory action on the myosin motor.

Materials:

  • Isolated myofibrils or purified myosin

  • Assay buffer (e.g., containing KCl, MgCl2, and a pH buffer like Tris or MOPS)

  • ATP

  • This compound (DAM)

  • Phosphate detection reagent (e.g., malachite green)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, myosin/myofibrils, and the desired concentration of DAM.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a constant temperature.

  • At specific time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength for the chosen detection reagent.

  • Calculate the ATPase activity and compare the activity in the presence and absence of DAM to determine the level of inhibition.[4][12]

Visualizations

Signaling_Pathway cluster_0 Cross-Bridge Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_Actin_ADP_Pi Myosin-Actin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Pi Release & Actin Binding Myosin_Actin Myosin-Actin (Rigor State) Myosin_Actin_ADP_Pi->Myosin_Actin Power Stroke & ADP Release Myosin_ATP Myosin-ATP (Detached) Myosin_Actin->Myosin_ATP ATP Binding Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis DAM This compound DAM->Myosin_ADP_Pi Inhibits Pi Release

Caption: Mechanism of this compound Inhibition on the Myosin Cross-Bridge Cycle.

Experimental_Workflow cluster_prep Fiber Preparation cluster_exp Force Measurement cluster_analysis Data Analysis Dissect 1. Dissect Muscle Fiber Bundle Skin 2. Chemically Skin Fiber Dissect->Skin Isolate 3. Isolate Single Fiber Skin->Isolate Mount 4. Mount Fiber Isolate->Mount Baseline 5. Measure Baseline Force (Activating Solution) Mount->Baseline Incubate 6. Incubate with DAM (Relaxing Solution + DAM) Baseline->Incubate Measure_Inhibition 7. Measure Force with DAM (Activating Solution + DAM) Incubate->Measure_Inhibition Washout 8. Washout and Re-measure Force Measure_Inhibition->Washout Analyze 9. Calculate % Inhibition Washout->Analyze

References

Application of Diacetyl Monoxime in Studying Excitation-Contraction Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a versatile chemical tool widely employed in muscle physiology research to investigate the intricate processes of excitation-contraction (E-C) coupling. Its primary utility lies in its ability to reversibly inhibit muscle contraction, thereby allowing for the uncoupling of cellular electrical events from mechanical force generation. This property enables researchers to dissect the complex signaling cascades that govern muscle function without the confounding influence of physical movement.

The principal mechanism of action of DAM is the non-competitive inhibition of myosin II ATPase activity.[1][2] By stabilizing the myosin-ADP-Pi intermediate complex, DAM hinders the release of inorganic phosphate (B84403), a critical step for the strong binding of myosin to actin and the subsequent power stroke that drives muscle contraction.[2] This inhibitory effect is most pronounced on skeletal and cardiac muscle myosin II isoforms.[2]

However, it is crucial for researchers to recognize that DAM is not a perfectly specific myosin inhibitor and exerts several off-target effects that must be considered when interpreting experimental data. These include influences on various ion channels, such as L-type Ca²⁺ channels and ryanodine (B192298) receptors (RyRs), as well as a purported "phosphatase-like" activity.[3][4] Despite these limitations, with careful experimental design and appropriate controls, DAM remains an invaluable tool for elucidating the fundamental mechanisms of E-C coupling.

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound for studying excitation-contraction coupling.

Data Presentation

Table 1: Effects of this compound on Muscle Contractile Force
Muscle PreparationSpeciesDAM ConcentrationEffect on Contractile ForceReference
Papillary MusclesGuinea Pig0.2-20 mMConcentration-dependent inhibition[3]
Isolated, Paced Papillary MusclesGuinea Pig2 mM27% decrease[4]
10 mM58% decrease[4]
30 mM87% decrease[4]
Skinned Ventricular MusclesPigSimilar to 0.2-20 mMInhibition of Ca²⁺-induced contraction[3]
Skeletal Muscle FibersFrog3 mM40-70% suppression of tetanic tension[1]
Tracheal Smooth MuscleDog7.5 mM47% decrease in maximum shortening[5]
Table 2: Effects of this compound on Intracellular Calcium Transients
Muscle PreparationSpeciesDAM ConcentrationEffect on Calcium TransientsReference
Isolated, Paced Papillary MusclesGuinea Pig2 mM-9% change (slight decrease)[4]
10 mM38% increase[4]
30 mM225% increase[4]
Ventricular MyocytesGuinea Pig15 mM35% reduction of ICa (L-type Ca²⁺ current)[6]
Table 3: Effects of this compound on Myosin ATPase Activity and Cross-Bridge Kinetics
ParameterMuscle TypeSpeciesDAM ConcentrationEffectReference
Myosin II ATPase ActivitySkeletal MuscleRabbit0-20 mMInhibition[7]
Myosin II ATPase ActivityCardiac MuscleRat≥ 20 mMMarked increase in apparent rate of cross-bridge detachment[8]
Rate constant for cross-bridge attachmentSkeletal MuscleFrog3 mMConspicuous decrease[9]
Rate of tension redevelopmentCardiac MuscleRat20 mMDecrease from 29 s⁻¹ to 22 s⁻¹[8]
Myofibrillar ATPase ActivityCardiac MuscleRatUp to 100 mMDepressed, but to a lesser extent than force[8]

Signaling Pathways and Experimental Workflows

ExcitationContractionCoupling cluster_Sarcolemma Sarcolemma & T-tubule cluster_SR Sarcoplasmic Reticulum cluster_Myofilaments Myofilaments AP Action Potential DHPR Dihydropyridine Receptor (L-type Ca²⁺ Channel) AP->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal) / CICR (Cardiac) Ca_cyto Cytosolic Ca²⁺ RyR->Ca_cyto Ca²⁺ Release SERCA SERCA Ca_SR Ca²⁺ Store SERCA->Ca_SR Myosin Myosin CrossBridge Cross-Bridge Cycling Myosin->CrossBridge ATPase Activity Actin Actin Actin->Myosin Enables Binding Contraction Contraction CrossBridge->Contraction Ca_cyto->SERCA Re-uptake Ca_cyto->Actin Binds to Troponin C DAM This compound (DAM) DAM->DHPR Inhibits ICa DAM->RyR Modulates Gating DAM->SERCA Potential Effect DAM->Myosin Inhibits ATPase

Figure 1: Mechanism of this compound in E-C Coupling. (Within 100 characters)

SkinnedFiberProtocol cluster_Preparation Fiber Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Dissect 1. Dissect Muscle Bundle Skin 2. Chemically Skin Fiber (e.g., Triton X-100) Dissect->Skin Mount 3. Mount Fiber on Force Transducer Skin->Mount Relax 4. Equilibrate in Relaxing Solution Mount->Relax Activate_Control 5. Measure Max Force in Activating Solution (pCa 4.5) Relax->Activate_Control Wash_Relax 6. Wash in Relaxing Solution Activate_Control->Wash_Relax Incubate_DAM 7. Incubate in Relaxing/Activating Solution with DAM Wash_Relax->Incubate_DAM Activate_DAM 8. Measure Force in Activating Solution with DAM Incubate_DAM->Activate_DAM Compare 9. Compare Force with and without DAM Activate_DAM->Compare Force_pCa 10. Generate Force-pCa Curve Compare->Force_pCa

Figure 2: Skinned Muscle Fiber Experimental Workflow. (Within 100 characters)

Experimental Protocols

Protocol 1: Inhibition of Contraction in Isolated Skeletal Muscle

Objective: To measure the effect of this compound on the contractile force of an intact isolated skeletal muscle.

Materials:

  • Isolated skeletal muscle (e.g., mouse extensor digitorum longus - EDL)

  • Physiological buffer (e.g., Krebs-Henseleit solution)

  • This compound (DAM) stock solution (e.g., 1 M in distilled water)

  • Muscle bath with force transducer and electrical stimulator

  • Sutures

  • Gas mixture (95% O₂, 5% CO₂)

Procedure:

  • Muscle Preparation: Dissect the desired skeletal muscle and securely mount it in a muscle bath containing physiological buffer maintained at a constant temperature (e.g., 25-30°C) and continuously bubbled with the gas mixture.[1]

  • Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with periodic washing with fresh buffer.[1]

  • Baseline Contraction:

    • Determine the optimal muscle length (L₀) that produces the maximal twitch force.

    • Record the maximal tetanic force at a supramaximal stimulation frequency.[1]

  • Application of DAM:

    • Prepare the desired final concentration of DAM by adding the appropriate volume of the stock solution to the muscle bath.

    • Incubate the muscle in the DAM-containing buffer for 15-30 minutes to allow for diffusion and inhibition.[1]

  • Measurement of Inhibition:

    • After incubation, elicit isometric contractions using the same stimulation parameters as for the baseline measurement.

    • Record the force generated in the presence of DAM.

    • Calculate the percentage inhibition of contractile force compared to the baseline.[1]

  • Washout: To confirm the reversibility of the inhibition, wash the muscle with fresh physiological buffer multiple times over 30-60 minutes and re-measure the contractile force.[1]

Protocol 2: Force-pCa Relationship in Skinned Muscle Fibers

Objective: To determine the effect of this compound on the calcium sensitivity of the contractile apparatus.

Materials:

  • Small muscle bundles

  • Skinning solution (e.g., containing Triton X-100)

  • Relaxing solution (high EGTA, low Ca²⁺)

  • Activating solutions with varying pCa values (buffered Ca²⁺ concentrations)

  • This compound (DAM)

  • Force transducer setup for single muscle fibers

Procedure:

  • Fiber Preparation:

    • Dissect small muscle bundles and chemically "skin" the fibers by incubating them in a skinning solution (e.g., for 24 hours at 4°C) to permeabilize the sarcolemma.[1]

    • Isolate a single fiber segment and mount it on a force transducer.

  • Baseline Activation:

    • Equilibrate the fiber in the relaxing solution.

    • Determine the maximal Ca²⁺-activated force by perfusing the fiber with an activating solution of low pCa (high Ca²⁺ concentration, e.g., pCa 4.5).[1]

  • DAM Application:

    • Introduce the desired concentration of DAM into both the relaxing and activating solutions.

    • Incubate the fiber in the DAM-containing relaxing solution for several minutes before activation.[1]

  • Measurement of Inhibition:

    • Sequentially perfuse the fiber with activating solutions of varying pCa containing DAM and measure the steady-state isometric force at each pCa.

    • Compare the force generated at each pCa in the presence of DAM to the control measurements.

  • Data Analysis:

    • Plot the normalized force as a function of pCa to generate force-pCa curves with and without DAM.

    • Determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient to quantify the change in calcium sensitivity.

Protocol 3: Myosin ATPase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the ATPase activity of myosin.

Materials:

  • Isolated myofibrils or purified myosin

  • Assay buffer (e.g., containing KCl, MgCl₂, and a pH buffer like Tris or MOPS)

  • ATP

  • This compound (DAM)

  • Phosphate detection reagent (e.g., malachite green)

  • Spectrophotometer

Procedure:

  • Myofibril/Myosin Preparation: Isolate myofibrils or purify myosin from muscle tissue using established protocols.[1]

  • Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, myofibrils/myosin, and the desired concentrations of DAM. Include a control group without DAM.[1]

  • Initiation of Reaction: Initiate the ATPase reaction by adding a known concentration of ATP to the reaction mixture.[1]

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes).[1]

  • Termination of Reaction and Phosphate Detection: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[1]

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Determine the concentration of Pi released in each sample.

    • Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein).

    • Determine the percentage inhibition of myosin ATPase activity by DAM compared to the control.[1]

Conclusion

This compound is a powerful, albeit complex, pharmacological tool for the study of excitation-contraction coupling. Its ability to uncouple electrical and mechanical events in muscle cells provides a unique window into the underlying signaling mechanisms. By understanding its primary mechanism of action as a myosin II ATPase inhibitor, as well as its significant off-target effects, researchers can design and interpret experiments that yield valuable insights into muscle physiology and pathophysiology. The protocols and data provided herein serve as a comprehensive guide for the effective and responsible use of this compound in this exciting field of research.

References

Application Notes and Protocols: Utilizing Diacetyl Monoxime to Uncouple Mechanical Forces in Cellular Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a valuable reagent for dissecting the intricate interplay between mechanical forces and cellular signaling. As a reversible, low-affinity, non-competitive inhibitor of myosin II ATPase, DAM provides a powerful tool to uncouple cellular contractility from upstream signaling events.[1][2] This allows for the investigation of cellular processes such as adhesion, migration, and mechanotransduction, independent of the forces generated by the actomyosin (B1167339) cytoskeleton. These application notes provide detailed protocols and quantitative data for the effective use of DAM in cell studies.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of myosin II ATPase activity. It stabilizes the myosin-ADP-Pi intermediate complex, which in turn hinders the release of inorganic phosphate (B84403) (Pi).[2] This prevents the strong binding of myosin to actin filaments, thereby inhibiting the power stroke and subsequent force generation. It is important to note that DAM is more potent against skeletal muscle myosin II, and its effects on non-muscle myosin II are a subject of ongoing research.[2][3]

Quantitative Data Summary

The effective concentration of this compound is cell-type and application-dependent. The following tables provide a summary of reported concentrations and their observed effects.

Table 1: Inhibition of Muscle Contraction by this compound

Muscle PreparationSpeciesDAM ConcentrationEffect on Muscle ContractionReference
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force[4]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force[1]
Isolated, paced papillary musclesGuinea Pig10 mM58% decrease in contractile force[1]
Isolated, paced papillary musclesGuinea Pig30 mM87% decrease in contractile force[5]
Frog skeletal muscle fibersFrog3 mM40-70% suppression of tetanic tension[1]

Table 2: Recommended Concentration Range for Non-Muscle Cells

Cell TypeApplicationRecommended DAM ConcentrationExpected OutcomeReference
FibroblastsInhibition of Traction Forces10-20 mMReduction in traction forces, altered focal adhesion dynamics[6][7]
Breast Cancer CellsModulation of Cell Sorting in Aggregates10-20 mMDifferential effects on cell-cell adhesion and spheroid formation[8][9]
Various Adherent CellsGeneral Inhibition of Contractility10-20 mMDisruption of stress fibers, changes in cell morphology[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile distilled water or physiological buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 1 M).

  • Weigh the this compound powder accurately.

  • Dissolve the powder in the chosen solvent. DAM is soluble in water. For cellular experiments, it is advisable to dissolve it directly in the physiological buffer to be used.[1]

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm filter if it will be used in cell culture.

  • Store the stock solution at 2-8°C. Prepare fresh working solutions from the stock for each experiment to ensure consistency.[2]

Protocol 2: General Protocol for Treating Adherent Cells with this compound

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., multi-well plates, petri dishes)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture adherent cells to the desired confluency (typically 70-90%).

  • Prepare the desired final concentration of DAM by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 5, 10, 15, 20 mM) to determine the optimal concentration for your specific cell type and experiment.[2]

  • Aspirate the existing culture medium from the cells.

  • Gently wash the cells once with pre-warmed PBS.

  • Add the medium containing the desired concentration of DAM to the cells.

  • Incubate the cells for the desired period (typically 15-60 minutes). The optimal incubation time should be determined empirically.

  • Proceed with your downstream application (e.g., cell adhesion assay, traction force microscopy, immunofluorescence staining).

  • Washout (Optional): To confirm the reversibility of DAM's effects, aspirate the DAM-containing medium, wash the cells three times with pre-warmed complete culture medium, and incubate in fresh medium for a desired recovery period (e.g., 30-60 minutes).[1]

Protocol 3: Application of this compound in a Cell Adhesion Assay

This protocol describes how to integrate DAM to study the role of actomyosin contractility in cell adhesion.

Materials:

  • Adherent cells

  • Multi-well plates (e.g., 96-well)

  • Extracellular matrix (ECM) protein for coating (e.g., fibronectin, collagen)

  • Blocking solution (e.g., 1% BSA in PBS)

  • This compound

  • Cell staining reagent (e.g., Crystal Violet)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a multi-well plate with the desired ECM protein according to the manufacturer's instructions.

  • Blocking: Block non-specific binding sites with a blocking solution.

  • Cell Seeding: Seed your cells of interest into the coated wells and allow them to adhere for a specific time (e.g., 1-2 hours).

  • DAM Treatment: Prepare two sets of wells: one with complete medium (control) and another with medium containing the optimal concentration of DAM.

  • After the initial adhesion period, gently wash the wells with PBS and replace the medium with either the control or DAM-containing medium.

  • Incubate for a further period to allow for the establishment of mature adhesions (e.g., 1-4 hours).

  • Washing: Gently wash the wells with PBS to remove non-adherent and loosely adherent cells. The stringency of the washing steps can be varied to modulate the mechanical stress applied.

  • Quantification: Stain the remaining adherent cells with a suitable dye (e.g., Crystal Violet). After staining, solubilize the dye and measure the absorbance using a plate reader.

  • Data Analysis: Compare the absorbance values between the control and DAM-treated wells to determine the effect of inhibiting actomyosin contractility on cell adhesion strength. A decrease in absorbance in DAM-treated wells would suggest that contractility is important for stable adhesion.

Protocol 4: Using this compound to Study Mechanotransduction

This protocol provides a framework for investigating the role of cellular tension in mechanosensitive signaling pathways.

Materials:

  • Adherent cells cultured on a suitable substrate (e.g., glass-bottom dishes for imaging, flexible substrates for traction force microscopy).

  • This compound.

  • Reagents for your specific mechanotransduction readout (e.g., antibodies for immunofluorescence, lysis buffer for western blotting).

Procedure:

  • Cell Culture: Culture cells on the desired substrate until they are well-spread and have formed mature focal adhesions.

  • Baseline Measurement: Before adding DAM, acquire baseline data for your mechanotransduction readout. This could include:

    • Traction Force Microscopy (TFM): Measure the traction forces exerted by the cells on the flexible substrate.[6][10]

    • Immunofluorescence: Fix a subset of cells and stain for proteins of interest that are known to be regulated by mechanical stress (e.g., YAP/TAZ localization, vinculin recruitment to focal adhesions).

    • Live-cell Imaging: Image fluorescently tagged proteins involved in mechanosensing.

  • DAM Treatment: Add DAM at the optimal concentration to the remaining cells and incubate for 15-60 minutes.

  • Post-Treatment Measurement: Acquire data for the same readouts as in the baseline measurement.

  • Data Analysis: Compare the pre- and post-treatment data. A change in the readout after DAM treatment (e.g., a decrease in traction forces, translocation of YAP/TAZ from the nucleus to the cytoplasm, or altered focal adhesion morphology) indicates that actomyosin-generated tension is a key regulator of that specific mechanotransduction pathway.[11]

Mandatory Visualizations

Signaling Pathway of this compound Action

DAM_Mechanism cluster_0 Myosin II ATPase Cycle Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP ATP binding Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP hydrolysis Myosin_ADP Myosin-ADP (Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Pi release (Power stroke) Myosin_ADP_Pi->Myosin_ADP Force Generation Actin Actin Filament Myosin_ADP->Myosin ADP release DAM This compound DAM->Myosin_ADP_Pi Inhibits Pi release

Caption: Mechanism of this compound (DAM) inhibition of the Myosin II ATPase cycle.

Experimental Workflow: Investigating the Role of Contractility in Cell Adhesion

Adhesion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Coat multi-well plate with ECM protein p2 Block non-specific binding sites p1->p2 p3 Seed cells and allow initial adhesion p2->p3 t1 Control Group: Complete Medium p3->t1 t2 Experimental Group: Medium + this compound p3->t2 a1 Incubate to allow for mature adhesion formation t1->a1 t2->a1 a2 Wash to remove non-adherent cells a1->a2 a3 Stain adherent cells (e.g., Crystal Violet) a2->a3 a4 Quantify adhesion (e.g., absorbance reading) a3->a4 d1 Compare adhesion between Control and DAM-treated groups a4->d1

Caption: Experimental workflow for a cell adhesion assay using this compound.

Logical Relationship: Uncoupling Mechanotransduction with this compound

Mechanotransduction_Logic Ext_Stim Extracellular Mechanical Stimulus (e.g., Substrate Stiffness) Integrin Integrin Adhesion Ext_Stim->Integrin FA Focal Adhesion Assembly Integrin->FA Acto Actomyosin Contractility (Force Generation) FA->Acto Nuc Nuclear Translocation of Mechanosensitive Proteins (e.g., YAP/TAZ) Acto->Nuc Tension-dependent signaling Gene Changes in Gene Expression Nuc->Gene DAM This compound DAM->Acto Inhibits

Caption: Logical diagram illustrating how DAM uncouples mechanotransduction pathways.

Important Considerations and Off-Target Effects

While DAM is a useful tool, it is crucial to be aware of its limitations and potential off-target effects. At the concentrations required to inhibit myosin, DAM can also affect other cellular processes:

  • Ion Channels: DAM has been shown to affect various ion channels, including L-type Ca2+ channels, which can alter intracellular calcium dynamics.[4][12][13]

  • "Phosphatase-like" Activity: DAM has been described as having a "phosphatase-like" activity, which could potentially influence the phosphorylation state of various proteins.[12]

  • Cell Viability: High concentrations or prolonged exposure to DAM can be cytotoxic. It is essential to perform viability assays to ensure that the observed effects are not due to cell death.

Due to these potential off-target effects, it is highly recommended to validate key findings using more specific inhibitors of non-muscle myosin II, such as blebbistatin, or through genetic approaches like siRNA-mediated knockdown of myosin II subunits.

Conclusion

This compound is a versatile chemical tool for uncoupling actomyosin-generated forces from cellular signaling pathways. By carefully selecting the appropriate concentration and being mindful of its potential off-target effects, researchers can effectively use DAM to gain valuable insights into the roles of mechanical forces in a wide range of cellular processes, from cell adhesion and migration to complex mechanotransduction pathways. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this compound in your research.

References

Diacetyl Monoxime (DAM) for Effective Myosin II Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized cell-permeable, reversible, and low-affinity inhibitor of myosin II ATPase activity.[1][2][3] Its primary mechanism of action involves the stabilization of the myosin-ADP-Pi intermediate complex. This stabilization hinders the release of inorganic phosphate (B84403) (Pi), which is a critical step for the strong binding of myosin to actin and the subsequent power stroke that generates force.[1][3] By interfering with this process, DAM effectively uncouples muscle excitation from contraction, making it a valuable tool for studying cellular processes where myosin II-driven contractility plays a crucial role.[2][4]

It is important to note that DAM is not a highly specific inhibitor and exhibits a preference for certain myosin isoforms, primarily skeletal muscle myosin II.[1] Its effects on non-muscle myosin II are a subject of debate in scientific literature.[1][3] Furthermore, DAM has known off-target effects, including the modulation of intracellular calcium dynamics and effects on ion channels, which should be carefully considered when designing experiments and interpreting data.[1][4]

These application notes provide a comprehensive guide to using this compound for the effective inhibition of myosin II, including recommended concentration ranges, detailed experimental protocols, and a summary of its mechanism of action.

Quantitative Data: Effective Concentrations of this compound

The effective concentration of this compound for inhibiting myosin II is highly dependent on the specific myosin isoform, cell type, and experimental conditions.[1] Therefore, it is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific application. The following tables summarize previously reported effective concentrations of DAM in various experimental systems.

Myosin Isoform Reported Effective Concentration Range (mM) Primary Target Reference
Skeletal Muscle Myosin II5 - 20Yes[1]
Cardiac Muscle Myosin II0.2 - 20Yes[1][5]
Smooth Muscle MyosinNot well-established-[1]
Non-muscle Myosin IIDebated in literature-[1][3]
Muscle Preparation Species DAM Concentration (mM) Observed Effect Reference
Guinea-pig papillary musclesGuinea Pig0.2 - 20Concentration-dependent inhibition of contractile force[2]
Isolated, paced papillary musclesGuinea Pig227% decrease in contractile force[2][6]
Isolated, paced papillary musclesGuinea Pig1058% decrease in contractile force[2][6]
Frog skeletal muscle fibersFrog340-70% suppression of tetanic tension[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., sterile water, physiological buffer)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 1 M).

  • Weigh the appropriate amount of this compound powder.

  • Dissolve the powder in the chosen solvent. For cellular experiments, dissolving DAM directly in the physiological buffer to be used is advisable.[2]

  • Vortex the solution until the this compound is completely dissolved.[2]

  • Sterile-filter the solution if it will be used in cell culture.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Myosin ATPase Activity Assay

This protocol provides a general framework for measuring the actin-activated ATPase activity of myosin in the presence of this compound using a malachite green-based phosphate detection method.[1][7]

Materials:

  • Purified myosin (e.g., skeletal muscle myosin II)

  • Actin

  • ATP

  • Assay Buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)[1]

  • This compound (DAM) stock solution

  • Phosphate detection reagent (e.g., malachite green-based reagent)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions in the assay buffer. Make a series of DAM dilutions to test a range of concentrations (e.g., 0, 1, 5, 10, 15, 20 mM).[1]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Myosin at a final concentration of ~0.1-0.5 µM.[1]

    • Actin at a saturating concentration (e.g., 10-20 µM).[1]

    • Varying concentrations of DAM.

    • Assay buffer to the final volume.

  • Initiate Reaction: Add ATP to a final concentration of 1-2 mM to initiate the reaction.[1]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1]

  • Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.[1]

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for your detection reagent (e.g., ~650 nm for malachite green).[1]

  • Data Analysis:

    • Construct a standard curve using known phosphate concentrations.

    • Calculate the amount of phosphate released in each reaction and determine the ATPase activity.

    • Plot the ATPase activity as a function of DAM concentration to determine the extent of inhibition.[1]

Protocol 3: In Vitro Motility Assay

This protocol outlines how to assess the effect of this compound on the sliding velocity of actin filaments over a myosin-coated surface.[1]

Materials:

  • Purified myosin

  • Rhodamine-phalloidin (B2604369) labeled actin filaments

  • Motility Buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • This compound (DAM) stock solution

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)[1]

  • Flow cell (coverslip coated with nitrocellulose)[1]

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera[1]

Procedure:

  • Prepare Flow Cell: Assemble the flow cell.

  • Myosin Incubation: Infuse the flow cell with a solution of myosin (e.g., 100-200 µg/mL) in motility buffer and incubate for 2-5 minutes to allow the myosin to adsorb to the surface.[1]

  • Blocking: Infuse the flow cell with a blocking solution (e.g., 1% BSA in motility buffer) to block non-specific binding sites.[1]

  • Actin Infusion: Infuse the flow cell with rhodamine-phalloidin labeled actin filaments in motility buffer containing the desired concentration of DAM and the oxygen scavenger system.

  • Initiate Motility: Infuse the flow cell with motility buffer containing ATP (e.g., 1 mM), the desired concentration of DAM, and the oxygen scavenger system.

  • Data Acquisition: Record movies of the fluorescently labeled actin filaments moving over the myosin-coated surface.

  • Data Analysis: Track the movement of individual actin filaments to determine their sliding velocity. Compare the velocities in the presence and absence of DAM to quantify the inhibitory effect.

Visualizations

Myosin_II_Inhibition_by_DAM cluster_0 Myosin ATPase Cycle cluster_1 Inhibition Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP ATP binding Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi release (Power stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP release Acto_Myosin->Myosin ATP binding (Actin dissociation) DAM This compound (DAM) DAM->Myosin_ADP_Pi Stabilizes complex, hinders Pi release

Caption: Mechanism of Myosin II Inhibition by this compound.

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents (Myosin, Actin, ATP, DAM dilutions) start->prep_reagents setup_rxn Set up Reaction in 96-well Plate (Myosin + Actin + DAM) prep_reagents->setup_rxn initiate_rxn Initiate Reaction with ATP setup_rxn->initiate_rxn incubate Incubate at Constant Temperature initiate_rxn->incubate stop_rxn Stop Reaction & Add Phosphate Detection Reagent incubate->stop_rxn measure_abs Measure Absorbance stop_rxn->measure_abs analyze Analyze Data (Calculate ATPase activity) measure_abs->analyze end End analyze->end

Caption: Workflow for Myosin ATPase Activity Assay.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult primary literature and validate protocols for their specific experimental systems. The off-target effects of this compound should be carefully considered when interpreting results.

References

Preparation of Diacetyl Monoxime Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime, is a versatile chemical reagent with significant applications in biochemical assays and pharmacological research.[1][2] It is widely recognized for its role in the colorimetric determination of urea (B33335) and as a non-competitive inhibitor of myosin ATPase.[1][3] The accurate preparation of DAM stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays. This document provides detailed protocols for the preparation of DAM stock solutions and summarizes key quantitative data for its use.

Quantitative Data Summary

The following tables provide a summary of the physical and chemical properties of this compound, along with recommended concentrations for specific in vitro assays.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Synonyms 2,3-Butanedione monoxime, Biacetyl monoxime, BDM
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 75-78 °C
Boiling Point 185-186 °C
Solubility Soluble in water, ethanol, ether, acetone, benzene, and chloroform.[1][4][5]
Storage Temperature Room temperature (Recommended in a cool, dark place, <15°C) or 2-8°C for solutions.[2][5]

Table 2: Recommended Concentrations for In Vitro Assays

Assay TypeRecommended Stock ConcentrationRecommended Working ConcentrationSolvent
Urea Determination Assay 2 g in 500 mL (4 g/L)Varies by protocolDistilled water or 2% acetic acid (w/v)
Myosin Inhibition Assay 4 g/L1 mM to 30 mMDistilled water or suitable buffer
Cardiac Muscle Studies Not specified0.2 mM to 30 mMSuitable physiological buffer

Experimental Protocols

Protocol for Preparation of a 4 g/L this compound Stock Solution for Urea Determination Assays

This protocol is suitable for the colorimetric determination of urea in biological samples.

Materials:

  • This compound (powder)

  • Distilled water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Leak-proof storage bottle

Procedure:

  • Weighing: Accurately weigh 4 g of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the weighed powder into a 500 mL volumetric flask.

  • Initial Solubilization: Add approximately 250 mL of distilled water to the flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Mix thoroughly until the this compound is completely dissolved.[2]

  • Volume Adjustment: Once dissolved, add more distilled water to the flask until the total volume reaches the 500 mL mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution into a clearly labeled, leak-proof bottle.[2] Include the name of the reagent, concentration, and date of preparation. Store the solution at 2–8 °C. Under these conditions, the reagent is stable for at least 6 months.[2]

Protocol for Preparation of a this compound Stock Solution for Myosin Inhibition Assays

This protocol provides a stock solution suitable for studying the inhibitory effects of DAM on myosin ATPase activity.

Materials:

  • This compound (powder)

  • Assay-compatible buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Volumetric flask (appropriate size for desired volume)

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Sterile, leak-proof storage container

Procedure:

  • Weighing: Accurately weigh the required amount of this compound to achieve the desired stock concentration (e.g., for a 100 mM stock solution in 10 mL, weigh 0.1011 g).

  • Dissolving: Transfer the powder to the volumetric flask.

  • Solubilization: Add a portion of the assay-compatible buffer to the flask.

  • Mixing: Use a magnetic stirrer to facilitate complete dissolution. Gentle warming may be applied if necessary, but ensure the buffer components are heat-stable.

  • Volume Adjustment: Bring the solution to the final desired volume with the assay buffer.

  • Final Mixing: Ensure the solution is well-mixed.

  • Storage: Store the stock solution at 2-8°C. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency.[3]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, when handling this compound.[2]

  • Work in a well-ventilated area or under a fume hood to avoid inhalation.[2]

  • Avoid ingestion and contact with skin and eyes.[2]

  • Dispose of waste according to institutional guidelines for hazardous materials.[2]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of this compound Stock Solution A Weigh this compound Powder B Transfer to Volumetric Flask A->B C Add Solvent (e.g., Distilled Water) B->C D Dissolve Completely (with stirring) C->D E Adjust to Final Volume D->E F Mix for Homogeneity E->F G Transfer to Labeled Storage Bottle F->G H Store at 2-8°C G->H

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: this compound in Urea Determination

G cluster_1 Chemical Reaction in Urea Assay Urea Urea Condensation Condensation Reaction Urea->Condensation DAM This compound HeatAcid Heat + Strong Acid DAM->HeatAcid Diacetyl Diacetyl HeatAcid->Diacetyl Diacetyl->Condensation Diazine Diazine (Yellow Product) Condensation->Diazine Stabilizer Thiosemicarbazide + Ferric Ions Diazine->Stabilizer PinkComplex Pink-Colored Complex Stabilizer->PinkComplex Spectro Measure Absorbance at ~520 nm PinkComplex->Spectro

Caption: Reaction pathway for the colorimetric determination of urea.

References

Application Notes and Protocols for High-Throughput Screening of Myosin Inhibitors Using Diacetyl Monoxime as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin motor proteins are fundamental to muscle contraction and a variety of cellular processes, including cell motility and division. The inhibition of myosin ATPase activity is a key area of research for understanding these biological functions and for developing therapeutics for conditions like hypertrophic cardiomyopathy.[1] Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a historically significant, low-affinity, and reversible inhibitor of myosin ATPase.[1][2] While its lack of specificity and the high concentrations required for inhibition have led to the development of more potent and specific alternatives, DAM remains a valuable tool in physiological research for uncoupling muscle excitation from contraction and as a reference compound in screening for novel myosin inhibitors.[1]

This document provides detailed application notes on the use of this compound in the context of high-throughput screening (HTS) for myosin inhibitors, along with comprehensive protocols for key biochemical assays.

Mechanism of Action of this compound

This compound acts as a non-competitive inhibitor of myosin ATPase activity.[1][3] Its primary mechanism involves the stabilization of the myosin-ADP-Pi intermediate complex.[3] This stabilization hinders the release of inorganic phosphate (B84403) (Pi), a critical step for the myosin head to strongly bind to actin and generate force, thereby inhibiting muscle contraction and cell motility.[3] It is important to note that DAM is not a general myosin inhibitor and exhibits specificity for certain myosin isoforms, being a more potent inhibitor of skeletal muscle myosin II compared to other isoforms like Acanthamoeba myosin-IC, human myo1e, chicken myosin-V, and porcine myosin-VI.[3]

dot

M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP DAM This compound DAM->M_ADP_Pi Stabilizes

Mechanism of this compound Inhibition.

Data Presentation: Quantitative Analysis of Myosin Inhibitors

The inhibitory effects of this compound and more modern myosin inhibitors vary significantly in potency and selectivity.

InhibitorMyosin Isoform(s)Inhibition Constant (Ki / IC50)Mechanism of ActionKey Characteristics
This compound (BDM) Myosin IIKi: ~5 mMNon-competitiveLow affinity; lacks specificity and can have off-target effects.[1]
Blebbistatin Non-muscle Myosin IIA/IIB, Skeletal Muscle Myosin IIIC50: 0.5 - 5 µMUncompetitive; traps myosin in a state with low actin affinity.Selective for myosin II; phototoxic and has a cytotoxic derivative.
Mavacamten Cardiac MyosinIC50: ~0.3 µMAllosteric; stabilizes the super-relaxed, energy-sparing state of myosin.High affinity and specificity for cardiac myosin; approved for clinical use in HCM.
Aficamten Cardiac MyosinIC50: ~0.96 µMAllosteric; stabilizes the super-relaxed state, inhibiting force production.High affinity and specificity for cardiac myosin; currently in clinical trials for HCM.

Table 1: Comparative analysis of myosin ATPase inhibitors.

The effective concentration of DAM for inhibiting myosin, particularly skeletal muscle myosin II, is in the millimolar (mM) range. Most studies report observable effects between 0.2 mM and 20 mM.[3]

High-Throughput Screening (HTS) Workflow for Myosin Inhibitors

While DAM itself is not ideal for primary HTS due to its low potency and off-target effects, the following workflow illustrates how a screen for myosin inhibitors would be structured, with DAM serving as a potential positive control or reference compound.

dot

cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_characterization Hit Characterization Compound_Library Compound Library HTS_Assay High-Throughput ATPase Assay Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Motility Assay) Dose_Response->Orthogonal_Assay Mechanism_of_Action Mechanism of Action Studies Orthogonal_Assay->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Myosin Isoforms) Mechanism_of_Action->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

High-Throughput Screening Workflow for Myosin Inhibitors.

Experimental Protocols

Actin-Activated Mg²⁺-ATPase Assay

This is a fundamental assay to determine the rate of ATP hydrolysis by myosin in the presence of actin, which is a key activator of myosin's enzymatic activity. The assay measures the liberation of inorganic phosphate (Pi) over time.[1]

Materials:

  • Purified myosin (e.g., skeletal muscle myosin II)

  • F-actin

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solutions (e.g., this compound in water)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, F-actin, and the desired concentration of the inhibitor (and a vehicle control).[1]

  • Myosin Addition: Add purified myosin to each well to a final concentration of ~0.1-0.5 µM.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).[1]

  • ATP Initiation: Start the ATPase reaction by adding a saturating concentration of ATP (e.g., 1-2 mM) to all wells.[1][3]

  • Phosphate Detection: At various time points, stop the reaction by adding the phosphate detection reagent. This reagent will react with the liberated Pi to produce a colorimetric signal.[1]

  • Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength for the detection reagent (e.g., 620-650 nm for Malachite Green).[1]

  • Data Analysis: Calculate the rate of Pi release for each inhibitor concentration. Plot the rate of ATPase activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[1]

dot

Start Start Prepare_Reagents Prepare Reaction Mix (Buffer, Actin, Inhibitor) Start->Prepare_Reagents Add_Myosin Add Myosin Prepare_Reagents->Add_Myosin Incubate Incubate at Controlled Temp. Add_Myosin->Incubate Add_ATP Initiate with ATP Incubate->Add_ATP Stop_Reaction Stop with Phosphate Detection Reagent Add_ATP->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Analyze_Data Data Analysis (IC50 Calculation) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the Actin-Activated ATPase Assay.
In Vitro Motility Assay

This assay measures the ability of myosin to translocate actin filaments, providing a direct measure of its motor function.[4]

Materials:

  • Purified myosin

  • Rhodamine-phalloidin (B2604369) labeled F-actin

  • Motility Buffer (e.g., 25 mM imidazole, pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • This compound (DAM) stock solution

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Flow cell (coverslip coated with nitrocellulose)

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Prepare Flow Cell: Assemble the flow cell.[3]

  • Myosin Incubation: Infuse the flow cell with a solution of myosin (e.g., 100-200 µg/mL) in motility buffer and incubate for 2-5 minutes to allow the myosin to adsorb to the surface.[3]

  • Blocking: Infuse the flow cell with a blocking solution (e.g., 1% BSA in motility buffer) to block non-specific binding sites.[3]

  • Actin Incubation: Infuse the flow cell with rhodamine-phalloidin labeled actin filaments (~10-20 nM) in motility buffer.[3]

  • Initiate Motility: Infuse the flow cell with motility buffer containing ATP (e.g., 1-2 mM), the oxygen scavenger system, and the desired concentration of DAM.[3]

  • Image Acquisition: Record the movement of the fluorescently labeled actin filaments using the fluorescence microscope.

  • Data Analysis: Analyze the recorded videos to determine the sliding velocity of the actin filaments. Compare the velocities at different DAM concentrations to a control without the inhibitor.

dot

Start Start Prepare_Flow_Cell Prepare Flow Cell Start->Prepare_Flow_Cell Incubate_Myosin Incubate with Myosin Prepare_Flow_Cell->Incubate_Myosin Block_Surface Block with BSA Incubate_Myosin->Block_Surface Add_Actin Add Labeled Actin Block_Surface->Add_Actin Initiate_Motility Initiate with ATP + Oxygen Scavenger + Inhibitor Add_Actin->Initiate_Motility Record_Movement Record Filament Movement Initiate_Motility->Record_Movement Analyze_Velocity Analyze Sliding Velocity Record_Movement->Analyze_Velocity End End Analyze_Velocity->End

Workflow for the In Vitro Motility Assay.

Troubleshooting

IssuePossible CauseSolution
No or weak inhibition of myosin activity DAM concentration is too low.Perform a dose-response experiment with a wider range of DAM concentrations (e.g., 1 mM to 30 mM).[3]
The myosin isoform is not sensitive to DAM.Confirm the myosin isoform you are working with. DAM is most effective against skeletal muscle myosin II.[3]
Degradation of DAM.Prepare fresh DAM solutions for each experiment. Ensure proper storage of the stock solution (2-8°C, protected from light).[3]
High background in ATPase assay Contaminating ATPases in protein preparations.Use highly purified myosin and actin. Include a control without myosin to measure background ATPase activity.
Actin filaments not moving in motility assay Inactive myosin.Ensure myosin is properly stored and handled to maintain activity.
Photodamage to actin or myosin.Use an effective oxygen scavenger system. Minimize exposure to excitation light.

Table 2: Troubleshooting common issues.

Off-Target Effects of this compound

It is crucial to be aware of the off-target effects of DAM when interpreting experimental results. In cardiac muscle, DAM can act as an electromechanical uncoupler by affecting ion channels, including L-type Ca²⁺ channels, and influencing intracellular calcium concentrations.[3]

Conclusion

This compound serves as a useful, albeit low-affinity, tool for studying the fundamentals of myosin inhibition. The protocols provided for the actin-activated ATPase and in vitro motility assays are foundational for the characterization of any myosin inhibitor and can be adapted for high-throughput screening campaigns. While more potent and specific inhibitors are now favored for drug discovery, understanding the properties and application of classical inhibitors like DAM provides a valuable baseline for researchers in the field.

References

Utilizing Diacetyl Monoxime in Studies of Non-Muscle Myosin Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Non-muscle myosin II (NMII) is a crucial motor protein involved in a plethora of cellular processes, including cytokinesis, cell migration, adhesion, and the maintenance of cell shape.[1][2] The three mammalian isoforms of NMII—NMIIA, NMIIB, and NMIIC—are key regulators of the actin cytoskeleton, generating contractile forces necessary for these dynamic cellular events.[3] Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), has been historically used as a cell-permeable, reversible inhibitor of myosin ATPase activity.[4][5] While its inhibitory effects on skeletal and cardiac muscle myosin II are well-documented, its utility in studying non-muscle myosin II has been a subject of debate.[5][6][7] This document provides detailed application notes and protocols for the cautious and effective use of this compound in the investigation of non-muscle myosin function.

Mechanism of Action

This compound is a low-affinity, non-competitive inhibitor of the myosin ATPase.[8] Its primary mechanism involves the stabilization of the myosin-ADP-Pi intermediate complex.[5][6] This stabilization hinders the release of inorganic phosphate (B84403) (Pi), a critical step in the myosin power stroke, thereby preventing the strong binding of myosin to actin and subsequent force generation.[6] It is important to note that DAM is not a general myosin inhibitor and exhibits some specificity for certain myosin isoforms.[6]

The effect of DAM on non-muscle myosin II's actin-activated ATPase activity has been a point of contention.[7] Some studies have reported a lack of significant inhibition of purified non-muscle myosin II ATPase activity.[7] However, other research indicates that DAM does inhibit motility driven by non-muscle myosins in vitro and has effects on cellular processes consistent with myosin II inhibition.[7] This suggests that the inhibitory action of DAM on non-muscle myosin II may be more apparent in the complex cellular environment or in motility assays than in purified enzyme assays.

Applications in Non-Muscle Myosin II Research

Despite the debate, this compound can be a useful tool for preliminary or exploratory studies of non-muscle myosin II function in cellular processes, provided appropriate controls are used and results are interpreted with caution. Key applications include:

  • Cytokinesis: NMII is essential for the formation and constriction of the contractile ring during cell division.[1] DAM can be used to investigate the temporal requirements of myosin II activity during cytokinesis.

  • Cell Migration: Cell migration is a complex process involving protrusion of the leading edge, adhesion to the substratum, and contraction of the cell body, all of which involve NMII.[3] DAM can be employed in wound healing (scratch) assays or transwell migration assays to probe the role of myosin II-dependent contractility.

  • Cell Adhesion and Morphology: NMII-generated forces are critical for the maturation and maintenance of focal adhesions and for determining overall cell shape and cortical tension.[1] The effects of DAM on cell spreading, morphology, and adhesion can provide insights into the role of NMII in these processes.

Off-Target Effects and Considerations

A critical aspect of using this compound is being aware of its off-target effects. In cardiac muscle, DAM is known to act as an electromechanical uncoupler, affecting ion channels such as L-type Ca2+ channels and influencing intracellular calcium concentrations.[6][9][10][11][12][13] While less characterized in non-muscle cells, researchers should be mindful of potential effects on calcium signaling and other ATPases. It is crucial to include appropriate controls to distinguish between effects on non-muscle myosin II and off-target effects. The reversibility of DAM's effects upon washout is a key advantage that can be used to confirm the specificity of the observed phenomena.[4]

Data Presentation

Quantitative Data on this compound Effects

The majority of quantitative data for DAM is derived from studies on muscle tissue. Data on its effects on non-muscle myosin-driven processes is less common and should be determined empirically for the specific cell type and assay.

Preparation Species This compound (DAM) Concentration Observed Effect Reference(s)
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force.[4][11]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force.[4][9]
10 mM58% decrease in contractile force.[4][9]
30 mM87% decrease in contractile force.[4][9]
Frog skeletal muscle fibersFrog3 mM40-70% suppression of tetanic tension.[4]
Guinea pig taenia coli (smooth muscle)Guinea Pig7.5 mM47% decrease in maximum shortening ability.[14]
Cultured skeletal muscle myotubesChicken10 mMReversible suppression of myofibrillogenesis.[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS #: 57-71-6)

  • Sterile distilled water or physiological buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Calculate the required mass of this compound powder to prepare a stock solution of a desired concentration (e.g., 1 M). DAM has a molecular weight of 101.11 g/mol .

  • Weigh the this compound powder accurately.

  • Dissolve the powder in the chosen sterile solvent. DAM is soluble in water. For cellular experiments, it is recommended to dissolve it directly in the physiological buffer or serum-free cell culture medium to be used.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm filter if it will be added to cell cultures.

  • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light. Always prepare fresh working solutions from the stock for each experiment.

Protocol for Myosin ATPase Inhibition Assay (Non-Muscle Myosin II)

This protocol provides a general framework for measuring the actin-activated ATPase activity of purified non-muscle myosin II in the presence of this compound.

Materials:

  • Purified non-muscle myosin II (full-length or heavy meromyosin fragment)

  • F-actin

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.4, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • This compound (DAM) stock solution

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions in the assay buffer. Make a series of DAM dilutions to test a range of concentrations (e.g., 0, 1, 5, 10, 15, 20 mM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Non-muscle myosin II at a final concentration of ~0.1-0.5 µM.

    • F-actin at a saturating concentration (e.g., 10-20 µM).

    • Varying concentrations of DAM.

    • Assay buffer to the final volume.

  • Initiate Reaction: Add ATP to a final concentration of 1-2 mM to initiate the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the detection reagent (e.g., ~620 nm for malachite green).

  • Data Analysis: Generate a standard curve using known phosphate concentrations. Calculate the rate of phosphate release for each DAM concentration. Plot the ATPase activity against the DAM concentration to determine the extent of inhibition.

Protocol for Wound Healing (Scratch) Assay with this compound Treatment

This protocol is for assessing the effect of DAM on collective cell migration.

Materials:

  • Cultured non-muscle cells (e.g., fibroblasts, epithelial cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution

  • Mitomycin C (optional, to inhibit cell proliferation)[15]

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once confluent, you may replace the complete medium with serum-free medium for 2-4 hours to reduce signaling from growth factors.

  • Inhibition of Proliferation (Optional): To distinguish between cell migration and proliferation, you can pre-treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before making the scratch. Wash the cells with PBS after treatment.

  • Creating the Wound: Create a scratch in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • DAM Treatment: Add fresh cell culture medium containing the desired final concentrations of this compound (e.g., 0, 5, 10, 20 mM) to the respective wells. A vehicle control (medium with the same amount of solvent used for the DAM stock) should be included.

  • Image Acquisition: Immediately after adding the treatment medium, capture the first image of the wound area (t=0). Place the plate in a 37°C, 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each condition.

    Percentage of Wound Closure = [ (Initial Wound Area - Wound Area at time t) / Initial Wound Area ] * 100

Protocol for Studying Cytokinesis Inhibition with this compound

This protocol describes a method to observe the effect of DAM on the completion of cytokinesis.

Materials:

  • Synchronized population of cultured non-muscle cells (e.g., HeLa, NIH 3T3)

  • Complete cell culture medium

  • This compound stock solution

  • Live-cell imaging microscope with differential interference contrast (DIC) or phase-contrast optics

  • Environmental chamber for the microscope (37°C, 5% CO2)

Procedure:

  • Cell Synchronization: Seed cells on glass-bottom dishes suitable for live-cell imaging. Synchronize the cells at the G2/M phase boundary using a method appropriate for your cell line (e.g., thymidine-nocodazole block).

  • Initiate Mitosis: Release the cells from the block and allow them to proceed into mitosis.

  • DAM Treatment: Once a significant population of cells has entered anaphase (identified by chromosome segregation), add pre-warmed medium containing the desired final concentration of this compound (e.g., 10-20 mM) or vehicle control.

  • Live-Cell Imaging: Immediately begin time-lapse imaging of the cells progressing through cytokinesis. Capture images every 1-2 minutes.

  • Data Analysis: Observe the formation and ingression of the cleavage furrow. Quantify the percentage of cells that fail to complete cytokinesis (resulting in binucleated cells) in the DAM-treated group compared to the control group. The rate of furrow ingression can also be measured if the imaging resolution allows.

  • Reversibility Check: To confirm the effect is due to DAM, after a period of inhibition (e.g., 30-60 minutes), carefully wash out the DAM-containing medium and replace it with fresh, pre-warmed complete medium. Continue imaging to see if cytokinesis can resume.

Mandatory Visualizations

Signaling_Pathway cluster_rho cluster_mlc cluster_nm2 GPCR GPCR / RTK RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signal RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation MLCP_active Myosin Light Chain Phosphatase (Active) ROCK->MLCP_active Inhibition MLC_unphos Regulatory Light Chain (Unphosphorylated) ROCK->MLC_unphos Phosphorylation MLC_phos Regulatory Light Chain-P (Phosphorylated) MLCP_active->MLC_phos Dephosphorylation MLCP_inactive Myosin Light Chain Phosphatase (Inactive) NMII_inactive Non-Muscle Myosin II (Inactive/Folded) NMII_active Non-Muscle Myosin II (Active/Extended) NMII_inactive->NMII_active Conformational Change Filament Bipolar Filament Assembly NMII_active->Filament ATPase ATPase Cycle Filament->ATPase Contraction Actomyosin Contraction (e.g., Cytokinesis, Migration) DAM This compound DAM->ATPase Inhibition ATPase->Contraction Experimental_Workflow Hypothesis Hypothesis: NMII is required for [Cellular Process] Culture 1. Cell Culture (e.g., confluent monolayer for wound healing) Hypothesis->Culture Treatment 2. Treatment Groups - Vehicle Control - this compound (DAM) (Dose-response) Culture->Treatment Assay 3. Perform Cellular Assay (e.g., Wound Healing, Cytokinesis Imaging) Treatment->Assay Data_Acq 4. Data Acquisition (e.g., Time-lapse microscopy) Assay->Data_Acq Quant 5. Quantitative Analysis (e.g., Wound closure rate, % cytokinesis failure) Data_Acq->Quant Washout 6. Reversibility Test (Washout DAM and continue observation) Quant->Washout Controls 7. Off-Target Controls (e.g., Measure intracellular Ca2+, use other myosin II inhibitors) Quant->Controls Interpretation 8. Data Interpretation and Conclusion Quant->Interpretation Washout->Interpretation Controls->Interpretation

References

Troubleshooting & Optimization

Overcoming interference in the Diacetyl monoxime urea assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the diacetyl monoxime urea (B33335) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound urea assay?

The this compound assay is a direct colorimetric method for the quantitative determination of urea. In a hot, acidic environment, this compound is hydrolyzed to diacetyl. This diacetyl then condenses with urea to form a yellow diazine product. In the presence of a stabilizing agent like thiosemicarbazide (B42300) and ferric ions (Fe³⁺), this diazine derivative is converted to a stable, pink-colored complex.[1] The intensity of the pink color, which is directly proportional to the urea concentration, is measured spectrophotometrically at a wavelength of approximately 520-530 nm.[1]

Q2: What are the common interfering substances in this assay?

Several substances can interfere with the this compound urea assay, potentially leading to inaccurate results. These include:

  • Urea Derivatives: Compounds with a similar structure to urea, such as citrulline and other ureido compounds, can react with this compound and produce a positive signal, leading to an overestimation of the urea concentration.[1][2]

  • Ammonia (B1221849): While the direct this compound method is generally less susceptible to ammonia interference compared to enzymatic (urease-based) assays, high concentrations of ammonia in biological samples could potentially be a concern.[1]

  • Biological Matrix Components: Complex biological samples like plasma and urine may contain substances that cause interference.[1] Sample preparation, such as deproteination, is often necessary to remove these interferences.

  • Metal Ions: The presence of various ions in samples like seawater can impact the assay's accuracy, although the method has been successfully validated for such matrices with appropriate optimization.[1]

  • Nitrite (B80452) (NO₂⁻): Nitrite is a significant interfering substance, especially in studies involving nitrate (B79036) reduction, and can lead to either suppression or over-expression of the urea signal.[3][4]

Troubleshooting Guide

Q3: My calibration curve is not linear. What are the possible causes?

A non-linear calibration curve can arise from several factors:

  • Inappropriate Concentration Range: The assay has a defined linear range, typically between 0.4 to 5.0 mM urea.[5][6] Ensure your standards fall within this range.

  • Reagent Degradation: Degraded reagents can lead to a poor colorimetric response. Prepare fresh this compound and other reagents, and always check the expiration dates of all chemicals.

  • Suboptimal Reaction Conditions: Ensure the reaction is carried out under the specified conditions of temperature and time.

Q4: The color of my samples is fading or unstable. How can I fix this?

  • Light Sensitivity: The colored diazine product can be light-sensitive. The inclusion of phosphoric acid in the acid reagent helps to minimize this sensitivity.[2] It is also advisable to keep the samples protected from direct light after color development.

  • Consistent Timing: Measure the absorbance of all samples and standards at a consistent time point after the color development and cooling steps.

Q5: I am observing high background absorbance in my blank samples. What should I do?

  • Contaminated Reagents or Glassware: Use high-purity water and acid-washed glassware to prepare all reagents and samples.

  • Reagent Quality: Prepare fresh reagents, as degraded reagents can contribute to high background.

Q6: My assay has low sensitivity, and the color development is weak. What could be the reason?

  • Suboptimal Reaction Temperature or Time: Ensure the water bath is at a rolling boil (100°C) and the incubation time is precisely controlled.

  • Incorrect pH: The reaction requires a strong acidic environment. Verify the concentrations of sulfuric and phosphoric acids in your acid reagent.

  • Degraded Reagents: As with other issues, degraded reagents can lead to a weak signal.

Q7: I am seeing precipitate formation in my samples. How can I prevent this?

  • Incomplete Deproteination: If working with biological samples, improve the deproteination step. Consider alternative methods if trichloroacetic acid (TCA) precipitation is insufficient.

  • High Salt Concentration: High salt concentrations in the sample can lead to precipitation. Dilute the sample if possible, ensuring the urea concentration remains within the assay's linear range.

Q8: My results are inconsistent between replicates. What are the likely causes?

  • Pipetting Errors: Calibrate and use precise pipettes. Ensure thorough mixing of reagents and samples.

  • Temperature Fluctuations: Ensure all tubes are submerged to the same level in the water bath and that the temperature remains constant during incubation.

  • Variable Cooling Times: Cool all tubes for the same duration before measuring absorbance.

Quantitative Interference Data

Interfering SubstanceEffect on AssayReported Interference LevelMitigation Strategy
Citrulline & Ureido Compounds Overestimation (false positive)Can give a positive result; interference is significant when urea is at micromolar levels, but less so at millimolar levels where urea is in vast excess.[2][5]In many samples like wastewater, citrulline concentration is several orders of magnitude lower than urea, making its interference negligible.[5][7] For other samples, chromatographic separation may be necessary for accurate urea quantification.
Nitrite (NO₂⁻) Overestimation or suppressionCan cause a twofold increase in the measured urea quantity.[3] A modified protocol can effectively remove NO₂⁻ up to 5 mM.[3] Another modified method can control the error of urea detection to within 3% in the presence of up to 30 ppm NO₂⁻.[8]Use a modified protocol that includes a nitrite removal step, for example, with sulfamic acid.[4]
Ammonia Generally low interferenceThe direct this compound method is less susceptible to ammonia interference than urease-based assays.[1]For samples with extremely high ammonia concentrations, consider a sample dilution or a different quantification method.
Various Metal Ions Can impact accuracySpecific quantitative data is not readily available, but the effect is noted in complex matrices like seawater.[1]Optimization of the assay for the specific sample matrix, including the use of chelating agents, may be necessary.

Experimental Protocols

Standard Protocol for this compound Urea Assay

This protocol is a general guideline and may require optimization for specific sample types.

Reagents:

  • Trichloroacetic Acid (TCA), 5% (w/v): Dissolve 5 g of TCA in distilled water and make up to 100 mL.

  • This compound Solution: Dissolve 2 g of this compound in distilled water and make up to 100 mL.

  • Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid. The exact composition can vary. Caution: Prepare this reagent in a fume hood by slowly adding acid to water, as the reaction is highly exothermic.

  • Urea Standard Stock Solution (e.g., 100 mM): Dissolve a precisely weighed amount of urea in distilled water. Prepare working standards by diluting the stock solution.

Procedure:

  • Sample Preparation (for biological fluids):

    • To 1 part of the sample (e.g., serum), add 9 parts of 5% TCA.

    • Vortex to mix thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

    • Use the clear supernatant for the assay.

  • Assay:

    • Label test tubes for blank, standards, and samples.

    • Add a specific volume of the deproteinized supernatant, standards, or distilled water (for the blank) to the respective tubes.

    • Add the this compound Solution to each tube.

    • Add the Acid Reagent to each tube and mix well.

    • Incubate all tubes in a boiling water bath (100°C) for a defined period (e.g., 15 minutes).

    • Cool the tubes in a cold water bath for a consistent time (e.g., 5 minutes).

    • Measure the absorbance at 520-530 nm using a spectrophotometer.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the urea concentration in the samples from the standard curve.

Modified Protocol to Overcome Nitrite Interference

This protocol incorporates a step to remove nitrite before the colorimetric reaction.

Additional Reagent:

  • Sulfamic Acid Solution: Prepare a solution of sulfamic acid in water (concentration may need optimization, but some protocols use it in the acidic reagent).

Modified Procedure:

  • Sample Preparation: Prepare samples as in the standard protocol.

  • Nitrite Removal:

    • To the deproteinized supernatant, standards, and blank, add the sulfamic acid solution.

    • Allow the reaction to proceed for a specific time at room temperature to ensure complete removal of nitrite.

  • Assay:

    • Proceed with the addition of the this compound Solution and Acid Reagent as described in the standard protocol.

    • Continue with the incubation, cooling, and absorbance measurement steps.

  • Calculation: Perform calculations as in the standard protocol.

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_stabilizers Stabilizers cluster_product Final Product Urea Urea Diazine Yellow Diazine Product Urea->Diazine DAM This compound Diacetyl Diacetyl DAM->Diacetyl Hydrolysis Acid Strong Acid (H+) Acid->DAM Heat Heat (100°C) Heat->DAM Diacetyl->Diazine Condensation PinkComplex Stable Pink-Colored Complex (Absorbance at 520-530 nm) Diazine->PinkComplex TSC Thiosemicarbazide TSC->PinkComplex Fe3 Ferric Ions (Fe³⁺) Fe3->PinkComplex

Caption: Chemical reaction pathway of the this compound urea assay.

G start Start sample_prep Sample Preparation (e.g., Deproteination) start->sample_prep reagent_add Add this compound and Acid Reagent sample_prep->reagent_add incubation Incubate at 100°C reagent_add->incubation cooling Cool in Water Bath incubation->cooling measurement Measure Absorbance (520-530 nm) cooling->measurement analysis Data Analysis (Standard Curve) measurement->analysis end End analysis->end

Caption: Generalized experimental workflow for the this compound urea assay.

G issue Problem Encountered nonlinear_curve Non-linear Calibration Curve issue->nonlinear_curve color_fade Color Fading / Instability issue->color_fade high_background High Background Absorbance issue->high_background low_sensitivity Low Sensitivity issue->low_sensitivity check_range Check Standard Concentrations (Linear Range: 0.4-5.0 mM) nonlinear_curve->check_range fresh_reagents Prepare Fresh Reagents nonlinear_curve->fresh_reagents protect_light Protect from Light & Ensure Consistent Timing color_fade->protect_light high_background->fresh_reagents clean_glassware Use High-Purity Water & Acid-Washed Glassware high_background->clean_glassware low_sensitivity->fresh_reagents check_temp_time Verify Incubation Temperature and Time low_sensitivity->check_temp_time

Caption: Troubleshooting workflow for common issues in the this compound assay.

References

Optimizing Diacetyl monoxime concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diacetyl Monoxime (DAMO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DAMO in experimental settings, with a focus on understanding its mechanism of action and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAMO) and its primary mechanism of action?

A1: this compound (also known as 2,3-butanedione (B143835) monoxime or BDM) is a small molecule historically described as a "chemical phosphatase" due to its ability to dephosphorylate proteins. However, its most well-characterized and potent effect is the reversible, low-affinity, non-competitive inhibition of myosin ATPase activity, particularly skeletal muscle myosin II.[1][2] This inhibition leads to the uncoupling of excitation and contraction in muscle cells. DAMO also modulates intracellular calcium dynamics and can affect various ion channels.[3][4]

Q2: Is DAMO a specific phosphatase inhibitor?

A2: While DAMO is often referred to as a "chemical phosphatase," it is not a specific inhibitor of any particular protein phosphatase enzyme family (e.g., PP1, PP2A).[5] Its dephosphorylating activity is considered a general chemical property rather than a targeted enzymatic inhibition. Therefore, it should not be used as a substitute for specific phosphatase inhibitors like okadaic acid or calyculin A.

Q3: What is the recommended working concentration for DAMO?

A3: The effective concentration of DAMO is highly dependent on the cell type and the intended application. For inhibition of myosin II ATPase activity, concentrations in the millimolar (mM) range are typically used, generally between 5 mM and 20 mM.[1][4] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system, starting with a broad range (e.g., 1 mM to 30 mM).

Q4: What are the major off-target effects of DAMO?

A4: DAMO has several significant off-target effects that researchers must consider. These include:

  • Modulation of intracellular calcium levels: DAMO can cause an increase in intracellular calcium transients, which can impact numerous signaling pathways.[3]

  • Inhibition of ion channels: It has been shown to inhibit L-type calcium channels and other membrane conductances.

  • Effects on the actin cytoskeleton: As a myosin II inhibitor, DAMO can indirectly affect the organization and dynamics of the actin cytoskeleton.

  • Lack of specificity for myosin isoforms: While most effective against skeletal muscle myosin II, its effects on other myosin isoforms are not well-defined.[2]

Due to these broad effects, caution is advised when interpreting data from whole-cell experiments using DAMO.[2]

Q5: How should I prepare and store DAMO?

A5: DAMO is soluble in water or physiological buffers. It is recommended to prepare fresh solutions for each experiment. A concentrated stock solution (e.g., 500 mM) can be prepared and stored at 2-8°C for a short period, protected from light. For long-term storage, it is best to store the solid compound at -20°C.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No observable effect DAMO concentration is too low: The effective concentration can vary significantly between cell types.Perform a dose-response experiment with a wider concentration range (e.g., 1-30 mM).
The target protein is not sensitive to DAMO: If using DAMO as a myosin inhibitor, the specific myosin isoform may not be sensitive to it.Confirm the myosin isoform in your system. Consider a more specific inhibitor if necessary.
Degradation of DAMO: DAMO solutions can lose activity over time.Prepare fresh DAMO solutions for each experiment. Ensure proper storage of the stock solution.
High cell toxicity or death DAMO concentration is too high: DAMO can be cytotoxic at higher concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 in your cell line. Use concentrations well below the toxic threshold.
High solvent concentration: If using a solvent like DMSO for a modified DAMO compound, the final concentration may be toxic.Ensure the final solvent concentration is below 0.5% (v/v) or a level known to be non-toxic to your cells.
Inconsistent results between experiments Variability in cell health or density: Differences in cell confluency or passage number can affect experimental outcomes.Use cells at a consistent confluency and within a narrow passage number range. Ensure high cell viability before starting the experiment.
Inconsistent reagent preparation: Variations in the preparation of DAMO dilutions.Prepare fresh dilutions for each experiment from a reliable stock solution.
Unexpected changes in cell morphology Effects on the actin cytoskeleton: As a myosin II inhibitor, DAMO can alter cell shape, adhesion, and motility.Document morphological changes with microscopy. If these changes interfere with your primary endpoint, consider using a lower concentration or a more specific inhibitor.
Alterations in calcium-dependent signaling pathways Known off-target effect of DAMO: DAMO is known to modulate intracellular calcium levels.Measure intracellular calcium levels to confirm this off-target effect. If possible, use calcium chelators or inhibitors of calcium channels to dissect the effects.

Data Summary

Effective Concentrations of DAMO in Biological Systems
Biological SystemApplicationEffective Concentration RangeReference(s)
Guinea-pig papillary musclesInhibition of contractile force0.2 - 20 mM[4]
Isolated guinea pig heartsDecrease in left ventricular systolic pressure0.2 - 5 mM[3]
Skinned pig ventricular musclesInhibition of myofibrillar contractionSimilar to 0.2 - 20 mM[4]
Rat soleus muscle fibersInhibition of twitches and tetanic contractions2 - 20 mM[5]
Rabbit skeletal muscleInhibition of myosin ATPase activity0 - 20 mM[6]
Reported Off-Target Effects of DAMO
Off-Target EffectSystemConcentration RangeReference(s)
Increased intracellular calcium transientsIsolated papillary muscles10 - 30 mM[3]
Reduction of L-type Ca2+ current (ICa)Guinea pig ventricular myocytes15 mM[7]
Partial depression of delayed rectifier K+ current (IK)Guinea pig ventricular myocytes15 mM[7]
Does not inhibit other myosin ATPases (Acanthamoeba myosin-IC, human myo1e, chicken myosin-V, porcine myosin-VI)In vitro ATPase assaysUp to 40 mM[2]

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with DAMO

This protocol provides a general framework for assessing the effect of DAMO on a cellular process.

1. Reagent Preparation:

  • Prepare a 500 mM stock solution of this compound in sterile cell culture medium or a suitable physiological buffer (e.g., Krebs-Ringer solution).
  • Warm the stock solution and the cell culture medium to 37°C before use.

2. Cell Seeding:

  • Seed your cells of interest in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
  • Allow the cells to adhere and recover for at least 24 hours.

3. DAMO Treatment:

  • On the day of the experiment, remove the old medium from the cells.
  • Prepare a series of working concentrations of DAMO by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 20, 30 mM).
  • Add the medium containing the desired DAMO concentration to the cells. Include a vehicle control (medium without DAMO).
  • Incubate the cells for the desired treatment duration. Incubation times can range from minutes to hours, depending on the biological question.

4. Downstream Analysis:

  • After the incubation period, proceed with your desired downstream analysis. This could include:
  • Cell lysis and Western blotting: To assess changes in protein phosphorylation or expression.
  • Immunofluorescence microscopy: To observe changes in cell morphology or protein localization.
  • Cell viability assays: To determine the cytotoxicity of the treatment.
  • Functional assays: To measure changes in cell motility, contraction, or other physiological responses.

5. Washout (Optional):

  • To determine the reversibility of DAMO's effects, you can perform a washout experiment.
  • After the initial treatment period, remove the DAMO-containing medium.
  • Gently wash the cells twice with pre-warmed, DAMO-free medium.
  • Add fresh, DAMO-free medium and incubate for a desired recovery period before performing your downstream analysis.

Visualizations

Caption: Primary and off-target mechanisms of this compound (DAMO).

DAMO_Troubleshooting_Workflow Start Experiment with DAMO Problem Unexpected or Inconsistent Results? Start->Problem Check_Conc Verify DAMO Concentration (Dose-Response) Problem->Check_Conc Yes Optimize Optimize Protocol Problem->Optimize No Check_Viability Assess Cell Viability (e.g., MTT Assay) Check_Conc->Check_Viability Check_Controls Review Controls (Vehicle, Positive/Negative) Check_Viability->Check_Controls Check_Reagents Prepare Fresh Reagents Check_Controls->Check_Reagents Consider_Off_Target Consider Off-Target Effects Check_Reagents->Consider_Off_Target Ca_Effect Measure Intracellular Ca2+ Consider_Off_Target->Ca_Effect Cytoskeleton_Effect Analyze Cytoskeleton (Microscopy) Consider_Off_Target->Cytoskeleton_Effect Ca_Effect->Optimize Cytoskeleton_Effect->Optimize

Caption: A logical workflow for troubleshooting experiments involving DAMO.

References

Issues with Diacetyl monoxime stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diacetyl monoxime in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CH₃C(O)C(NOH)CH₃), also known as 2,3-butanedione (B143835) monoxime, is a colorless solid organic compound.[1] It is widely used as a chemical reagent in biochemical assays, most notably for the colorimetric determination of urea (B33335) in biological samples.[2][3] In this assay, this compound reacts with urea in a hot, acidic environment to form a colored product that can be measured spectrophotometrically.[3][4] It is also used in pharmacological research as an inhibitor of certain ATPases.[1]

Q2: What are the optimal storage conditions for this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light.[5][6] Recommended storage temperatures for the solid are typically between +15°C and +25°C.[6] Aqueous solutions of this compound are less stable and should be stored at 2–8 °C.[2] Under these conditions, a reagent solution for the urea assay can be stable for at least 6 months.[2]

Q3: What factors can affect the stability of this compound in my experiments?

Several factors can compromise the stability of this compound, leading to its degradation. These include:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[7]

  • pH: The compound is susceptible to degradation in both acidic and basic conditions.[7]

  • Light: Exposure to direct sunlight or other sources of UV light can cause photodegradation.[7]

  • Moisture: this compound is sensitive to moisture, which can lead to hydrolysis.[4]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[5]

Q4: What are the known degradation products of this compound?

The primary and most well-documented degradation pathway for this compound, particularly in acidic and heated conditions, is hydrolysis to diacetyl (butane-2,3-dione).[4][8] Diacetyl is the reactive species that then condenses with urea in the colorimetric assay.[4] Other degradation products may form under different stress conditions, but diacetyl is the most commonly cited.

Q5: How can I tell if my this compound has degraded?

Degradation of this compound may not always be visually apparent in the solid form. For solutions, discoloration (e.g., yellowing) can be an indicator of degradation. The most reliable way to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] In functional assays like the urea determination, degraded this compound can lead to a loss of sensitivity, high background, or a non-linear standard curve.[9]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
High background absorbance in blank samples (Urea Assay) Degraded this compound solution.Prepare fresh this compound solution from solid stock. Ensure the stock has been stored correctly.
Contaminated glassware or reagents.Use high-purity water and acid-washed glassware. Prepare fresh reagents.
Non-linear calibration curve Instability of the mixed color reagent.Prepare the color reagent fresh before each use. Some protocols suggest storing the mixed reagent at 4°C in the dark to improve stability.[9]
Incorrect wavelength measurement.Verify the optimal wavelength for your specific spectrophotometer and reagent preparation, typically between 520 nm and 540 nm.[3]
Inconsistent heating during the assay.Ensure all tubes are heated uniformly and for the same duration in a boiling water bath.[3]
Color of samples is fading or unstable Light sensitivity of the colored product.Protect samples from direct light after color development. The inclusion of phosphoric acid in the acid reagent can help minimize light sensitivity.[4][9]
Lack of a stabilizer in the reaction.Ensure that thiosemicarbazide (B42300) is included in the reaction mixture to stabilize the colored product.[4][10]
Inconsistent results between replicates Pipetting errors or improper mixing.Calibrate pipettes regularly and ensure thorough mixing of all solutions at each step.[9]
Temperature fluctuations during incubation.Maintain a constant and uniform temperature during the incubation step.[9]

Quantitative Data Summary

The stability of this compound is crucial for reproducible experimental outcomes. While specific long-term degradation kinetics for this compound are not extensively published, the following table provides an illustrative example of how stability data might be presented. This data is hypothetical and intended to serve as a template for in-house stability studies.

Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL Aqueous Solution)

Storage ConditionTime PointPurity (%)Major Degradant (Diacetyl) (%)Appearance
2-8°C, Protected from Light 0 Months99.8<0.1Colorless
3 Months99.50.2Colorless
6 Months99.10.5Colorless
12 Months98.21.1Faintly Yellow
25°C, Protected from Light 0 Months99.8<0.1Colorless
3 Months97.51.8Faintly Yellow
6 Months95.23.5Yellow
12 Months90.17.8Yellow
25°C, Exposed to UV Light 0 Months99.8<0.1Colorless
1 Month92.36.2Yellow
3 Months85.112.5Yellow-Brown

The following table summarizes key quantitative parameters for the widely used this compound-based urea assay.

Table 2: Quantitative Parameters of the this compound Urea Assay

ParameterValueReference(s)
Wavelength of Max. Absorbance520 - 540 nm[3]
Linear Range0.4 - 5.0 mM[4]
Lower Limit of Detection~440 µM[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as HPLC.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water-acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 24 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Stability-Indicating HPLC Method for this compound (Illustrative)

This is an illustrative HPLC method that would require validation for its intended use.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Diluent: Water:Acetonitrile (50:50)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (Solid & Solution) photo Photolytic Stress (UV/Vis Light) sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Evaluate Data hplc->data

Forced degradation experimental workflow.

signaling_pathway cluster_reagents Reaction Conditions DAM This compound Diacetyl Diacetyl DAM->Diacetyl Hydrolysis Diazine Diazine Derivative (Yellow) Diacetyl->Diazine Urea Urea Urea->Diazine ColoredComplex Stabilized Colored Complex (Pink/Red) Diazine->ColoredComplex HeatAcid Heat, Acid (H₂SO₄, H₃PO₄) HeatAcid->DAM Stabilizers Stabilizers (Thiosemicarbazide, Fe³⁺) Stabilizers->Diazine

Reaction pathway for the urea assay.

References

Non-linear calibration curve in Diacetyl monoxime urea quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the diacetyl monoxime method for urea (B33335) quantification.

Troubleshooting Guide: Non-linear Calibration Curve

A common issue encountered during the this compound urea assay is a non-linear calibration curve. This guide provides potential causes and solutions in a question-and-answer format to help you troubleshoot your experiment.

Issue IDQuestionPossible CausesSuggested Solutions
NLC-01 Why is my calibration curve plateauing at higher concentrations? The urea concentration in your standards exceeds the linear range of the assay. The absorbance values may be exceeding the optimal reading range of the spectrophotometer (typically >1.0).[1][2]- Ensure your standard concentrations are within the established linear range, often cited as 0.4 to 5.0 mM urea.[1][2][3] - If high concentrations are necessary, dilute your samples to fall within this range and apply a dilution factor to your final calculation.[3]
NLC-02 My calibration curve is inconsistent and not reproducible. What could be the issue? - Reagent Instability: The mixed color reagent can degrade over time, affecting results.[1][3] - Inconsistent Reaction Conditions: Variations in heating time or temperature during the color development step can lead to variability.[3] - Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents will lead to inconsistent results.- Reagent Stability: Prepare fresh color reagent for each assay. Storing the mixed color reagent at 4°C in the dark can improve stability for a short period.[1][2][3] - Consistent Conditions: Use a precisely controlled water bath or heat block for incubation. Ensure all samples and standards are incubated for the exact same duration. - Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques.
NLC-03 I'm observing a high background absorbance in my blank. How can I resolve this? - Contaminated Reagents or Glassware: Impurities in the water, reagents, or on the glassware can contribute to background color. - Reagent Degradation: Old or improperly stored reagents may have degraded, leading to a higher blank reading.- Purity: Use high-purity, distilled, or deionized water for all reagent and standard preparations. Employ acid-washed glassware. - Fresh Reagents: Prepare fresh reagents, especially the this compound solution, for each experiment. Check the expiration dates of all chemicals.[3]
NLC-04 The color of my samples and standards is fading or appears unstable. What should I do? The colored diazine product formed in the reaction can be sensitive to light.[2][3]- Light Protection: The addition of phosphoric acid to the acid reagent helps to minimize light sensitivity.[1][2][3] It is also recommended to keep samples protected from direct light after color development. - Consistent Timing: Measure the absorbance of all samples and standards at a consistent time point after the color development and cooling steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound urea assay?

A1: In a hot, acidic medium, this compound is hydrolyzed to diacetyl. This diacetyl then condenses with urea to form a yellow diazine product. In the presence of thiosemicarbazide (B42300) and ferric ions (Fe³⁺), this diazine derivative is converted to a more stable, pink-colored complex.[1][3] The intensity of this pink color, measured spectrophotometrically around 520-530 nm, is directly proportional to the urea concentration.[3][4][5]

Q2: What are some common interfering substances in this assay?

A2: Several substances can interfere with the assay, including:

  • Urea Derivatives: Compounds with a similar structure to urea, such as citrulline and other ureido compounds, can react with this compound, leading to an overestimation of the urea concentration.[1][2][3]

  • Biological Matrix Components: Samples like plasma and urine contain proteins and other substances that can interfere. A deproteination step, commonly using trichloroacetic acid (TCA), is often required.[3][4]

Q3: What is the linear range of the this compound urea assay?

A3: The linear range of the assay is typically between 0.4 and 5.0 mM of urea.[1][2][3] It is crucial to prepare your standard curve within this range to ensure accurate quantification.

Q4: Do I need to deproteinize my biological samples?

A4: Yes, for complex biological samples such as serum or plasma, a deproteination step is highly recommended to remove interfering proteins.[3][4] A common method is precipitation with trichloroacetic acid (TCA).[4][6]

Experimental Protocol: this compound Urea Assay

This protocol provides a general guideline. Optimization for specific sample types may be necessary.

1. Reagent Preparation

  • Trichloroacetic Acid (TCA), 5% (w/v): Dissolve 5 g of TCA in distilled water and bring the final volume to 100 mL.[3][6]

  • This compound Stock Solution (e.g., 2% w/v): Dissolve 2 g of this compound in 100 mL of distilled water.[4]

  • Acid Reagent: In a fume hood, slowly and carefully add 44 mL of concentrated sulfuric acid and 66 mL of 85% orthophosphoric acid to approximately 400 mL of distilled water in a volumetric flask. Allow the solution to cool to room temperature, then bring the final volume to 500 mL with distilled water.[4][5]

  • Color Reagent: Prepare fresh before each use by mixing equal volumes of the this compound Stock Solution and the Acid Reagent. Some protocols also include thiosemicarbazide and ferric chloride in this reagent for enhanced color stability.[4][5]

  • Urea Standard Stock Solution (100 mM): Accurately weigh 0.6006 g of urea and dissolve it in distilled water to a final volume of 100 mL.

  • Working Urea Standards: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.5, 1, 2, 3, 4, and 5 mM).

2. Sample Preparation (Deproteination)

  • To 50 µL of serum or plasma, add 1 mL of 5% TCA solution.[4]

  • Vortex thoroughly to mix.

  • Centrifuge at high speed (e.g., 3000 x g) for 5 minutes to pellet the precipitated proteins.[4]

  • Carefully collect the clear supernatant, which will be used in the assay.

3. Assay Procedure

  • Label test tubes for your blank, standards, and samples.

  • Pipette 0.1 mL of distilled water (blank), each working urea standard, and the prepared sample supernatant into the corresponding tubes.[4]

  • Add 3 mL of the freshly prepared Color Reagent to each tube.[5]

  • Mix the contents of each tube thoroughly.

  • Incubate all tubes in a boiling water bath (100°C) for exactly 15 minutes.[4]

  • After incubation, cool the tubes in a cold water bath for 5 minutes to stop the reaction.[4]

  • Measure the absorbance of the standards and samples against the blank at 520 nm using a spectrophotometer.[1][5]

4. Data Analysis

  • Construct a standard curve by plotting the absorbance values of the urea standards against their known concentrations.

  • Determine the concentration of urea in your samples by interpolating their absorbance values on the standard curve.

  • Remember to multiply the result by the dilution factor from the sample preparation step to obtain the urea concentration in the original sample.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (this compound, Acid Reagent, Standards) sample_prep Sample Preparation (Deproteination with TCA) pipette Pipette Blank, Standards, and Samples into Tubes sample_prep->pipette add_reagent Add Color Reagent to All Tubes pipette->add_reagent incubate Incubate at 100°C for 15 minutes add_reagent->incubate cool Cool in Water Bath for 5 minutes incubate->cool measure Measure Absorbance at 520 nm cool->measure plot Plot Standard Curve measure->plot calculate Calculate Sample Concentration plot->calculate

Caption: Experimental workflow for the this compound urea assay.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_stabilizers Stabilizers cluster_product Final Product Urea Urea Diazine Yellow Diazine Product Urea->Diazine Condensation DAM This compound Diacetyl Diacetyl DAM->Diacetyl Hydrolysis Heat Heat (100°C) Acid Strong Acid (H₂SO₄, H₃PO₄) Diacetyl->Diazine Condensation Pink_Complex Stable Pink-Colored Complex (Absorbance at 520 nm) Diazine->Pink_Complex Stabilization Thio Thiosemicarbazide Thio->Pink_Complex Stabilization Fe Fe³⁺ Ions Fe->Pink_Complex Stabilization

References

Technical Support Center: Diacetyl Monoxime in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diacetyl monoxime (DAM) in fluorescence microscopy experiments.

Troubleshooting Guide

This compound is a widely used inhibitor of myosin ATPase and has been noted for its "phosphatase-like" activity. However, its use in fluorescence microscopy can be complicated by its potential to interfere with fluorescent probes. This guide addresses common problems, their probable causes related to DAM, and recommended solutions.

ProblemPotential CauseRecommended Solution
High background fluorescence or unexpected signal in green/yellow channels Autofluorescence of DAM or its byproducts. The reaction product of DAM with urea (B33335) (a common cellular metabolite) has a strong absorbance around 520-525 nm, suggesting potential fluorescence in this range.[1][2][3][4]1. Perform a control experiment with DAM alone (no cells or fluorescent probes) to determine its intrinsic fluorescence under your experimental conditions. 2. Image unstained, DAM-treated cells to assess for induced autofluorescence. 3. If autofluorescence is confirmed, perform spectral imaging and linear unmixing to separate the DAM-related signal from your probe's signal. 4. Consider using red-shifted fluorescent probes that emit outside of the potential interference range of DAM.
Reduced or quenched fluorescence signal of your probe Direct chemical interaction between DAM and the fluorescent probe, or alteration of the local chemical environment affecting probe fluorescence.1. Test for direct interaction by co-incubating your fluorescent probe with DAM in a cell-free system and measuring fluorescence intensity. 2. If quenching is observed, consider alternative myosin inhibitors such as Blebbistatin, Mavacamten, or Aficamten, which have different chemical structures.
Unexpected changes in cell morphology or signaling pathways Off-target effects of DAM. While primarily a myosin ATPase inhibitor, it has been reported to have "phosphatase-like" activity and may affect other cellular processes.1. Use the lowest effective concentration of DAM, determined through a dose-response experiment. 2. Include appropriate positive and negative controls to ensure the observed effects are specific to the inhibition of the intended pathway. 3. If possible, confirm findings using an alternative inhibitor with a different mechanism of action or through genetic approaches (e.g., siRNA).
Inconsistent or non-reproducible results Degradation of DAM stock solution or variability in experimental conditions.1. Prepare fresh DAM solutions for each experiment from a high-quality source. 2. Ensure consistent incubation times, temperatures, and concentrations of all reagents across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's interference with fluorescent probes?

A1: The precise mechanism of interference is not fully elucidated in the literature. However, there are two primary ways DAM can interfere:

  • Autofluorescence: Although the intrinsic fluorescence spectrum of DAM is not well-documented, its reaction with cellular components, such as urea, forms a chromophore that absorbs light maximally around 520-525 nm.[1][2][3][4] This suggests that DAM or its byproducts may fluoresce in the green-yellow region of the spectrum, leading to increased background signal and potential bleed-through into the detection channels of fluorophores like GFP and FITC.

  • Chemical Interaction: It is possible that DAM could directly interact with certain fluorescent dyes, leading to quenching or alteration of their fluorescent properties. This is dependent on the specific chemical structures of both DAM and the fluorophore.

Q2: Are there any fluorescent dyes that are compatible with this compound?

A2: While specific compatibility studies are limited, it is generally advisable to use fluorescent probes that have excitation and emission spectra outside of the potential interference range of DAM. Red-shifted dyes, which are excited by longer wavelengths and emit in the red or far-red regions of the spectrum (e.g., those compatible with Cy5 or Alexa Fluor 647 filter sets), are less likely to be affected by the potential green-yellow autofluorescence associated with DAM.

Q3: What are the known off-target effects of this compound?

A3: Besides its primary function as a myosin ATPase inhibitor, DAM has been described as having "phosphatase-like" activity.[5] The exact mechanism and targets of this activity are not well-defined. Therefore, it is crucial to consider that observed cellular effects may not be solely due to myosin inhibition.

Q4: How can I be sure that the observed effects in my experiment are due to the intended inhibitory action of DAM and not an artifact?

A4: To validate your findings, it is essential to perform a series of control experiments:

  • Vehicle Control: Treat cells with the solvent used to dissolve DAM (e.g., water or DMSO) to control for any effects of the vehicle itself.

  • Unstained DAM-Treated Control: Treat unstained cells with DAM to assess for any autofluorescence.

  • Alternative Inhibitor: Use a different myosin inhibitor with a distinct mechanism of action to see if it phenocopies the effects of DAM.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a DAM-resistant form of the target protein.

Q5: What are some alternatives to this compound for inhibiting myosin in fluorescence microscopy studies?

A5: Several alternatives to DAM are available, some with higher specificity and potency. These include:

  • Blebbistatin: A selective inhibitor of non-muscle myosin II.

  • Mavacamten and Aficamten: More recently developed inhibitors of cardiac myosin.

When choosing an alternative, it is important to consider its specificity for the myosin isoform of interest and its own potential for fluorescence interference.

Experimental Protocols

Protocol 1: Assessing the Autofluorescence of this compound in a Cellular Context

Objective: To determine if this compound contributes to background fluorescence in your specific experimental setup.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy.

  • Cell culture medium.

  • This compound (DAM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets for your intended fluorescent probes.

Methodology:

  • Prepare Samples:

    • Plate cells on glass-bottom dishes and culture to the desired confluency.

    • Prepare three sets of samples:

      • Untreated cells (negative control).

      • Cells treated with the vehicle for DAM (vehicle control).

      • Cells treated with the working concentration of DAM for your standard experiment duration.

  • Image Acquisition:

    • Wash the cells with PBS.

    • Add fresh PBS or imaging medium without phenol (B47542) red to the dishes.

    • Using your fluorescence microscope, acquire images of all three sample sets using the same filter sets and exposure times that you would use for your fluorescently labeled samples.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the images from each condition.

    • Compare the fluorescence intensity of the DAM-treated cells to the untreated and vehicle-treated cells. A significant increase in fluorescence in the DAM-treated sample indicates autofluorescence.

Protocol 2: Control Experiment to Distinguish True Biological Effect from DAM Interference

Objective: To differentiate between a genuine fluorescence signal from your probe and an artifact caused by DAM.

Materials:

  • Fixed cells or tissue samples prepared for immunofluorescence or other fluorescence labeling.

  • Primary antibody against the target of interest.

  • Fluorescently labeled secondary antibody.

  • This compound (DAM).

  • Mounting medium with DAPI (optional).

Methodology:

  • Prepare Control Groups:

    • Group A (Full Staining): Perform your standard staining protocol with primary and secondary antibodies.

    • Group B (No Primary Antibody Control): Omit the primary antibody incubation step but include the fluorescently labeled secondary antibody.

    • Group C (DAM Treatment after Staining): Perform your standard staining protocol and then incubate the sample with DAM at the working concentration and for the standard duration.

    • Group D (DAM Treatment before Staining): Incubate the sample with DAM first, then proceed with your standard staining protocol.

  • Image Acquisition:

    • Mount and image all samples using identical microscope settings.

  • Data Analysis:

    • Compare the fluorescence signal in Group A to the other groups.

    • Group B will reveal any non-specific binding of the secondary antibody.

    • Comparing Group A and Group C will indicate if DAM quenches or enhances the fluorescence of the probe.

    • Comparing Group A and Group D will show if DAM affects the antibody-antigen interaction or introduces autofluorescence that co-localizes with the target.

Visualizations

Signaling_Pathway cluster_0 Cellular Inputs cluster_1 Signaling Cascade cluster_2 Myosin Regulation cluster_3 Cellular Output Agonist Agonist Receptor Receptor Agonist->Receptor Ca_ion Ca²⁺ CaM Calmodulin Ca_ion->CaM PLC Phospholipase C Receptor->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Ca_ion releases PKC Protein Kinase C DAG->PKC MLCK Myosin Light Chain Kinase CaM->MLCK activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC phosphorylates MLCP Myosin Light Chain Phosphatase PKC->MLCP inhibits RhoA RhoA/ROCK RhoA->MLCP inhibits p_Myosin_LC Phosphorylated Myosin Light Chain Contraction Muscle Contraction p_Myosin_LC->Contraction MLCP->p_Myosin_LC dephosphorylates DAM This compound DAM->p_Myosin_LC inhibits ATPase DAM->MLCP inhibits (phosphatase-like effect)

Caption: Myosin Light Chain Phosphorylation Signaling Pathway.

Troubleshooting_Workflow Start Start Problem Unexpected Fluorescence Signal with this compound Start->Problem Control_DAM Run Control: Cells + DAM (no probe) Problem->Control_DAM Check_Autofluorescence Is there significant autofluorescence? Control_DAM->Check_Autofluorescence Spectral_Imaging Perform Spectral Imaging and Linear Unmixing Check_Autofluorescence->Spectral_Imaging Yes Control_Quenching Run Control: Probe + DAM (cell-free) Check_Autofluorescence->Control_Quenching No End Problem Resolved Spectral_Imaging->End Red_Shifted_Probe Use Red-Shifted Fluorescent Probe Red_Shifted_Probe->End Check_Quenching Is fluorescence quenched? Control_Quenching->Check_Quenching Check_Quenching->Red_Shifted_Probe No Alternative_Inhibitor Use Alternative Myosin Inhibitor (e.g., Blebbistatin) Check_Quenching->Alternative_Inhibitor Yes Alternative_Inhibitor->End

Caption: Troubleshooting Workflow for DAM-related Fluorescence Issues.

References

Reducing background signal in the colorimetric determination of urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background signals in the colorimetric determination of urea (B33335).

Troubleshooting Guide: High Background Signal

High background signal in your colorimetric urea assay can obscure results and lead to inaccurate quantification. This guide will help you identify and address the common causes of elevated background absorbance.

Issue: High Absorbance in the Blank (Reagent Blank)

Potential CauseRecommended Action
Contaminated Reagents or Glassware Use high-purity, ammonia-free water for all reagent preparations and dilutions.[1] Ensure all glassware is thoroughly cleaned, acid-washed, and rinsed with high-purity water to remove any residual nitrogen-containing compounds.
Reagent Instability Prepare fresh reagents as needed. Some reagents, like the mixed color reagent in the diacetyl monoxime assay, have limited stability.[2] Store reagents under the recommended conditions (e.g., protected from light, refrigerated).
Ambient Ammonia (B1221849) Contamination Ammonia in the laboratory air can dissolve into your reagents and samples. Keep reagent and sample containers tightly sealed. Avoid performing the assay in areas with known sources of ammonia.

Issue: High Absorbance in "Zero Urea" Sample (Sample Blank)

Potential CauseRecommended Action
Endogenous Ammonia in Samples For urease-based assays (e.g., Berthelot reaction), samples may contain endogenous ammonia, which will be detected and contribute to the background.[3] To correct for this, prepare a parallel sample well without adding the urease enzyme.[3] The absorbance from this well represents the background ammonia and can be subtracted from the absorbance of the sample well containing urease.
Interfering Substances in the Sample Matrix Biological samples like plasma and urine can contain substances that interfere with the assay chemistry.[1] Consider a deproteination step, such as precipitation with trichloroacetic acid (TCA), to remove proteins that may interfere.[1]
Presence of Urea-like Compounds Compounds with structures similar to urea, such as citrulline and other ureido compounds, can react in the this compound assay, leading to a false positive signal.[1][2][4] If the presence of these compounds is suspected, consider using an alternative method or sample purification.
High Salt Concentration High salt concentrations in the sample can sometimes lead to precipitate formation and interfere with the assay.[1] If possible, dilute the sample, ensuring the urea concentration remains within the linear range of the assay.[1]

Below is a troubleshooting workflow to help systematically address high background signals.

G start High Background Signal Observed check_blank Is the reagent blank high? start->check_blank contaminants Check for contaminated reagents/glassware. Prepare fresh reagents. check_blank->contaminants Yes check_sample_blank Is the sample blank (zero urea sample) high? check_blank->check_sample_blank No reagent_stability Review reagent stability and storage. contaminants->reagent_stability ambient_nh3 Consider ambient ammonia contamination. reagent_stability->ambient_nh3 end Background Signal Reduced ambient_nh3->end endogenous_nh3 For urease assays: Measure and subtract endogenous ammonia. check_sample_blank->endogenous_nh3 Yes check_sample_blank->end No interference Consider sample matrix interference. Perform deproteination. endogenous_nh3->interference urea_analogs Investigate presence of urea-like compounds. interference->urea_analogs salt_effect Assess impact of high salt concentration. Dilute sample if possible. urea_analogs->salt_effect salt_effect->end

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay for urea determination?

A1: In a hot, acidic environment, this compound is hydrolyzed to diacetyl. This diacetyl then condenses with urea to form a yellow diazine product. In the presence of a stabilizing agent like thiosemicarbazide (B42300) and ferric ions (Fe³⁺), this diazine derivative is converted to a stable, pink-colored complex.[1][2] The intensity of this pink color, measured spectrophotometrically around 520-530 nm, is directly proportional to the urea concentration.[1][2]

The signaling pathway for this reaction is as follows:

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_stabilization Stabilization & Color Formation Diacetyl_Monoxime This compound Diacetyl Diacetyl Diacetyl_Monoxime->Diacetyl  Hot, Acidic  Conditions Diazine Yellow Diazine Product Diacetyl->Diazine Urea Urea Urea->Diazine Pink_Complex Stable Pink-Colored Complex (Absorbance at 520-530 nm) Diazine->Pink_Complex Stabilizer Thiosemicarbazide + Fe³⁺ Stabilizer->Pink_Complex

Caption: this compound assay reaction pathway.

Q2: What is the principle of the urease-based Berthelot reaction for urea determination?

A2: This is an indirect method where the enzyme urease hydrolyzes urea into ammonia and carbon dioxide.[5] The resulting ammonia, in an alkaline medium, reacts with hypochlorite (B82951) and salicylate (B1505791) (or phenol) to form a colored indophenol (B113434) product (typically blue or green).[5][6] The intensity of the color, measured spectrophotometrically (typically between 570-630 nm), is proportional to the amount of ammonia, and thus to the original urea concentration.[3][5]

The experimental workflow is illustrated below:

G cluster_hydrolysis Enzymatic Hydrolysis cluster_color_reaction Color Development (Berthelot Reaction) Urea_Sample Urea in Sample Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urea_Sample->Ammonia  Urease   Indophenol Colored Indophenol Complex (Absorbance at 570-630 nm) Ammonia->Indophenol  Alkaline pH   Reagents Hypochlorite + Salicylate/Phenol (B47542) Reagents->Indophenol

Caption: Urease-Berthelot reaction workflow.

Q3: My calibration curve is not linear. What are the possible causes?

A3: A non-linear calibration curve can result from several factors:

  • Inappropriate Concentration Range: The assay has a defined linear range. Ensure your standards fall within this range. For the this compound method, this is typically between 0.4 to 5.0 mM urea.[2][4]

  • Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents can lead to non-linearity. Calibrate your pipettes and ensure proper technique.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the color-forming reaction. Ensure all tubes are incubated at the same constant temperature.

  • Reagent Deterioration: Using old or improperly stored reagents can lead to inconsistent results.

Q4: The color of my samples is fading or unstable. How can I resolve this?

A4: Color instability can be due to:

  • Light Sensitivity: The colored diazine product in the this compound assay can be light-sensitive. The inclusion of phosphoric acid in the acid reagent helps to minimize this.[2] It is also advisable to protect the samples from direct light after color development.[1]

  • Inconsistent Timing: The color may develop and fade over time. It is crucial to measure the absorbance of all samples and standards at a consistent time point after the color development and cooling steps.[1]

Experimental Protocols

Protocol 1: this compound Assay for Urea Determination

This protocol is a general guideline and may need optimization for specific sample types.

Reagents:

  • Trichloroacetic Acid (TCA), 5% (w/v): Dissolve 5 g of TCA in high-purity water and make up to 100 mL.

  • This compound Solution: Dissolve 2 g of this compound in high-purity water and make up to 100 mL.

  • Acid Reagent: A mixture of sulfuric acid and phosphoric acid. The exact composition can vary, but a common formulation involves a mixture of these strong acids, sometimes with the addition of ferric chloride.[2]

  • Thiosemicarbazide Solution: A stabilizing agent, typically prepared as a dilute aqueous solution.

  • Urea Standard Stock Solution (e.g., 100 mM): Dissolve a precisely weighed amount of urea in high-purity water.

Procedure:

  • Sample Preparation (if necessary): For protein-containing samples, add an equal volume of 5% TCA to the sample. Vortex and centrifuge to pellet the precipitated protein. Use the supernatant for the assay.

  • Standard Curve Preparation: Prepare a series of urea standards by diluting the stock solution to concentrations within the linear range of the assay (e.g., 0, 0.5, 1.0, 2.0, 4.0, 5.0 mM).

  • Assay Reaction:

    • Pipette a specific volume (e.g., 100 µL) of each standard and sample into labeled test tubes.

    • Add the this compound solution and the acid reagent containing the stabilizer to each tube.

    • Mix thoroughly.

  • Incubation: Heat the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes).

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of each sample and standard at 520 nm using a spectrophotometer.

  • Calculation: Construct a standard curve by plotting the absorbance versus the urea concentration of the standards. Determine the urea concentration in the samples from this curve.

Protocol 2: Urease-Based Berthelot Assay for Urea Determination

This protocol is a general guideline and may be adapted for use with commercial kits.

Reagents:

  • Urease Solution: A solution of the enzyme urease in a suitable buffer.

  • Phenol-Nitroprusside Reagent (Reagent 1): A solution containing phenol and sodium nitroprusside.

  • Alkaline Hypochlorite Reagent (Reagent 2): A solution containing sodium hypochlorite and sodium hydroxide.

  • Urea Standard Stock Solution (e.g., 100 mM): Prepared as in Protocol 1.

Procedure:

  • Standard Curve Preparation: Prepare a series of urea standards as described in Protocol 1.

  • Assay Reaction:

    • Pipette a small volume (e.g., 10 µL) of each standard and sample into the wells of a 96-well plate.

    • For samples with suspected endogenous ammonia, prepare a parallel set of sample wells that will not receive urease.

    • Add the urease solution to all standard wells and the primary set of sample wells. Incubate at room temperature or 37°C for a specified time (e.g., 10-15 minutes) to allow for the hydrolysis of urea.

    • Add Reagent 1 (Phenol-Nitroprusside) to all wells, followed by Reagent 2 (Alkaline Hypochlorite).

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-20 minutes) for color development.

  • Measurement: Measure the absorbance at a wavelength between 570 and 630 nm.

  • Calculation:

    • For samples with a background control, subtract the absorbance of the "-urease" well from the "+urease" well.

    • Construct a standard curve and determine the urea concentration in the samples.

References

How to address precipitate formation in Diacetyl monoxime solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacetyl monoxime solutions. Our aim is to help you address common challenges, such as precipitate formation, to ensure the accuracy and reliability of your experiments.

Troubleshooting Guide: Precipitate Formation

Precipitation in this compound solutions can arise from several factors, including solubility limits, solution stability, and storage conditions. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Precipitate observed in the this compound solution.

Potential CauseRecommended Solutions
Exceeded Solubility Limit This compound has limited solubility in aqueous solutions, which is temperature-dependent. • Gently warm the solution (e.g., to 37°C) and agitate to redissolve the precipitate. • If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. • For stock solutions, consider using a co-solvent such as ethanol (B145695) or DMSO, but ensure compatibility with your experimental system.
Solution Instability/Degradation Over time, this compound in aqueous solutions can undergo hydrolysis, leading to the formation of less soluble degradation products.[1] • Prepare fresh solutions for each experiment, especially for sensitive assays. • Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
Improper Storage Conditions Exposure to light, elevated temperatures, and non-neutral pH can accelerate the degradation of this compound.[2][3] • Store solutions at the recommended temperature of 2-8°C in a dark, tightly sealed container.[4] • Ensure the pH of the solution is within the optimal range of 5.0 - 7.0.[3]
Contamination Contaminants in the water or glassware can act as nucleation sites for precipitation. • Use high-purity, sterile water (e.g., Milli-Q or equivalent) for solution preparation. • Utilize thoroughly cleaned and autoclaved glassware.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: For many applications, particularly in biochemical assays like the determination of urea, this compound is typically dissolved in distilled water.[3][4] However, it is also soluble in organic solvents such as ethanol, ether, acetone, benzene, and chloroform.[5] The choice of solvent will depend on the specific requirements of your experiment and the desired concentration.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure stability and prevent degradation, this compound solutions should be stored in a cool, dark place. The recommended storage temperature is between 2°C and 8°C.[4] Storing the solution in a tightly sealed, amber-colored bottle can provide protection from light and air.

Q3: How long can I store a prepared this compound solution?

A3: The stability of a prepared this compound solution can vary depending on the solvent and storage conditions. For aqueous solutions stored at 2-8°C, it is generally recommended to use them within a few days to a week. For longer-term storage, preparing a concentrated stock solution in a suitable organic solvent and storing it at -20°C in aliquots may be a better option. However, for critical applications, it is always best practice to prepare fresh solutions.

Q4: My this compound solution has turned a pale yellow color. Is it still usable?

A4: A slight yellowing of the solution may indicate some degradation of the this compound. While it might still be usable for some non-critical applications, for quantitative assays or sensitive experiments, it is highly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy of your results.

Q5: Can I filter the precipitate out of my this compound solution and use the remaining solution?

A5: While you can filter out the precipitate, this is not recommended. The formation of a precipitate indicates that the concentration of the dissolved this compound is no longer accurate. Using the filtered solution could lead to significant errors in your experiments. The best course of action is to discard the solution and prepare a new one, addressing the potential causes of precipitation outlined in the troubleshooting guide.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution (e.g., 0.4 M)

Materials:

  • This compound powder

  • High-purity distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile, amber-colored storage bottle

Procedure:

  • Weigh out the required amount of this compound powder. For a 100 mL of 0.4 M solution, you will need 4.04 g of this compound (Molecular Weight: 101.11 g/mol ).

  • Add approximately 80 mL of high-purity water to a volumetric flask.

  • Place the stir bar in the flask and transfer the weighed this compound powder into the flask.

  • Stir the solution on a magnetic stirrer until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be applied to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add high-purity water to the volumetric flask to bring the final volume to the 100 mL mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Transfer the solution to a sterile, amber-colored storage bottle and label it with the contents, concentration, and date of preparation.

  • Store the solution at 2-8°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve adjust Adjust to Final Volume dissolve->adjust store Store at 2-8°C in Dark adjust->store observe Observe for Precipitate store->observe identify Identify Cause observe->identify resolve Implement Solution identify->resolve degradation_pathway DAM This compound Diacetyl Diacetyl DAM->Diacetyl + H2O Hydroxylamine Hydroxylamine DAM->Hydroxylamine + H2O H2O Water (Hydrolysis)

References

Minimizing light sensitivity of the Diacetyl monoxime-urea reaction product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the diacetyl monoxime-urea reaction. The primary focus is on minimizing the light sensitivity of the reaction product to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the colored product of my this compound-urea reaction fading or changing over time?

A1: The initial yellow-colored diazine product formed from the reaction of this compound and urea (B33335) is inherently sensitive to light, especially when only sulfuric acid is used in the reaction medium.[1][2][3] This photosensitivity can lead to a decrease in absorbance, causing inaccurate and inconsistent readings.

Q2: How can I prevent the photodegradation of the reaction product?

A2: Several measures can be taken to minimize light sensitivity and stabilize the colored product:

  • Inclusion of Phosphoric Acid: The addition of phosphoric acid to the strong acid reagent helps to eliminate the light sensitivity of the diazine product.[1][2][3]

  • Use of Stabilizing Agents: Thiosemicarbazide (B42300) is a crucial additive that stabilizes the initial product by converting it to a more stable, pink-colored complex with a stronger absorbance.[1][2][3]

  • Addition of Metal Ions: Ferric ions (Fe³⁺), typically from ferric chloride, are often included to enhance the speed and intensity of the color development.[4]

  • Protection from Light: It is a best practice to shield the reaction tubes from direct light after the color development step.[5]

Q3: What is the optimal wavelength to measure the absorbance of the stabilized product?

A3: The stabilized pink-colored complex, formed in the presence of thiosemicarbazide and ferric ions, has a maximum absorbance peak between 520 nm and 530 nm.[1][2][5][6]

Q4: My calibration curve is not linear. What are the potential causes?

A4: A non-linear calibration curve can result from several factors, including:

  • Reagent Degradation: this compound and other reagents can degrade over time. It is recommended to prepare fresh reagents.

  • Inadequate Heating: The reaction requires heating in a boiling water bath for a specific duration to ensure complete color development.

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for the final colored product.

  • High Urea Concentration: If the urea concentration in your sample is too high, it can lead to a deviation from linearity.[4] Diluting the sample may be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Fading or Inconsistent Color Light sensitivity of the diazine product.Add phosphoric acid to the acid reagent.[1][2][3] Ensure thiosemicarbazide is included as a stabilizer.[1][2][3] Protect samples from light after color development.[5]
Low Absorbance Readings Incomplete reaction.Ensure the reaction mixture is heated in a boiling water bath for the specified time. Verify the concentrations of all reagents.
Degraded reagents.Prepare fresh this compound and other solutions.
High Background Absorbance in Blank Contaminated reagents or glassware.Use high-purity water and acid-washed glassware.
Reagent instability.Prepare fresh color reagent. The mixed color reagent is generally stable for at least a week.[1]
Precipitate Formation Incomplete removal of proteins from the sample.Improve the deproteination step (e.g., with trichloroacetic acid).[5]
High salt concentration in the sample.Dilute the sample if the urea concentration is within the detectable range after dilution.

Experimental Protocols

Protocol for Stabilized this compound-Urea Assay

This protocol incorporates reagents and steps to minimize light sensitivity.

Reagents:

  • Acid Reagent: A mixture of sulfuric acid and phosphoric acid.

  • Color Reagent: An aqueous solution of this compound and thiosemicarbazide.

  • Ferric Chloride Solution: To enhance color development.

  • Urea Standard Solutions: For generating a calibration curve.

  • Sample: Deproteinized biological fluid or other aqueous solution containing urea.

Procedure:

  • Sample Preparation: Pipette the sample and standard solutions into labeled test tubes.

  • Reagent Addition: Add the acid reagent, color reagent, and ferric chloride solution to each tube.

  • Incubation: Mix the contents thoroughly and place the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.[6]

  • Cooling: After incubation, cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance of the standards and samples at 520-530 nm against a reagent blank.[5][6]

Visualizations

Chemical Reaction Pathway

ReactionPathway cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation cluster_stabilization 3. Stabilization Urea Urea Diazine Yellow Diazine (Light Sensitive) Urea->Diazine DAM This compound Diacetyl Diacetyl DAM->Diacetyl  Heat, Acid Diacetyl->Diazine Pink_Complex Stable Pink Complex Diazine->Pink_Complex Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Pink_Complex Fe3 Fe³⁺ Fe3->Pink_Complex

Caption: Chemical reaction pathway of the this compound-urea assay.

Experimental Workflow

ExperimentalWorkflow start Start prep_samples Prepare Samples and Standards start->prep_samples add_reagents Add Acid, Color, and Fe³⁺ Reagents prep_samples->add_reagents mix Mix Thoroughly add_reagents->mix incubate Incubate in Boiling Water Bath mix->incubate cool Cool to Room Temperature incubate->cool measure Measure Absorbance (520-530 nm) cool->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow of the stabilized this compound-urea assay.

Quantitative Data Summary

The following table summarizes the stability of the reaction product under different conditions, as described in the literature.

ConditionStabilizing Agent(s)Light ExposureObserved Stability
Sulfuric Acid OnlyNoneExposed to LightUnstable, color fades
Sulfuric & Phosphoric AcidNoneExposed to LightImproved stability
Sulfuric & Phosphoric AcidThiosemicarbazideExposed to LightStable colored complex
Sulfuric & Phosphoric AcidThiosemicarbazide & Ferric IonsExposed to LightStable, enhanced color
Sulfuric & Phosphoric AcidThiosemicarbazide & Ferric IonsStored in DarkHighly stable

References

Technical Support Center: Adjusting the Diacetyl Monoxime Assay for Samples with High Salt Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Diacetyl monoxime assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges when working with high-salt samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used for the quantitative determination of urea (B33335). The fundamental principle involves a condensation reaction between this compound and urea in a hot, acidic environment. This reaction is catalyzed by ferric ions and stabilized by thiosemicarbazide, leading to the formation of a pink-colored diazine chromophore. The intensity of this color, which is directly proportional to the urea concentration in the sample, is measured spectrophotometrically, typically at a wavelength between 520 nm and 540 nm.[1][2][3][4]

Q2: How does high salt concentration interfere with the this compound assay?

A2: High salt concentrations in samples can interfere with the this compound assay in several ways:

  • Precipitate Formation: The presence of high salt concentrations can lead to the formation of precipitates when the acidic assay reagents are added. This turbidity can interfere with the spectrophotometric reading and lead to inaccurate results.

  • Ionic Strength Effects: The high ionic strength of the sample can alter the reaction kinetics and the stability of the colored product, potentially leading to lower color development or faster fading.

  • Matrix Effects: The overall composition of a high-salt sample (the "matrix") can influence the assay's performance. For instance, studies on seawater have shown that while the this compound method can be robust, the presence of various ions can affect the estimation.[5]

Q3: My sample has a high salt concentration. What are my options for running the this compound assay?

A3: You have several options to mitigate the interference from high salt concentrations:

  • Sample Dilution: If the urea concentration in your sample is high enough, a simple dilution with deionized water can be an effective way to reduce the salt concentration to a tolerable level.[6]

  • Sample Desalting: For samples with low urea concentrations where dilution is not feasible, desalting prior to the assay is recommended. Common desalting methods include:

    • Dialysis: A gentle method suitable for removing small salt molecules while retaining larger molecules, though less practical for small analyte molecules like urea unless using specific low molecular weight cutoff membranes.

    • Spin Desalting Columns (Gel Filtration): A rapid and efficient method for removing salts from small sample volumes.[7][8][9]

  • Matrix-Matched Standards: If desalting is not possible, preparing your urea standards in a salt solution that matches the salt concentration of your samples can help to compensate for some of the matrix effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Precipitate forms upon adding assay reagents. High salt concentration in the sample.1. Dilute the sample: If the urea concentration is sufficiently high, dilute the sample with deionized water to reduce the salt concentration. 2. Desalt the sample: Use a spin desalting column or dialysis to remove the excess salt before performing the assay.
Low or no color development. High ionic strength of the sample is inhibiting the reaction.1. Desalt the sample: Removing the salt is the most reliable way to ensure optimal reaction conditions. 2. Optimize reagent concentrations: In some cases, adjusting the concentration of the acid or other reagents may help, but this requires careful validation.
Inconsistent or non-reproducible results. Variable salt concentrations between samples or matrix effects.1. Standardize sample preparation: Ensure all samples are treated consistently. 2. Use matrix-matched standards: Prepare your standard curve in a solution with a similar salt composition to your samples. 3. Perform a spike and recovery experiment: Add a known amount of urea to your high-salt sample and a salt-free control to determine if the salt matrix is inhibiting or enhancing the signal.
Standard curve prepared in high salt has a different slope than in deionized water. Matrix effect from the high salt concentration.This is expected. As long as the curve is linear and reproducible, you can use the matrix-matched standard curve to quantify your samples. Ensure your samples are diluted to fall within the linear range of this specific standard curve.

Quantitative Data Summary

The following tables summarize the performance of desalting methods. Note that the direct quantitative effect of various salt concentrations on the this compound assay absorbance is not extensively documented in publicly available literature and would require empirical determination for a specific salt and concentration range.

Table 1: Performance of Spin Desalting Columns

ParameterPerformanceSource(s)
Salt Removal Efficiency >95%
Protein Recovery 70% to >90% (protein dependent)
Processing Time < 5 minutes per sample[8]
Sample Volume Range 10 µL to 180 µL (depending on column size)[7][10]

Table 2: Dialysis Parameters for Salt Removal

ParameterGuidelineSource(s)
Dialysis Buffer Volume At least 100-fold the sample volume.
Number of Buffer Changes 2-3 changes for significant salt reduction.
Time per Buffer Change 2-4 hours.[11]
Overnight Dialysis Recommended for thorough salt removal.

Experimental Protocols

Protocol 1: Standard this compound Assay

This protocol is a general guideline and may need optimization for your specific experimental conditions.

Reagents:

  • Acid Reagent: Prepare by carefully and slowly adding concentrated sulfuric acid and phosphoric acid to deionized water. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • This compound Solution: Dissolve this compound in deionized water or a weak acetic acid solution.

  • Color Reagent: A mixture of the Acid Reagent, this compound Solution, and a stabilizing agent like thiosemicarbazide. Some protocols may also include ferric chloride in this reagent.

  • Urea Standards: Prepare a stock solution of urea in deionized water and perform serial dilutions to create a standard curve (e.g., 0, 0.5, 1, 2, 4, 5 mM).

Procedure:

  • Pipette your blank (deionized water), urea standards, and samples into labeled test tubes.

  • Add the Color Reagent to each tube and mix thoroughly.

  • Incubate the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes).

  • Cool the tubes in a cold water bath to stop the reaction.

  • Measure the absorbance of the standards and samples at the optimal wavelength (typically 520-540 nm) using a spectrophotometer, using the blank to zero the instrument.

  • Construct a standard curve by plotting the absorbance of the urea standards against their known concentrations.

  • Determine the urea concentration in your samples by interpolating their absorbance values on the standard curve.

Protocol 2: Sample Desalting using a Spin Column (Gel Filtration)

This protocol is a general guideline for using commercially available spin desalting columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Spin desalting column with an appropriate molecular weight cutoff (MWCO) for separating small molecules from your analyte of interest (for urea, a low MWCO resin is suitable).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Column Preparation:

    • Remove the storage buffer from the spin column by centrifugation as per the manufacturer's instructions.

  • Column Equilibration:

    • Wash the column with deionized water or your desired assay buffer by adding the buffer and centrifuging. Repeat this step 2-3 times to ensure the original storage buffer is completely replaced.

  • Sample Loading:

    • Place the spin column into a new collection tube.

    • Carefully load your sample onto the center of the resin bed.

  • Desalting:

    • Centrifuge the column according to the manufacturer's protocol. The desalted sample will be collected in the collection tube. The salt and other small molecules will be retained in the resin.

  • Assay:

    • The collected eluate is now your desalted sample and can be used directly in the this compound assay.

Visualizations

cluster_reagents Reagents cluster_reaction Hot Acidic Environment cluster_stabilization Stabilization Urea Urea Diazine Diazine (Yellow) Urea->Diazine Diacetyl_Monoxime This compound Diacetyl Diacetyl Diacetyl_Monoxime->Diacetyl Hydrolysis Diacetyl->Diazine Condensation Colored_Complex Stable Colored Complex (Pink) Diazine->Colored_Complex Thiosemicarbazide_Fe Thiosemicarbazide + Fe³⁺ Thiosemicarbazide_Fe->Colored_Complex Spectrophotometry Spectrophotometry Colored_Complex->Spectrophotometry Measure Absorbance (520-540 nm) Start Start High_Salt_Sample High Salt Sample Start->High_Salt_Sample Dilution_Feasible Is Urea Concentration High Enough for Dilution? High_Salt_Sample->Dilution_Feasible Dilute_Sample Dilute Sample Dilution_Feasible->Dilute_Sample Yes Desalt_Sample Desalt Sample Dilution_Feasible->Desalt_Sample No Run_Assay Perform this compound Assay Dilute_Sample->Run_Assay Choose_Desalting_Method Choose Desalting Method Desalt_Sample->Choose_Desalting_Method Spin_Column Spin Column (Gel Filtration) Choose_Desalting_Method->Spin_Column Small Volume / Rapid Dialysis Dialysis Choose_Desalting_Method->Dialysis Large Volume / Gentle Spin_Column->Run_Assay Dialysis->Run_Assay End End Run_Assay->End Sample_Characteristics Evaluate Sample Characteristics Volume Sample Volume? Sample_Characteristics->Volume Small_Volume < 200 µL Volume->Small_Volume Small Large_Volume > 200 µL Volume->Large_Volume Large Urea_Concentration Urea Concentration? Low_Concentration Low Urea_Concentration->Low_Concentration Low High_Concentration High Urea_Concentration->High_Concentration High Time_Constraint Time Constraint? Rapid Rapid Time_Constraint->Rapid Yes Not_Time_Sensitive Not Time-Sensitive Time_Constraint->Not_Time_Sensitive No Small_Volume->Urea_Concentration Large_Volume->Urea_Concentration Low_Concentration->Time_Constraint Dilution Dilution High_Concentration->Dilution Spin_Column Spin Column Rapid->Spin_Column Dialysis Dialysis Not_Time_Sensitive->Dialysis

References

Quenching autofluorescence when using Diacetyl monoxime in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using Diacetyl Monoxime (DAM) in their experimental workflows and are encountering challenges with fluorescence imaging. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address issues of high background and potential autofluorescence.

Frequently Asked Questions (FAQs)

Q1: Is this compound (DAM) itself fluorescent?

Based on available scientific literature, this compound (DAM) is not a fluorescent compound. Its primary application is in colorimetric assays, where it reacts with urea (B33335) in a hot, acidic medium to produce a pink-colored complex, which is measured by absorbance, not fluorescence.[1][2][3][4] If you are observing high background fluorescence in your imaging experiments involving DAM, it is likely originating from other sources within your sample or experimental setup.

Q2: What are the common sources of autofluorescence in biological samples?

Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it can interfere with the detection of your specific fluorescent signal.[5] Common endogenous sources of autofluorescence include:

  • Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aged cells and are a major source of broad-spectrum autofluorescence.[6]

  • Collagen and Elastin: These extracellular matrix proteins are inherently fluorescent.[6]

  • NADH and Riboflavins: These metabolic coenzymes can contribute to background fluorescence.[5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[6][7][8]

Q3: How can I determine if my samples have high autofluorescence?

The most straightforward method is to prepare an unstained control sample.[5] This control should be processed in the exact same way as your experimental samples, including any treatment with DAM and fixation, but without the addition of your fluorescent labels (e.g., fluorescently-conjugated antibodies). If you observe significant fluorescence in this unstained control, then autofluorescence is a problem in your experiment.

Troubleshooting Guide: High Background Fluorescence

If you are experiencing high background fluorescence in your imaging experiments where this compound is used, consider the following troubleshooting steps.

Step 1: Identify the Source of the Background

First, it is crucial to pinpoint the origin of the unwanted fluorescence. The following workflow can help you systematically investigate potential sources.

cluster_workflow Troubleshooting Workflow for High Background Fluorescence Start High Background Fluorescence Observed Unstained_Control Prepare Unstained Control (No fluorescent labels) Start->Unstained_Control Observe_Control Image Unstained Control Unstained_Control->Observe_Control Is_Autofluorescent Is there significant fluorescence? Observe_Control->Is_Autofluorescent Source_Is_Autofluorescence Source is likely cellular/tissue autofluorescence. Is_Autofluorescent->Source_Is_Autofluorescence Yes Source_Is_Reagents Source is likely reagents or experimental procedure. Is_Autofluorescent->Source_Is_Reagents No Quenching_Strategies Implement Autofluorescence Quenching Strategies Source_Is_Autofluorescence->Quenching_Strategies Optimize_Staining Optimize Staining Protocol (e.g., antibody concentration, washes) Source_Is_Reagents->Optimize_Staining End Optimized Image Acquisition Quenching_Strategies->End Optimize_Staining->End

Caption: A logical workflow to diagnose the source of high background fluorescence.

Step 2: Chemical Quenching of Autofluorescence

If you have identified that the source of your high background is indeed autofluorescence from the biological sample, you can employ various chemical quenching methods.

Quenching AgentTargetNotes
Sodium Borohydride Aldehyde-induced autofluorescenceReduces free aldehyde groups from fixation.[7][8]
Sudan Black B LipofuscinEffective at quenching lipofuscin, but can introduce its own red/far-red fluorescence.[9]
Commercial Kits Broad-spectrum autofluorescenceProducts like TrueBlack® and TrueVIEW® are designed to quench autofluorescence from multiple sources, including lipofuscin.[6][10]
Ammonia/Ethanol General autofluorescenceA published method for reducing autofluorescence.[6]
Copper Sulfate General autofluorescenceCan be used to quench some forms of autofluorescence.[6]

Note: The efficacy of these quenching agents can vary depending on the tissue type and the source of autofluorescence. It is recommended to test a few different methods to find the most suitable one for your specific application.

Step 3: Experimental Protocol Optimization

High background can also result from suboptimal experimental procedures. Here are some key areas to optimize:

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[11]

  • Washing Steps: Increase the number and duration of washing steps after antibody incubation to remove unbound antibodies.[12]

  • Blocking: Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to minimize non-specific antibody binding.[12]

  • Choice of Fluorophore: If autofluorescence is high in the blue and green channels, consider using fluorophores that emit in the red or far-red spectrum, where autofluorescence is typically lower.[7]

Detailed Methodologies

Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on fixed biological samples.

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate your samples to aqueous solution.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS or TBS.

  • Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS or TBS (3 x 5 minutes).

  • Proceed with Staining: You can now proceed with your standard immunofluorescence staining protocol.

Protocol: General Autofluorescence Quenching with a Commercial Kit (Example: TrueVIEW®)

This is a general guideline; always refer to the manufacturer's specific instructions.

  • Complete Staining: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.

  • Prepare Quenching Solution: Prepare the quenching solution according to the manufacturer's instructions.

  • Incubation: Apply the quenching solution to your stained samples and incubate for the recommended time (typically 2-5 minutes).

  • Washing: Briefly wash the samples with PBS or your wash buffer.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Signaling Pathways and Experimental Workflows

While DAM itself is not directly involved in signaling pathways in the context of imaging, understanding the overall experimental workflow is crucial for troubleshooting.

cluster_workflow General Immunofluorescence Workflow Sample_Prep Sample Preparation (e.g., cell culture, tissue sectioning) DAM_Treatment This compound (DAM) Treatment (if applicable to the experiment) Sample_Prep->DAM_Treatment Fixation Fixation (e.g., with PFA) DAM_Treatment->Fixation Permeabilization Permeabilization (if targeting intracellular antigens) Fixation->Permeabilization Blocking Blocking (e.g., with BSA or serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Incubation Primary_Ab->Secondary_Ab Quenching Autofluorescence Quenching (Optional Step) Secondary_Ab->Quenching Mounting Mounting and Coverslipping Quenching->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A standard workflow for immunofluorescence experiments.

This guide provides a comprehensive overview of how to approach high background and autofluorescence issues when this compound is part of your experimental design. By systematically troubleshooting and applying the appropriate quenching techniques, you can significantly improve the quality of your imaging data.

References

Validation & Comparative

A Comparative Guide to Myosin Inhibitors: Diacetyl Monoxime vs. Blebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of muscle contractility and cellular motility, the selection of an appropriate myosin inhibitor is critical for obtaining accurate and interpretable experimental results. This guide provides a detailed, objective comparison of two commonly used myosin inhibitors: diacetyl monoxime (also known as 2,3-butanedione (B143835) monoxime or BDM) and blebbistatin. We will delve into their mechanisms of action, specificity, and potency, supported by quantitative data and experimental protocols, to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureThis compound (BDM)Blebbistatin
Mechanism of Action Low-affinity, non-competitive inhibitor of myosin ATPase. Stabilizes the myosin-ADP-Pi complex.[1]High-affinity, selective inhibitor of myosin II. Binds to the myosin-ADP-Pi complex, slowing phosphate (B84403) release.[2][3]
Specificity Non-specific, with numerous off-target effects.[1]Highly selective for myosin II isoforms.[2][4][5]
Potency Low, requires millimolar (mM) concentrations for inhibition.[1][6]High, effective in the micromolar (µM) range.[3][4]
Key Limitations Off-target effects on ion channels and calcium handling.[7][8][9]Phototoxicity, cytotoxicity, and poor water solubility.[2][10][11][12]

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and blebbistatin lies in their interaction with the myosin motor protein during its ATP hydrolysis cycle, which powers muscle contraction.

This compound (BDM): A General, Low-Affinity Inhibitor

This compound acts as a low-affinity, non-competitive inhibitor of myosin ATPase.[1][13] Its primary mechanism involves the stabilization of the myosin-ADP-Pi intermediate complex. This stabilization hinders the release of inorganic phosphate (Pi), a crucial step for the myosin head to strongly bind to actin and generate force.[1] However, its lack of specificity means it interacts with other cellular components, leading to a range of off-target effects.[1]

Blebbistatin: A Specific, High-Affinity Myosin II Inhibitor

Blebbistatin, in contrast, is a highly selective and potent inhibitor of myosin II isoforms.[2][4][5] It binds to a specific pocket on the myosin head, trapping it in a complex with ADP and phosphate.[2][3] This action effectively prevents the power stroke, the force-generating step of muscle contraction, by inhibiting the release of phosphate.[2] Blebbistatin preferentially binds to the actin-detached state of myosin, further contributing to muscle relaxation.[2][10]

cluster_0 Myosin ATPase Cycle cluster_1 Inhibitor Action Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin ATP Binding (Detachment) BDM This compound BDM->Myosin_ADP_Pi Stabilizes Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Binds & Traps cluster_workflow ATPase Assay Workflow A Prepare Reaction Mix (Buffer, Actin, Inhibitor) B Add Myosin to Initiate A->B C Incubate at Controlled Temp. B->C D Stop Reaction (Quench) C->D E Detect Inorganic Phosphate D->E F Analyze Data (Calculate IC50) E->F cluster_workflow Skinned Fiber Assay Workflow A Isolate & Skin Muscle Fiber B Mount Fiber in Apparatus A->B C Measure Baseline Force (High Ca2+) B->C D Incubate with Inhibitor (Low Ca2+) C->D E Measure Force with Inhibitor (High Ca2+) D->E F Analyze % Inhibition E->F

References

A Comparative Guide to Diacetyl Monoxime and Cytochalasin D on Cell Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used chemical inhibitors of cell motility, Diacetyl monoxime and Cytochalasin D. By understanding their distinct mechanisms of action and their differential effects on cellular processes, researchers can make more informed decisions when selecting a tool to investigate or modulate cell migration. This document presents a detailed analysis of their impact on the cytoskeleton, summarizes quantitative data from key motility assays, and provides the necessary experimental protocols for replication.

Mechanisms of Action: A Tale of Two Targets

Cell motility is a complex process orchestrated by the dynamic remodeling of the actin cytoskeleton and the motor activity of non-muscle myosin II. This compound and Cytochalasin D inhibit cell migration by targeting different key players in this intricate machinery.

This compound: Targeting the Motor

This compound (DAM) is a chemical phosphatase that primarily functions as an inhibitor of non-muscle myosin II (NMII) ATPase activity. By doing so, it prevents the conformational changes in myosin required for the power stroke that drives actin filament sliding. This effectively uncouples the motor protein from the actin cytoskeleton, leading to a cessation of the contractile forces necessary for cell body translocation and retraction of the trailing edge. While its effects on cardiac muscle are well-documented, its role in non-muscle cell motility stems from this fundamental inhibition of the cell's "engine."

Cytochalasin D: Disrupting the Tracks

Cytochalasin D is a potent fungal metabolite that directly targets the actin cytoskeleton. Its primary mechanism involves capping the barbed (fast-growing) ends of actin filaments.[1] This action prevents the addition of new actin monomers, thereby inhibiting filament elongation.[1] Furthermore, Cytochalasin D can also sever existing actin filaments, leading to a widespread disruption of the actin network.[1] This collapse of the cytoskeletal "tracks" paralyzes essential motile processes such as the formation of lamellipodia and filopodia at the leading edge of a migrating cell.

dot

cluster_0 This compound Pathway cluster_1 Cytochalasin D Pathway Myosin II Myosin II Cell Contraction / Migration Cell Contraction / Migration Myosin II->Cell Contraction / Migration Generates Force on Actin Filament Actin Filament Actin Filament->Cell Contraction / Migration This compound This compound This compound->Myosin II Inhibits ATPase Activity Actin Monomers Actin Monomers Actin Filament_2 Actin Filament Actin Monomers->Actin Filament_2 Polymerization Lamellipodia / Filopodia Formation Lamellipodia / Filopodia Formation Actin Filament_2->Lamellipodia / Filopodia Formation Cytochalasin D Cytochalasin D Cytochalasin D->Actin Filament_2 Caps Barbed End / Severs

Caption: Mechanisms of Action for this compound and Cytochalasin D.

Quantitative Comparison of Effects on Cell Motility

To provide a clear comparison of the efficacy of these two compounds in inhibiting cell motility, we have summarized quantitative data from wound healing and transwell migration assays. It is important to note that while extensive data exists for Cytochalasin D, direct quantitative data for this compound in these specific non-muscle cell motility assays is less prevalent in the literature. Therefore, data for blebbistatin, another well-characterized non-muscle myosin II inhibitor, is included to represent the expected effects of inhibiting this target.

Table 1: Wound Healing Assay Data

CompoundCell LineConcentration% Wound Closure Inhibition (relative to control)Reference
Cytochalasin D 3T3 Fibroblasts100 nM~60% after 24h[2]
Blebbistatin 3T3 Fibroblasts10 µM>60% after 24h[2]
Cytochalasin D HT1080 Fibrosarcoma10,000 nMComplete inhibition after 8h[3]
Blebbistatin Human KeratinocytesNot SpecifiedIncreased migration[4]

Table 2: Transwell Migration Assay Data

CompoundCell LineConcentration% Migration Inhibition (relative to control)Reference
Cytochalasin D Smooth Muscle CellsNot SpecifiedDose-dependent inhibition[1]
Blebbistatin Ovarian Cancer CellsNot SpecifiedDecreased invasion[5]
Cytochalasin D Endothelial, Macrophage, Smooth Muscle CellsNot SpecifiedDose-dependent inhibition (3D migration)[1]
Blebbistatin Mature Dendritic CellsNot SpecifiedNo significant effect on migration through 4 µm pores[6]

Signaling Pathways in Cell Motility

The process of cell migration is governed by a complex network of signaling pathways that converge on the cytoskeleton. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of this process.

dot

Extracellular Signals Extracellular Signals Rho GTPases Rho GTPases Extracellular Signals->Rho GTPases Actin Polymerization Actin Polymerization Rho GTPases->Actin Polymerization Myosin II Activation Myosin II Activation Rho GTPases->Myosin II Activation Cell Migration Cell Migration Actin Polymerization->Cell Migration Myosin II Activation->Cell Migration Cytochalasin D Cytochalasin D Cytochalasin D->Actin Polymerization Inhibits This compound This compound This compound->Myosin II Activation Inhibits

Caption: Overview of Signaling Pathways in Cell Migration.

Cytochalasin D's disruption of actin polymerization directly interferes with the downstream effects of Rac1 and Cdc42, which are responsible for promoting the formation of lamellipodia and filopodia. This compound, by inhibiting myosin II, acts downstream of RhoA, which is a key activator of myosin light chain kinase and subsequent myosin II-mediated contractility.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, detailed protocols for the wound healing and transwell migration assays are provided below.

Wound Healing (Scratch) Assay Protocol

This assay is used to study collective cell migration.

  • Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight "scratch" across the center of the cell monolayer.

  • Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound, Cytochalasin D, or a vehicle control.

  • Imaging: Immediately acquire an image of the scratch at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated.

dot

cluster_workflow Wound Healing Assay Workflow A 1. Seed Cells to Confluency B 2. Create Scratch A->B C 3. Wash and Add Treatment B->C D 4. Image at T=0 C->D E 5. Incubate and Image Periodically D->E F 6. Analyze Wound Closure E->F

Caption: Experimental Workflow for a Wound Healing Assay.

Transwell Migration Assay Protocol

This assay assesses the migration of individual cells through a porous membrane, often in response to a chemoattractant.

  • Insert Preparation: Place a cell culture insert (e.g., 8 µm pore size) into each well of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.

  • Cell Seeding: Resuspend cells in serum-free medium and add the cell suspension to the upper chamber of the insert. The test compounds (this compound or Cytochalasin D) can be added to the cell suspension.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (typically 4-24 hours, depending on the cell type).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).

  • Quantification: Count the number of stained, migrated cells in several fields of view under a microscope.

dot

cluster_workflow Transwell Migration Assay Workflow A 1. Prepare Transwell Inserts B 2. Add Chemoattractant to Lower Chamber A->B C 3. Seed Cells with Treatment in Upper Chamber B->C D 4. Incubate C->D E 5. Remove Non-migrated Cells D->E F 6. Fix, Stain, and Quantify Migrated Cells E->F

Caption: Experimental Workflow for a Transwell Migration Assay.

Conclusion

This compound and Cytochalasin D are both effective inhibitors of cell motility, but they achieve this through fundamentally different mechanisms. Cytochalasin D directly targets the actin cytoskeleton, preventing its polymerization and causing its collapse. In contrast, this compound acts on the molecular motor, non-muscle myosin II, preventing the generation of contractile forces.

The choice between these two inhibitors will depend on the specific research question. If the goal is to study the role of actin dynamics in cell migration, Cytochalasin D is the more appropriate tool. If the focus is on the contribution of actomyosin (B1167339) contractility, this compound or other myosin II inhibitors would be the preferred choice. The provided data and protocols offer a solid foundation for designing and interpreting experiments aimed at dissecting the complex process of cell motility.

References

A Comparative Guide to Myosin ATPase Inhibitors: Diacetyl Monoxime vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historically used myosin ATPase inhibitor, Diacetyl monoxime (DAM), with more contemporary and specific inhibitors, Blebbistatin and Mavacamten. We will delve into their efficacy, mechanisms of action, and the experimental protocols used to characterize them, supported by experimental data.

At a Glance: Comparative Efficacy

The potency and specificity of myosin ATPase inhibitors vary significantly. While this compound has been a tool in muscle physiology research, its low affinity and off-target effects have led to the development of more targeted molecules.

InhibitorTarget Myosin Isoform(s)Potency (IC50 / Effective Concentration)Key Characteristics
This compound (BDM) Primarily Skeletal Muscle Myosin IIMillimolar (mM) range (e.g., Ki ~5 mM)Low affinity, non-competitive inhibitor. Known off-target effects on ion channels and calcium homeostasis. Not a general myosin inhibitor.[1]
Blebbistatin Non-muscle Myosin IIA/IIB, Skeletal and Cardiac Muscle Myosin IIMicromolar (µM) range (0.5 - 5 µM)Selective for Myosin II. Uncompetitive inhibitor. Phototoxic and cytotoxic properties are notable limitations.[1][2]
Mavacamten Cardiac MyosinNanomolar (nM) range (e.g., ~300 nM in mouse myofibrils, 490-711 nM for bovine and human cardiac myosin)High-potency, selective, allosteric, and reversible inhibitor of cardiac myosin.[3][4][5] Developed for therapeutic use in hypertrophic cardiomyopathy.

Delving Deeper: Mechanisms of Action and Signaling Pathways

The molecular mechanisms of these inhibitors differ, leading to distinct cellular and physiological effects.

This compound (DAM)

This compound, also known as 2,3-butanedione (B143835) monoxime (BDM), is a non-competitive inhibitor of myosin ATPase.[1] It primarily targets skeletal muscle myosin II.[6] Its inhibitory action is attributed to the stabilization of the myosin-ADP-Pi intermediate complex, which slows down the release of inorganic phosphate (B84403) (Pi) and hinders the transition to a strongly actin-bound state.[6]

However, DAM's utility is limited by its significant off-target effects. It is known to act as an electromechanical uncoupler in cardiac muscle by affecting ion channels, including L-type Ca2+ channels, and modulating intracellular calcium concentrations.[6][7][8] It can also induce the release of calcium from the sarcoplasmic reticulum.[9]

Diacetyl_Monoxime_Pathway DAM This compound MyosinII Myosin II ATPase DAM->MyosinII Inhibits LTypeCa L-type Ca²⁺ Channels DAM->LTypeCa Inhibits (Off-target) SR Sarcoplasmic Reticulum DAM->SR Induces (Off-target) Contraction Muscle Contraction MyosinII->Contraction CaIn Ca²⁺ Influx LTypeCa->CaIn CaRelease Ca²⁺ Release SR->CaRelease

Figure 1. Mechanism of this compound (DAM).

Blebbistatin

Blebbistatin is a more selective and potent inhibitor of myosin II isoforms. It acts as an uncompetitive inhibitor, binding to the myosin-ADP-Pi complex and preventing the release of phosphate.[10] This traps myosin in a state with low affinity for actin, thereby inhibiting muscle contraction and cell motility.[10]

Beyond its direct action on myosin, Blebbistatin has been shown to influence cellular signaling pathways. For instance, it can impede the expression of tissue factor (TF) through the PI3K/Akt/GSK3β-NF-κB signaling pathway in endothelial cells.[3][4] This suggests that the effects of Blebbistatin can extend beyond simple inhibition of contractility.

Blebbistatin_Pathway Blebbistatin Blebbistatin MyosinII Non-muscle Myosin II Blebbistatin->MyosinII Inhibits PI3K PI3K Blebbistatin->PI3K Activates (Downstream) Cytoskeleton Cytoskeletal Function MyosinII->Cytoskeleton Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Inhibits TF Tissue Factor Expression NFkB->TF

Figure 2. Signaling Pathways Influenced by Blebbistatin.

Mavacamten

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin. It is specifically designed to target the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[5] Mavacamten reduces the number of myosin heads that can enter the power-generating state by stabilizing an energy-sparing, "super-relaxed" state of the myosin.[5] This leads to a reduction in the probability of cross-bridge formation.[5]

The primary therapeutic effect of Mavacamten is the normalization of sarcomeric activity.[11] This, in turn, leads to a reduction in pro-hypertrophic, pro-inflammatory, and pro-fibrotic signaling pathways that are activated by sustained sarcomeric hyperactivity.[11] This downstream effect contributes to the observed improvements in cardiac structure and function in patients with HCM.[5][11]

Mavacamten_Pathway Mavacamten Mavacamten CardiacMyosin Cardiac Myosin ATPase Mavacamten->CardiacMyosin Inhibits Hypercontractility Hypercontractility CardiacMyosin->Hypercontractility ProHypertrophic Pro-Hypertrophic Signaling (e.g., NT-proBNP) Hypercontractility->ProHypertrophic Remodeling Adverse Cardiac Remodeling (Hypertrophy, Fibrosis) ProHypertrophic->Remodeling

Figure 3. Mavacamten's Mechanism and Downstream Effects.

Experimental Protocols

The efficacy of these inhibitors is typically assessed using a variety of in vitro assays. Below are outlines of common experimental protocols.

Myosin ATPase Activity Assays

These assays measure the rate of ATP hydrolysis by myosin, which is indicative of its enzymatic activity.

1. Malachite Green-Based Phosphate Detection Assay

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

  • Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing purified myosin, actin (for actin-activated ATPase activity), assay buffer, and the inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at a wavelength of 620-640 nm.

    • Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi released.

2. NADH-Coupled ATPase Assay

This is a continuous, enzyme-coupled spectrophotometric assay.

  • Principle: The ADP produced by myosin ATPase is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in its absorbance or fluorescence.

  • Procedure:

    • Prepare a reaction mixture containing myosin, actin, assay buffer, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, and the inhibitor.

    • Initiate the reaction by adding ATP.

    • Continuously monitor the decrease in NADH absorbance at 340 nm or fluorescence.

    • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Myosin - Actin - Buffer - Inhibitor Dilutions Mix Mix Reagents in Microplate Wells Reagents->Mix Initiate Initiate with ATP Mix->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Detect Malachite Green: Add Reagent, Read Absorbance NADH-Coupled: Continuous Readout Incubate->Detect Analyze Calculate ATPase Rate Determine IC50 Detect->Analyze

Figure 4. General Workflow for Myosin ATPase Assays.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin.

  • Principle: Fluorescently labeled actin filaments are observed moving over a surface coated with myosin molecules. The velocity of the actin filaments is a measure of myosin's motor function.

  • Procedure:

    • Coat a coverslip with myosin.

    • Block non-specific binding sites with a protein like bovine serum albumin (BSA).

    • Introduce fluorescently labeled actin filaments.

    • Initiate motility by adding a solution containing ATP and the inhibitor at various concentrations.

    • Record the movement of actin filaments using fluorescence microscopy.

    • Analyze the videos to determine the velocity of filament movement.

Conclusion

References

Unraveling the Impact of Diacetyl Monoxime on Muscle Physiology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of chemical compounds on muscle tissue is paramount. Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), has long been utilized as a reversible inhibitor of muscle contraction. This guide provides a comprehensive validation of DAM's effects across skeletal, cardiac, and smooth muscle types, presenting a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.

This compound primarily functions by inhibiting myosin ATPase activity, a crucial enzyme for the cross-bridge cycling that powers muscle contraction.[1] This inhibitory action makes it a valuable tool for uncoupling muscle excitation from mechanical force generation in research settings. However, its effects are not uniform across all muscle types, and at higher concentrations, it can exert secondary effects, including influencing calcium translocation.[1]

Comparative Efficacy of this compound Across Muscle Tissues

The inhibitory effect of this compound on muscle contraction is dose-dependent and varies between skeletal, cardiac, and smooth muscles. The following tables summarize quantitative data from various studies, offering a clear comparison of DAM's potency.

Table 1: Effect of this compound on Skeletal Muscle Contraction

Muscle PreparationSpeciesDAM ConcentrationEffect on Muscle Contraction
Frog skeletal muscle fibersFrog3 mM40-70% suppression of tetanic tension.[1]
Glycerinated fibersRabbit0-20 mMReversible reduction in isometric tension, shortening speed, and instantaneous stiffness.[2]

Table 2: Effect of this compound on Cardiac Muscle Contraction

Muscle PreparationSpeciesDAM ConcentrationEffect on Muscle Contraction
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force.[1][3]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force.[1][4]
Isolated, paced papillary musclesGuinea Pig10 mM58% decrease in contractile force.[1][4]
Isolated, paced papillary musclesGuinea Pig30 mM87% decrease in contractile force.[4]
Isolated, perfused heartsGuinea Pig0.2-5 mMUp to 51% dose-dependent decrease in LVSP.[4]
Isolated, perfused heartsGuinea Pig10 mM76% decrease in LVSP.[4]

Table 3: Effect of this compound on Smooth Muscle Contraction

Muscle PreparationSpeciesDAM ConcentrationEffect on Muscle Contraction
Intact taenia coli muscleGuinea Pig1 mM~10% inhibition of active force.[5]
Intact taenia coli muscleGuinea Pig10 mM~70% inhibition of active force.[5]
Tracheal smooth muscleDog7.5 mM47% decrease in maximum shortening ability (delta Lmax) and 48% decrease in velocity of shortening early in contraction.[6]

Mechanism of Action: A Look at the Signaling Pathway

This compound's primary mechanism involves the inhibition of the myosin ATPase cycle. By stabilizing the myosin-ADP-Pi intermediate complex, it hinders the release of inorganic phosphate (B84403) (Pi), which is a critical step for the strong binding of myosin to actin and subsequent power stroke. This ultimately leads to a reduction in muscle force generation.

DAM_Mechanism cluster_muscle_cell Muscle Cell cluster_dam This compound (DAM) Intervention Actin_Filament Actin Filament Myosin_Head_ADP_Pi Myosin Head (with ADP + Pi) Myosin_Head_Actin Myosin-Actin Cross-Bridge Myosin_Head_ADP_Pi->Myosin_Head_Actin Pi release Power_Stroke Power Stroke (Contraction) Myosin_Head_Actin->Power_Stroke ADP release ATP_Hydrolysis ATP Hydrolysis Power_Stroke->ATP_Hydrolysis ATP binding ATP_Hydrolysis->Myosin_Head_ADP_Pi Myosin head recocks DAM This compound Inhibition Inhibition of Pi release DAM->Inhibition Inhibition->Myosin_Head_Actin Prevents formation

Figure 1: Signaling pathway of muscle contraction and the inhibitory action of this compound.

Comparison with Alternative Myosin ATPase Inhibitors

While DAM is a widely used tool, more specific and potent inhibitors of myosin ATPase have been developed. A comparison with these alternatives is crucial for selecting the appropriate compound for a given research question.

Table 4: Comparative Analysis of Myosin ATPase Inhibitors

InhibitorMyosin Isoform(s)Inhibition Constant (Ki / IC50)Mechanism of ActionKey Characteristics
This compound (BDM) Myosin IIKi: ~5 mMNon-competitive inhibitor; stabilizes the myosin-ADP-Pi intermediate.[7][8]Low affinity, requires high concentrations, potential off-target effects on ion channels.[1][8]
Blebbistatin Non-muscle Myosin IIA/IIB, Skeletal Muscle Myosin IIIC50: 0.5 - 5 µMUncompetitive; traps myosin in a state with low actin affinity.[7][9]Selective for myosin II, phototoxic, and has a cytotoxic derivative.[7][10]
Mavacamten Cardiac Myosin-Allosteric inhibitor that reduces the number of myosin heads available for contraction.Recently developed drug for hypertrophic cardiomyopathy.[7]
Aficamten Cardiac Myosin-Similar to Mavacamten, it's a cardiac myosin inhibitor.Another recently developed drug for hypertrophic cardiomyopathy.[7]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline the key experimental protocols for validating the effects of this compound.

Isolated Muscle Contraction Inhibition Assay

This protocol assesses the effect of DAM on the contractile force of an intact muscle preparation.

experimental_workflow_contraction Start Start Muscle_Prep Dissect and mount skeletal muscle in a muscle bath Start->Muscle_Prep Equilibration Equilibrate muscle in physiological buffer (30-60 min) Muscle_Prep->Equilibration Baseline Elicit and record baseline isometric contractions Equilibration->Baseline DAM_Application Add this compound to the muscle bath (15-30 min incubation) Baseline->DAM_Application Measurement Elicit and record contractions in the presence of DAM DAM_Application->Measurement Washout Wash muscle with fresh buffer (30-60 min) Measurement->Washout Re_measurement Re-measure contractile force to assess reversibility Washout->Re_measurement Analysis Calculate percentage inhibition of contractile force Re_measurement->Analysis End End Analysis->End

Figure 2: Experimental workflow for the isolated muscle contraction inhibition assay.

Materials:

  • Isolated skeletal muscle (e.g., mouse extensor digitorum longus)

  • Physiological buffer (e.g., Krebs-Henseleit buffer)

  • This compound stock solution

  • Muscle bath with force transducer and stimulator

  • Sutures

Procedure:

  • Muscle Preparation: Dissect the desired skeletal muscle and mount it in a muscle bath containing physiological buffer, maintained at a constant temperature and continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[1]

  • Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with periodic washing with fresh buffer.[1]

  • Baseline Contraction: Elicit baseline isometric contractions by electrical stimulation.[1]

  • Application of DAM: Add the desired final concentration of DAM to the muscle bath and incubate for 15-30 minutes.[1]

  • Measurement of Inhibition: Elicit isometric contractions again using the same stimulation parameters as for the baseline measurement and record the force.[1]

  • Washout: To confirm reversibility, wash the muscle with fresh buffer multiple times over 30-60 minutes and re-measure the contractile force.[1]

Myosin ATPase Inhibition Assay

This assay directly measures the effect of DAM on the enzymatic activity of myosin.

experimental_workflow_atpase Start Start Reaction_Mix Prepare reaction mixture with buffer, myofibrils/myosin, and varying DAM concentrations Start->Reaction_Mix Initiation Initiate reaction by adding ATP Reaction_Mix->Initiation Incubation Incubate at a constant temperature (e.g., 25°C) for a specific time (5-15 min) Initiation->Incubation Termination Stop the reaction with a quenching solution Incubation->Termination Detection Measure released inorganic phosphate (Pi) using a colorimetric method Termination->Detection Analysis Calculate ATPase activity and percentage inhibition Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for the Myosin ATPase inhibition assay.

Materials:

  • Isolated myofibrils or purified myosin

  • Assay buffer

  • ATP

  • This compound

  • Phosphate detection reagent (e.g., malachite green)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, myofibrils/myosin, and the desired concentrations of this compound. Include a control group without DAM.[1]

  • Initiation of Reaction: Initiate the ATPase reaction by adding a known concentration of ATP to the reaction mixture.[1]

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes).[1]

  • Termination of Reaction and Phosphate Detection: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.[1]

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Determine the concentration of Pi released in each sample and calculate the ATPase activity. Determine the percentage inhibition of myosin ATPase activity by this compound compared to the control.[1]

Skinned Muscle Fiber Protocol

This protocol allows for the direct application of DAM to the contractile machinery without the interference of the cell membrane.

Procedure:

  • Fiber Skinning: Chemically skin the muscle fibers by incubating them in a skinning solution (e.g., containing glycerol) to remove the sarcolemma.[1][11]

  • Mounting: Mount a single skinned fiber between a force transducer and a length controller.

  • Baseline Activation: Perfuse the fiber with a relaxing solution, followed by an activating solution with a high calcium concentration to elicit maximal isometric force.

  • DAM Application: Introduce DAM into both the relaxing and activating solutions at the desired concentration.[1]

  • Measurement of Inhibition: Perfuse the fiber with the DAM-containing activating solution and measure the isometric force. Compare this to the baseline maximal force to determine the percentage of inhibition.[1]

References

Diacetyl Monoxime: A Comparative Guide to its Cross-reactivity with Ureido Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of urea (B33335), the diacetyl monoxime (DAM) assay stands as a long-established colorimetric method. Its utility, however, is nuanced by a significant cross-reactivity with other compounds containing a ureido group (R1-NH-CO-NH-R2). This guide provides an objective comparison of the DAM assay's performance with urea versus other structurally related ureido compounds, supported by experimental data, to ensure accurate interpretation of results.

Principle of the this compound Assay

The DAM assay operates on the principle of a condensation reaction in a hot, acidic environment. Under these conditions, this compound hydrolyzes to diacetyl. The resulting diacetyl then reacts with the ureido group of urea or other similar compounds to form a yellow diazine derivative. In the presence of a stabilizing agent, such as thiosemicarbazide (B42300), and ferric ions (Fe³⁺), this derivative is converted into a stable, pink-colored complex. The intensity of this color, which is directly proportional to the concentration of the ureido compound, is measured spectrophotometrically, typically at a wavelength between 520 and 530 nm.[1]

Comparative Reactivity of Ureido Compounds

Experimental evidence demonstrates that the DAM assay is not entirely specific to urea. Various ureido compounds, which are structurally similar to urea, can also react with this compound, leading to a positive signal and a potential overestimation of urea concentration.[2][3][4] A key study by Reay et al. (2019) highlighted this significant cross-reactivity with a range of ureido compounds commonly found in environmental samples.[5] The following table summarizes the comparative reactivity of several ureido compounds with this compound under typical assay conditions.

CompoundChemical StructureReactivity with this compound
Urea CO(NH₂)₂High (Reference Compound)
Citrulline C₆H₁₃N₃O₃Positive (Monosubstituted urea derivative)[2][3][4]
Allantoin C₄H₆N₄O₃Positive [5]
Alloxan C₄H₂N₂O₄Positive [5]
Hydantoin C₃H₄N₂O₂Positive [5]
Biuret C₂H₅N₃O₂Positive [5]

Note: The degree of reactivity can vary depending on the specific reaction conditions and the concentration of the interfering compound.

The study by Reay et al. (2019) demonstrated that in soil extracts, the DAM method overestimated urea concentration by a factor of 7.2 to 58 times when compared to a more specific high-resolution HPLC-MS method.[6] This underscores the critical importance of considering potential interferences when employing the DAM assay, particularly in complex biological or environmental matrices where other ureido compounds may be present.

Experimental Protocols

The following is a generalized experimental protocol for the this compound assay for urea. Optimization for specific sample types and instrumentation is recommended.

Reagent Preparation
  • Trichloroacetic Acid (TCA), 5% (w/v): Dissolve 5 g of TCA in distilled water and bring the final volume to 100 mL.

  • This compound Solution: Dissolve 2 g of this compound in distilled water and bring the final volume to 100 mL.

  • Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid is commonly used. The exact ratio can vary by protocol.

  • Color Reagent: In some protocols, the this compound and acid reagent are combined. Often, a stabilizer like thiosemicarbazide and a catalyst like ferric chloride are included.[1]

  • Urea Standard Solutions: Prepare a stock solution of a known concentration of urea in distilled water. Create a series of working standards by serial dilution of the stock solution to generate a standard curve.

Assay Procedure
  • Sample Preparation: For biological fluids such as serum or plasma, a deproteinization step is often required. This can be achieved by adding TCA to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is used for the assay.

  • Reaction Setup: Pipette the blank (distilled water), urea standards, and prepared samples into appropriately labeled test tubes.

  • Reagent Addition: Add the this compound solution and the acid reagent to each tube.

  • Incubation: Mix the contents of the tubes thoroughly and incubate in a boiling water bath for a specified time (e.g., 10-15 minutes) to allow for color development.[1]

  • Cooling: After incubation, cool the tubes in a cold water bath to stop the reaction.

  • Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (e.g., 520 nm) using a spectrophotometer, using the blank to zero the instrument.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the urea standards against their known concentrations. Determine the concentration of ureido compounds in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Reaction Pathway and Workflow

To better understand the underlying processes, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

Reaction_Pathway DAM This compound Diacetyl Diacetyl DAM->Diacetyl Hydrolysis (Hot, Acidic) Diazine Yellow Diazine Derivative Diacetyl->Diazine Ureido Ureido Compound (e.g., Urea) Ureido->Diazine Complex Pink-Colored Complex Diazine->Complex Stabilization (Thiosemicarbazide, Fe³⁺)

Caption: Chemical reaction pathway of the this compound assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., Deproteinization) Reaction_Setup Pipette Blank, Standards, & Samples Sample_Prep->Reaction_Setup Reagent_Prep Reagent & Standard Preparation Reagent_Prep->Reaction_Setup Reagent_Add Add DAM & Acid Reagents Reaction_Setup->Reagent_Add Incubate Incubate in Boiling Water Bath Reagent_Add->Incubate Cool Cool to Stop Reaction Incubate->Cool Measure_Abs Measure Absorbance (e.g., 520 nm) Cool->Measure_Abs Std_Curve Construct Standard Curve Measure_Abs->Std_Curve Calculate Calculate Sample Concentration Std_Curve->Calculate

Caption: Generalized experimental workflow for the this compound assay.

Conclusion

References

Diacetyl Monoxime: A Comparative Analysis of its Effects on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime, is a small organic compound recognized for its diverse biological activities. While extensively characterized as a reversible inhibitor of muscle contraction through its action on myosin ATPase, its effects on other cell types are less comprehensively understood. This guide provides a comparative analysis of the known effects of this compound on various cell types, including muscle, neuronal, and cancer cells. The information presented herein is supported by experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of its cellular mechanisms.

Comparative Effects of this compound on Various Cell Types

The biological impact of this compound varies significantly across different cell types, primarily due to its diverse molecular targets. While its best-characterized role is in the inhibition of muscle contraction, emerging evidence suggests its involvement in cytotoxicity and apoptosis in other cell lineages.

Muscle Cells (Cardiac and Skeletal)

In cardiac and skeletal muscle cells, this compound's primary mechanism of action is the reversible, non-competitive inhibition of myosin II ATPase activity. This inhibition disrupts the cross-bridge cycling that powers muscle contraction, leading to a dose-dependent decrease in contractile force.[1] This property has made DAM a valuable tool in physiological research to uncouple muscle excitation from contraction.

Key Quantitative Effects on Muscle Cells:

Cell TypeSpeciesDAM ConcentrationObserved EffectReference
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force.[2]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force.
Isolated, paced papillary musclesGuinea Pig10 mM58% decrease in contractile force.
Guinea pig ventricular myocytesGuinea Pig15 mM35% decrease in APD50 and 29% decrease in APD90.[3]
Guinea pig ventricular myocytesGuinea Pig-35% reduction of ICa.[3]

APD50/90: Action Potential Duration at 50%/90% repolarization; ICa: L-type Calcium Current

Neuronal Cells

The effects of this compound on neuronal cells are less defined. However, studies on related α-diketone compounds provide some insights. Research on the neuroblastoma cell line SH-SY5Y has shown that related compounds can induce apoptosis, suggesting a potential for cytotoxicity in neuronal lineages. One study on 2,3-hexanedione, a compound structurally similar to DAM, demonstrated a significant increase in apoptosis in SH-SY5Y cells at concentrations between 1 and 1.6 mM.[4] At a concentration of 1.6 mM, 57.5% of the 2,3-hexanedione-treated cells underwent apoptosis.[4] This suggests that α-diketones may possess a degree of selective toxicity towards neuroblastoma cells.[4]

Cancer Cells

Limited direct evidence exists for the effects of this compound on cancer cells. However, its inhibitory action on non-muscle myosins, which are involved in cell division and migration, suggests a potential for anti-cancer activity.[5] Further research is required to elucidate the specific cytotoxic and apoptotic effects of DAM on various cancer cell lines and to determine key quantitative parameters such as IC50 values.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the effects of this compound are multifaceted and cell-type specific.

Inhibition of Myosin ATPase

The most established mechanism of DAM is its role as a myosin ATPase inhibitor. This action is central to its effects on muscle cells and may also play a role in its impact on non-muscle cells by affecting processes like cytokinesis and cell motility.

Myosin_ATPase_Inhibition DAM This compound Myosin_ATPase Myosin ATPase DAM->Myosin_ATPase inhibits ATP_Hydrolysis ATP Hydrolysis Myosin_ATPase->ATP_Hydrolysis catalyzes Contraction Muscle Contraction / Cell Motility ATP_Hydrolysis->Contraction powers

Figure 1: Mechanism of this compound as a Myosin ATPase inhibitor.

Potential Apoptotic Pathways

While not definitively established for this compound across all cell types, related compounds have been shown to induce apoptosis. A potential general mechanism for apoptosis induction is illustrated below, involving the activation of caspase cascades.

General_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade DAM This compound (potential inducer) Caspase_Activation Caspase Activation (e.g., Caspase-3) DAM->Caspase_Activation may lead to Substrate_Cleavage Cleavage of Cellular Substrates Caspase_Activation->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 2: Potential involvement of this compound in apoptosis induction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's cellular effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell viability.

Materials:

  • Target cells (e.g., SH-SY5Y, HeLa, HUVEC)

  • 96-well plates

  • Complete culture medium

  • This compound (DAM) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DAM in culture medium. Replace the medium in the wells with 100 µL of the DAM dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of DAM that inhibits cell growth by 50%) can be determined by plotting cell viability against DAM concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 3: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of DAM for a specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.

Conclusion

This compound exhibits a range of biological effects that are highly dependent on the cell type. Its well-established role as a reversible inhibitor of myosin ATPase in muscle cells provides a foundation for its use in physiological research. However, its effects on other cell types, particularly neuronal and cancer cells, are still emerging and require more in-depth investigation. The preliminary evidence suggesting cytotoxic and apoptotic potential in these non-muscle cells warrants further studies to elucidate the underlying signaling pathways and to determine quantitative measures of its efficacy. The experimental protocols and diagrams provided in this guide serve as a resource for researchers aiming to further explore the multifaceted cellular impacts of this compound.

References

A Comparative Guide to Diacetyl Monoxime and its Alternatives in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of electrophysiology, particularly in studies involving cardiac and muscle tissues, the ability to uncouple electrical excitation from mechanical contraction is paramount for obtaining high-quality, motion-artifact-free data. Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), has historically been a widely used agent for this purpose. However, its influence on cellular electrophysiology necessitates a careful consideration of its advantages and disadvantages, especially in comparison to newer alternatives. This guide provides an objective comparison of DAM with other excitation-contraction uncouplers, supported by experimental data and detailed methodologies.

This compound (DAM): A Double-Edged Sword

DAM primarily functions by inhibiting myosin ATPase, thereby interfering with the actin-myosin cross-bridge formation that drives muscle contraction.[1] This allows for the stable recording of electrical signals, such as action potentials, without the interference of movement.

Advantages of this compound:
  • Effective Excitation-Contraction Uncoupling: DAM effectively and reversibly blocks cardiac muscle contraction, enabling the acquisition of stable transmembrane action potentials.[2]

  • Reversibility: The effects of DAM are generally reversible upon washout, allowing for the study of electrophysiological parameters before, during, and after its application in the same preparation.[2][3]

  • Cost-Effective: Compared to some of the newer alternatives, DAM is a relatively inexpensive compound.

Disadvantages of this compound:
  • Direct Electrophysiological Effects: DAM is not a purely mechanical uncoupler and has been shown to directly affect various ion channels. It can decrease the duration of the action potential (APD) at both 50% and 90% repolarization levels (APD50 and APD90) in a dose-dependent manner.[2]

  • Effects on Ion Channels: DAM can cause a non-selective reduction of several membrane conductances.[2] It has been reported to reduce the L-type calcium current (ICa), the delayed rectifier potassium current (IK), and the inward rectifier potassium current (IK1).[2]

  • Impact on Intracellular Calcium: DAM can alter intracellular calcium ([Ca2+]i) handling. Studies have shown that DAM can decrease peak systolic [Ca2+]i and prolong the duration of the calcium transient.[4][5]

  • Species-Dependent Effects: The electrophysiological effects of DAM can vary significantly between different animal species.[6]

Comparison with Alternatives: Blebbistatin and Cytochalasin D

The limitations of DAM have led to the adoption of other excitation-contraction uncouplers, most notably Blebbistatin and Cytochalasin D.

  • Blebbistatin: A more specific inhibitor of myosin II ATPase, Blebbistatin is often considered the gold standard for excitation-contraction uncoupling in optical mapping studies.[1][7] It is praised for having minimal direct effects on cardiac electrophysiology at commonly used concentrations.[7] However, it is known to be photosensitive and can be more expensive than DAM.

  • Cytochalasin D: This agent acts by disrupting actin filaments. While effective at uncoupling contraction, it can also have significant effects on cellular structure and electrophysiology.[4] Some studies suggest it has less of an impact on APD compared to DAM.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of DAM and its alternatives on key electrophysiological parameters as reported in various studies.

Table 1: Effects on Action Potential Duration (APD)

CompoundSpeciesConcentrationEffect on APD90Citation
This compoundGuinea Pig15 mM↓ 29%[2]
This compoundCanine10 mmol/L↓ from 198 ms (B15284909) to 146 ms[8]
This compoundSwine5-20 mmol/l↓ 37.7% - 48.3%[9]
Cytochalasin DCanine80 µmol/LNo significant effect[8]
Cytochalasin DSwine10-40 µmol/lNo significant effect[9]
BlebbistatinRabbit10 µMMinimal effect[7]

Table 2: Effects on Intracellular Calcium ([Ca2+]i)

CompoundSpeciesConcentrationEffect on Peak Systolic [Ca2+]iEffect on Diastolic [Ca2+]iCitation
This compoundMouse15 mM↓ to 398 ± 44 nM (Control: 743 ± 47 nM)↓ to 224 ± 31 nM (Control: 257 ± 30 nM)[4]
Cytochalasin DMouse5 µM↑ to 944 ± 17 nM (Control: 743 ± 47 nM)↑ to 544 ± 80 nM (Control: 257 ± 30 nM)[4]
Blebbistatin--Minimal effectMinimal effect[7]

Experimental Protocols

Langendorff Perfusion of an Isolated Heart for Optical Mapping with this compound

Objective: To record action potentials from the epicardial surface of an isolated heart without motion artifacts.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit solution

  • This compound (DAM)

  • Voltage-sensitive dye (e.g., di-4-ANEPPS)

  • High-speed camera and optical mapping setup

  • Pacing electrodes

Procedure:

  • Heart Isolation and Cannulation: Isolate the heart from an anesthetized animal (e.g., rabbit, guinea pig) and cannulate the aorta on the Langendorff apparatus.

  • Perfusion: Begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow rate and maintain a physiological temperature (37°C).

  • Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), monitoring parameters like heart rate and coronary flow.

  • Dye Loading: Perfuse the heart with Krebs-Henseleit solution containing the voltage-sensitive dye until a stable fluorescence signal is achieved.

  • Baseline Recording: Record baseline electrical activity and optical signals while pacing the heart at a desired cycle length.

  • DAM Perfusion: Switch the perfusion to Krebs-Henseleit solution containing DAM (typically 10-20 mM). The concentration may need to be optimized depending on the species and preparation.

  • Uncoupling and Recording: Continue perfusion with DAM until contraction ceases (typically 10-15 minutes). Once the heart is quiescent, record optical action potentials during pacing.

  • Washout: To test for reversibility, switch the perfusion back to the DAM-free Krebs-Henseleit solution and record the recovery of contractile function and any changes in the action potential.

Electrophysiological Recording from Isolated Ventricular Myocytes with this compound

Objective: To record ion channel currents or action potentials from single ventricular myocytes in the absence of cell shortening.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp setup

  • External and internal pipette solutions

  • This compound (DAM)

Procedure:

  • Cell Isolation: Isolate ventricular myocytes from an animal heart using enzymatic digestion.

  • Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

  • Perfusion: Perfuse the cells with an external solution (e.g., Tyrode's solution).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.

  • Baseline Recording: Record baseline action potentials or ion currents.

  • DAM Application: Perfuse the cell with the external solution containing DAM (typically 5-15 mM).

  • Recording: Once cell shortening is abolished, record the electrophysiological parameters of interest.

  • Washout: Perfuse the cell with the DAM-free external solution to observe the reversal of its effects.

Mandatory Visualizations

ExcitationContractionCoupling cluster_Cell Cardiomyocyte cluster_Inhibitors Excitation-Contraction Uncouplers AP Action Potential Ca_Channel L-type Ca2+ Channel AP->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx RyR Ryanodine Receptor (RyR) Ca_Influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) SR->RyR CICR Ca2+-Induced Ca2+ Release (CICR) RyR->CICR Ca_Transient Intracellular Ca2+ Transient CICR->Ca_Transient TroponinC Troponin C Ca_Transient->TroponinC Binds to ActinMyosin Actin-Myosin Cross-bridging TroponinC->ActinMyosin Initiates Contraction Contraction ActinMyosin->Contraction DAM This compound (DAM/BDM) DAM->ActinMyosin Inhibits (Myosin ATPase) Blebbistatin Blebbistatin Blebbistatin->ActinMyosin Inhibits (Myosin II ATPase) CytoD Cytochalasin D CytoD->ActinMyosin Disrupts (Actin Filaments)

Caption: Signaling pathway of excitation-contraction coupling and points of intervention for uncouplers.

OpticalMappingWorkflow Start Start HeartIsolation Heart Isolation & Cannulation Start->HeartIsolation Langendorff Langendorff Perfusion (Krebs-Henseleit) HeartIsolation->Langendorff Stabilization Stabilization Langendorff->Stabilization DyeLoading Voltage-Sensitive Dye Loading Stabilization->DyeLoading BaselineRecording Baseline Recording (Pacing) DyeLoading->BaselineRecording Uncoupler Add Excitation-Contraction Uncoupler (e.g., DAM) BaselineRecording->Uncoupler Quiescence Wait for Contraction to Cease Uncoupler->Quiescence ExperimentalRecording Experimental Recording (Pacing) Quiescence->ExperimentalRecording Washout Washout of Uncoupler (Optional) ExperimentalRecording->Washout End End Washout->End

Caption: Experimental workflow for optical mapping using an excitation-contraction uncoupler.

Conclusion

This compound remains a useful tool in electrophysiology for its effective and reversible uncoupling of excitation and contraction. However, its direct effects on ion channels and intracellular calcium homeostasis are significant disadvantages that researchers must consider and account for in their experimental design and data interpretation. For studies where minimal perturbation of the underlying electrophysiology is critical, alternatives like Blebbistatin may be a more appropriate, albeit more expensive, choice. The selection of an excitation-contraction uncoupler should be made based on the specific requirements of the study, the biological preparation, and a thorough understanding of the potential off-target effects of each compound.

References

A Comparative Guide to Urea Determination: The Diacetyl Monoxime Method Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of urea (B33335) is a critical aspect of numerous biological and chemical analyses. This guide provides an objective comparison of the widely used diacetyl monoxime (DAM) method for urea determination against other common analytical techniques. Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate method for specific research needs.

Introduction to Urea Determination Methods

The determination of urea concentration is essential in various fields, from clinical diagnostics to environmental monitoring and drug development. Several methods have been developed for this purpose, each with its own set of advantages and limitations. These methods can be broadly categorized into direct and indirect approaches.

Direct methods involve a chemical reaction where urea itself is a direct reactant in the formation of a detectable product. The this compound (DAM) method falls into this category.[1][2]

Indirect methods typically involve the enzymatic hydrolysis of urea by urease to produce ammonia (B1221849) and carbon dioxide.[1][3] The subsequent quantification of ammonia then serves as a proxy for the initial urea concentration.[1][3] Prominent indirect methods include the Urease-GLDH and Berthelot reaction assays.[4][5][6]

This guide will delve into the specifics of the DAM method and compare its performance with the Urease-GLDH, Berthelot, p-Dimethylaminobenzaldehyde (DMAB), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

The this compound (DAM) Method

The DAM method is a direct colorimetric assay based on the condensation reaction of urea with this compound in a hot, acidic environment.[3][7] This reaction, often catalyzed by ferric ions and stabilized by thiosemicarbazide (B42300), produces a pink-colored diazine chromophore.[1][8] The intensity of this color, which is directly proportional to the urea concentration, is measured spectrophotometrically, typically at a wavelength between 520 and 540 nm.[3][7]

Alternative Methods for Urea Determination

Urease-Based Methods

These are indirect enzymatic assays that rely on the highly specific hydrolysis of urea by the enzyme urease.[1][3]

  • Urease-GLDH Method: Following the urease-catalyzed breakdown of urea into ammonia and carbon dioxide, the ammonia produced reacts with α-ketoglutarate in the presence of glutamate (B1630785) dehydrogenase (GLDH) and NADH.[4][9] The concomitant oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm, which is proportional to the initial urea concentration.[4][9]

  • Berthelot Reaction: This method also begins with the enzymatic hydrolysis of urea by urease. The resulting ammonia then reacts with a phenol (B47542) or salicylate (B1505791) solution in the presence of an oxidizing agent, such as hypochlorite (B82951), and a catalyst like sodium nitroprusside, to form a colored indophenol (B113434) complex (typically blue or green).[5][6] The absorbance of this complex is then measured spectrophotometrically.[5][6]

p-Dimethylaminobenzaldehyde (DMAB) Method

This is a direct colorimetric method where urea reacts with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium to form a yellow-colored Schiff base.[10][11] The intensity of the yellow color, measured at approximately 420-425 nm, is proportional to the urea concentration.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific analytical technique that separates urea from other components in a sample via liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using a mass spectrometer.[12] This method often involves derivatization of urea to improve its chromatographic properties.[12]

Performance Comparison

The selection of an appropriate urea determination method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the methods discussed.

Parameter This compound (DAM) Urease-GLDH Berthelot Reaction p-Dimethylaminobenzaldehyde (DMAB) LC-MS/MS
Principle Direct ColorimetricIndirect Enzymatic (UV Kinetic)Indirect Enzymatic (Colorimetric)Direct ColorimetricChromatographic Separation & Mass Detection
Wavelength 520 - 540 nm[3][7]340 nm[4][9]578 - 630 nm[5][6]420 - 450 nm[10][11]N/A (Mass-to-charge ratio)[12]
Linearity 0.4 - 5.0 mM[3]Up to 300 mg/dL (50 mmol/L)[4][13]Up to 300 mg/dL (50 mmol/L)[14][15]Up to 100 mg/L[16]8.78 - 103.78 µg/mL[12]
Limit of Detection (LOD) ~0.4 mM[3]~0.9 mg/dL (0.15 mmol/L)[13]~3 mg/dL (0.5 mmol/L)[6]2.2 mg/L[16]3 mg/kg[17]
Limit of Quantitation (LOQ) N/AN/AN/A10 mg/L[16]8 mg/kg[17]
Interferences Citrulline and other ureido compounds.[1]Endogenous ammonia.[18] Fluoride inhibits urease.[19]Endogenous ammonia.[18]Ammonia, hydrazine, thiosemicarbazide.[16]Minimal, highly specific.[12]
Advantages Simple, direct, stable reagents.[1][3]High specificity due to urease, suitable for automation.[4]High sensitivity.Simple, no heating required.[20]High sensitivity and specificity, suitable for complex matrices.[12]
Disadvantages Requires heating, corrosive acids.Susceptible to ammonia interference, enzyme stability can be a concern.[18]Complex reagent preparation, potential for interference from ammonia.[18]Reproducibility issues with reagent aging.[16]Requires expensive equipment and skilled personnel.

Signaling Pathways and Experimental Workflows

To visualize the chemical reactions and procedural steps involved in each method, the following diagrams are provided in the DOT language for Graphviz.

This compound (DAM) Method

DAM_Pathway cluster_hydrolysis Hydrolysis (Heat, Acid) cluster_condensation Condensation (Acid) cluster_stabilization Stabilization & Color Development Urea Urea Diazine Diazine (Yellow) Urea->Diazine DAM This compound Diacetyl Diacetyl DAM->Diacetyl Diacetyl->Diazine Pink_Complex Pink Chromophore Diazine->Pink_Complex Thiosemicarbazide, Fe³⁺

Caption: Chemical reaction pathway of the this compound urea assay.

DAM_Workflow Start Start Sample_Prep Sample Preparation (Deproteinization if necessary) Start->Sample_Prep Reagent_Add Add this compound & Acid Reagent Sample_Prep->Reagent_Add Incubate Incubate (Boiling Water Bath) Reagent_Add->Incubate Cool Cool to Stop Reaction Incubate->Cool Measure Measure Absorbance (520-540 nm) Cool->Measure Analyze Data Analysis (Standard Curve) Measure->Analyze End End Analyze->End

Caption: Generalized experimental workflow for the this compound urea assay.

Urease-GLDH Method

Urease_GLDH_Pathway cluster_urease Urease Hydrolysis cluster_gldh GLDH Reaction Urea Urea Ammonia Ammonia (NH₃) Urea->Ammonia Urease CO2 Carbon Dioxide (CO₂) Urea->CO2 Urease Glutamate Glutamate Ammonia->Glutamate GLDH aKG α-Ketoglutarate aKG->Glutamate NADH NADH NAD NAD⁺ NADH->NAD

Caption: Chemical reaction pathway of the Urease-GLDH urea assay.

Berthelot Reaction

Berthelot_Pathway cluster_urease Urease Hydrolysis cluster_indophenol Indophenol Formation (Alkaline) Urea Urea Ammonia Ammonia (NH₃) Urea->Ammonia Urease Indophenol Indophenol Complex (Blue/Green) Ammonia->Indophenol Nitroprusside Phenol Phenol/Salicylate Phenol->Indophenol Hypochlorite Hypochlorite Hypochlorite->Indophenol

Caption: Chemical reaction pathway of the Berthelot reaction for urea determination.

Detailed Experimental Protocols

This compound (DAM) Method Protocol

This protocol is a generalized procedure and may require optimization for specific sample types.

1. Reagent Preparation:

  • Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid.[8]

  • Color Reagent: A solution of this compound and thiosemicarbazide in water.[2]

  • Urea Standards: Prepare a stock solution of urea and perform serial dilutions to create a standard curve.[7]

2. Sample Preparation:

  • For biological fluids like serum, deproteinization is often necessary. Add trichloroacetic acid (TCA) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The resulting supernatant is used for the assay.[7][8]

3. Assay Procedure:

  • Pipette the blank (distilled water), urea standards, and samples into labeled test tubes.[8]

  • Add the Color Reagent to each tube and mix.[8]

  • Add the Acid Reagent to each tube and mix thoroughly.[8]

  • Incubate all tubes in a boiling water bath for a specified time (e.g., 15 minutes).[8]

  • Cool the tubes in a cold water bath to stop the reaction.[8]

  • Measure the absorbance of the standards and samples at 520-540 nm using a spectrophotometer, with the blank used to zero the instrument.[7]

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the urea standards against their known concentrations.

  • Determine the urea concentration in the samples by interpolating their absorbance values on the standard curve.[7]

Urease-GLDH Method Protocol

1. Reagent Preparation:

  • Reagent 1 (Buffer/Enzyme): A buffer solution (e.g., Tris) containing urease, α-ketoglutarate, and stabilizers.[19]

  • Reagent 2 (Cofactor): A solution containing GLDH and NADH.[19]

  • Working Reagent: Mix Reagent 1 and Reagent 2 according to the kit manufacturer's instructions.[19]

2. Assay Procedure:

  • Pipette the Working Reagent into cuvettes.

  • Add the sample or standard to the cuvette and mix immediately.

  • Incubate for a short period (e.g., 30 seconds) at a controlled temperature (e.g., 37°C).[21]

  • Measure the initial absorbance (A1) at 340 nm.[21]

  • After a defined time (e.g., 60 seconds), measure the final absorbance (A2).[21]

3. Data Analysis:

  • Calculate the change in absorbance (ΔA = A1 - A2) for both the samples and the standard.

  • The urea concentration is calculated based on the ratio of the ΔA of the sample to the ΔA of the standard.[19]

Berthelot Reaction Protocol

1. Reagent Preparation:

  • Enzyme Reagent: A solution containing urease.[14]

  • Color Reagent: A solution containing phenol or salicylate and sodium nitroprusside.[14]

  • Alkaline Hypochlorite Reagent: A solution of sodium hypochlorite in sodium hydroxide.[14]

2. Assay Procedure:

  • Pipette the sample or standard into test tubes.

  • Add the Enzyme Reagent, mix, and incubate to allow for the hydrolysis of urea (e.g., 5 minutes at 37°C).[14]

  • Add the Color Reagent and mix.

  • Add the Alkaline Hypochlorite Reagent, mix, and incubate for color development (e.g., 5 minutes at 37°C).[14]

  • Measure the absorbance at 578-630 nm against a reagent blank.[5][6]

3. Data Analysis:

  • Calculate the urea concentration by comparing the absorbance of the sample to that of a known standard.

Conclusion

The choice of a urea determination method is a critical decision in experimental design. The this compound method offers a simple and direct approach, particularly for samples where ammonia interference is not a concern.[1][3] However, its requirement for heating and the use of corrosive acids are notable drawbacks.

Urease-based methods, such as the Urease-GLDH and Berthelot reaction assays, provide high specificity but are susceptible to interference from pre-existing ammonia in the sample.[18] The DMAB method is a simple, room-temperature direct assay, but reagent stability can be a concern.[20][16] For the highest sensitivity and specificity, especially in complex biological matrices, LC-MS stands out as the superior method, albeit with significantly higher costs and technical demands.[12]

Researchers should carefully consider the specific requirements of their study, including sample type, expected urea concentration range, potential interfering substances, and available resources, to select the most suitable method for accurate and reliable urea quantification.

References

Evaluating Diacetyl Monoxime's Specificity for Non-Muscle Myosin Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), as an inhibitor of non-muscle myosin II (NMII) isoforms. Its performance is compared with blebbistatin, a well-established, potent, and more specific inhibitor. This comparison is supported by a summary of available quantitative data, detailed experimental protocols for assessing inhibitor specificity, and visualizations of relevant biological and experimental workflows.

Introduction to Non-Muscle Myosin II Inhibition

Non-muscle myosin II is a crucial motor protein that plays a central role in a variety of cellular processes, including cell division (cytokinesis), migration, adhesion, and the maintenance of cell shape.[1][2] It exists in three main isoforms in vertebrates—NMIIA, NMIIB, and NMIIC—each with distinct enzymatic properties and cellular functions.[1] Given their importance in both normal physiology and disease pathogenesis, including cancer and fibrosis, the specific inhibition of these isoforms is a significant area of research for both understanding fundamental cell biology and for therapeutic drug development.[2][3]

This compound has been historically used as a general myosin inhibitor. However, its specificity, particularly for non-muscle myosin isoforms, has been a subject of considerable debate.[4][5] This guide aims to clarify the current understanding of DAM's efficacy and specificity in comparison to more modern and selective inhibitors like blebbistatin.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the available quantitative data for this compound and blebbistatin against non-muscle myosin II isoforms. A striking disparity in the availability and quality of inhibitory data is immediately apparent.

InhibitorTarget IsoformInhibition Constant (IC50/Ki)Mechanism of ActionKey Characteristics
This compound (DAM/BDM) Non-Muscle Myosin IIA, IIB, IICNot well-established; effects are debated. [4][5] Effective inhibitory concentrations for skeletal muscle myosin II are in the 5-20 mM range.[6]Non-competitive; stabilizes the myosin-ADP-Pi intermediate complex.[4][7]Low affinity and low potency.[8] Significant off-target effects, including modulation of ion channels and intracellular calcium levels, have been reported.[4][9][10]
Blebbistatin Non-Muscle Myosin IIA~3.58 µMUncompetitive; traps myosin in a state with low actin affinity.[8]High affinity and specificity for myosin II.[7][8] Known to be phototoxic and has a cytotoxic derivative.[3][8]
Non-Muscle Myosin IIB~2.30 µM
Non-Muscle Myosin IIC~1.57 µM

Experimental Protocols

Accurate assessment of inhibitor specificity is paramount. The following are detailed protocols for two key in vitro assays used to characterize the efficacy and selectivity of myosin inhibitors.

Actin-Activated Mg²⁺-ATPase Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound by measuring the rate of ATP hydrolysis by myosin in the presence of its activator, F-actin. The release of inorganic phosphate (B84403) (Pi) is quantified over time.

Materials:

  • Purified non-muscle myosin II isoform (A, B, or C)

  • F-actin

  • ATP solution (e.g., 100 mM)

  • Assay Buffer (e.g., 20 mM MOPS pH 7.4, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EGTA)

  • Inhibitor stock solutions (this compound and Blebbistatin)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a saturating concentration of F-actin (e.g., 20 µM), and varying concentrations of the inhibitor (e.g., a serial dilution of this compound or blebbistatin).

  • Myosin Addition: Add the purified non-muscle myosin II isoform to each well to a final concentration of approximately 0.1-0.5 µM.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Terminate the reaction by adding the phosphate detection reagent. This reagent will react with the liberated Pi to produce a colorimetric signal.

  • Measurement: After a short incubation for color development, measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis: Construct a dose-response curve by plotting the rate of ATPase activity (proportional to absorbance) against the logarithm of the inhibitor concentration. Fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the gliding of fluorescently labeled actin filaments over a surface coated with myosin. It provides a direct measure of the functional inhibition of the motor.

Materials:

  • Purified non-muscle myosin II isoform

  • Rhodamine-phalloidin (B2604369) labeled F-actin

  • Motility Buffer (Assay Buffer from above supplemented with an oxygen scavenger system, e.g., glucose oxidase, catalase, and glucose, and DTT)

  • ATP solution

  • Inhibitor stock solutions

  • Flow cell (constructed from a microscope slide and a nitrocellulose-coated coverslip)

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera (e.g., EMCCD or sCMOS)

Procedure:

  • Flow Cell Preparation: Assemble the flow cell.

  • Myosin Incubation: Infuse the flow cell with a solution of the non-muscle myosin II isoform (e.g., 100-200 µg/mL) and incubate for 2-5 minutes to allow the myosin to adsorb to the nitrocellulose-coated surface.

  • Blocking: Infuse the flow cell with a blocking solution (e.g., 1% BSA in motility buffer) to prevent non-specific binding of actin filaments.

  • Actin Infusion: Introduce the rhodamine-phalloidin labeled F-actin into the flow cell and allow it to bind to the myosin heads.

  • Initiate Motility: Infuse the motility buffer containing ATP and the desired concentration of the inhibitor (this compound or blebbistatin).

  • Image Acquisition: Immediately begin recording the movement of the fluorescent actin filaments using the fluorescence microscope.

  • Data Analysis: Use tracking software to measure the velocity of the actin filaments. Compare the velocities at different inhibitor concentrations to the control (no inhibitor) to determine the inhibitory effect on motor function.

Visualizing Key Pathways and Workflows

To further aid in the understanding of non-muscle myosin II regulation and the experimental approaches to study its inhibition, the following diagrams have been generated using Graphviz.

Non_Muscle_Myosin_II_Activation_Pathway receptor GPCR / Receptor Tyrosine Kinase rhoa_gdp RhoA-GDP (Inactive) receptor->rhoa_gdp GEF rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock Activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibits mlc Myosin Regulatory Light Chain (RLC) rock->mlc Phosphorylates (minor pathway) p_mlc Phosphorylated RLC mlcp->p_mlc Dephosphorylates mlc->p_mlc Phosphorylates myosin_inactive Inactive NMII mlc->myosin_inactive p_mlc->mlc myosin_active Active NMII (Filament Assembly & Contraction) p_mlc->myosin_active myosin_inactive->myosin_active mlck MLCK mlck->mlc Phosphorylates ca_cam Ca2+/Calmodulin ca_cam->mlck Activates ext_signal Extracellular Signal ext_signal->receptor

Caption: Non-Muscle Myosin II Activation Pathway.

ATPase_Assay_Workflow plate 1. Prepare reaction mix in 96-well plate (Buffer, Actin, Inhibitor) add_myosin 2. Add purified Non-Muscle Myosin II plate->add_myosin add_atp 3. Initiate reaction with ATP add_myosin->add_atp incubate 4. Incubate at constant temperature add_atp->incubate stop_detect 5. Stop reaction and add phosphate detection reagent incubate->stop_detect read_plate 6. Measure absorbance in plate reader stop_detect->read_plate analyze 7. Plot dose-response curve and calculate IC50 read_plate->analyze

Caption: Workflow for the Actin-Activated ATPase Assay.

Motility_Assay_Workflow flow_cell 1. Assemble flow cell with nitrocellulose-coated coverslip add_myosin 2. Infuse and incubate with Non-Muscle Myosin II flow_cell->add_myosin block 3. Block surface with BSA add_myosin->block add_actin 4. Infuse with fluorescently labeled F-actin block->add_actin initiate 5. Infuse motility buffer with ATP and inhibitor add_actin->initiate record 6. Record actin filament movement via fluorescence microscopy initiate->record analyze 7. Track filament velocity and determine inhibition record->analyze

Caption: Workflow for the In Vitro Motility Assay.

Conclusion and Recommendations

The evidence strongly suggests that this compound is not a specific inhibitor of non-muscle myosin II isoforms. The lack of robust, quantitative data demonstrating its direct inhibitory effect on the ATPase activity of NMIIA, NMIIB, or NMIIC, combined with its well-documented off-target effects and low potency, makes it an unsuitable tool for specific interrogation of non-muscle myosin II function.[4][5][7]

In contrast, blebbistatin, despite its own limitations such as phototoxicity, is a far more potent and specific inhibitor of non-muscle myosin II.[6][7][8] The availability of clear IC50 values for each of the non-muscle myosin II isoforms allows for more controlled and interpretable experiments.

For researchers investigating the roles of non-muscle myosin II, it is recommended to:

  • Avoid using this compound as a specific inhibitor for non-muscle myosin isoforms. Any cellular effects observed with DAM treatment should be interpreted with extreme caution and validated with more specific tools.

  • Utilize blebbistatin for potent and specific inhibition of non-muscle myosin II, while being mindful of its potential for phototoxicity in live-cell imaging experiments.

  • When possible, employ genetic approaches (e.g., siRNA, CRISPR/Cas9) in parallel with pharmacological inhibitors to provide orthogonal validation of non-muscle myosin II isoform-specific functions.

  • Always perform dose-response experiments using quantitative assays, such as the actin-activated ATPase assay, to confirm the efficacy of any inhibitor in the specific experimental system being used.

References

A Comprehensive Guide to Diacetyl Monoxime (2,3-Butanedione Monoxime) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for researchers: "Diacetyl monoxime" and "2,3-butanedione monoxime (BDM)" are synonymous terms for the same chemical compound. This guide provides a comprehensive overview of this widely used reagent, offering a detailed examination of its chemical properties, mechanisms of action, and key applications in experimental research, particularly for professionals in physiology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] It is an organic compound with the chemical formula C₄H₇NO₂.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValue
IUPAC Name (2E)-3-(Hydroxyimino)butan-2-one[1]
Synonyms 2,3-Butanedione (B143835) monoxime, Biacetyl monoxime, BDM[1][2]
CAS Number 57-71-6[1]
Molecular Formula C₄H₇NO₂[1][2]
Molecular Weight 101.10 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 75-78 °C[1][2]
Boiling Point 185-186 °C[1][2]
Solubility Soluble in water, ethanol, ether, acetone, benzene, and chloroform[1]

Multifaceted Mechanisms of Action

This compound (BDM) is a versatile chemical tool with multiple biological effects, making it a subject of extensive research. Its primary application in laboratory settings is as a reversible inhibitor of muscle contraction.[3] This effect is primarily attributed to its ability to inhibit myosin ATPase activity, thereby interfering with the cross-bridge cycling essential for muscle force generation.[3] However, its mechanisms of action are complex and extend beyond myosin inhibition.

Inhibition of Myosin ATPase

The most well-characterized effect of BDM is the non-competitive inhibition of myosin ATPase, particularly skeletal and cardiac muscle myosin II.[3][4] This inhibition is a key reason for its use in uncoupling muscle excitation from contraction, allowing researchers to study cellular processes without the interference of mechanical forces.[3] It is important to note that BDM is not a universal inhibitor of all myosin ATPases; for instance, it does not inhibit the ATPase activity of myosin-IC, myole, myosin-V, or myosin-VI.[4]

BDM This compound (BDM) MyosinATPase Myosin ATPase (Myosin II) BDM->MyosinATPase Inhibits ActinMyosin Actin-Myosin Interaction MyosinATPase->ActinMyosin Facilitates Contraction Muscle Contraction ActinMyosin->Contraction Causes

Inhibition of Muscle Contraction by BDM.
Modulation of Ion Channels and Calcium Dynamics

BDM also exerts significant effects on various ion channels and intracellular calcium handling. It has been shown to inhibit L-type Ca²⁺ channels and potent Kv2.1 (DRK1) channels.[5] In cardiac muscle, while it inhibits contraction, BDM can paradoxically increase intracellular calcium transients, suggesting it desensitizes the myofilaments to calcium.[6] Furthermore, it can suppress the calcium pump function of the sarcoplasmic reticulum and enhance "calcium-induced calcium release".[7][8] In smooth muscle, BDM can reduce intracellular Ca²⁺ during contraction, suggesting an influence on Ca²⁺ entry or release.[9]

Phosphatase-like Activity

BDM is often described as a "chemical phosphatase" due to its ability to dephosphorylate proteins.[6][10] This activity is thought to contribute to its effects on muscle contraction by altering the phosphorylation state of regulatory proteins. For example, in cardiac muscle, BDM has been shown to decrease the phosphorylation of troponin I and phospholamban, potentially by activating protein phosphatases.[11] In vascular smooth muscle, BDM increases protein phosphatase activity.[12] However, the role of its phosphatase activity in all its effects is debated, as some actions, like the inhibition of certain Ca²⁺ channels, appear to be independent of dephosphorylation.[13]

cluster_BDM_Effects Cellular Targets of BDM cluster_Outcomes Physiological Outcomes BDM This compound (BDM) Myosin Myosin ATPase BDM->Myosin Inhibits IonChannels Ion Channels (L-type Ca²⁺, Kv2.1) BDM->IonChannels Inhibits SR Sarcoplasmic Reticulum BDM->SR Modulates Phosphatases Protein Phosphatases BDM->Phosphatases Activates InhibitContraction Inhibition of Muscle Contraction Myosin->InhibitContraction AlterCa Altered Ca²⁺ Dynamics IonChannels->AlterCa SR->AlterCa Dephosphorylation Protein Dephosphorylation Phosphatases->Dephosphorylation AlterCa->InhibitContraction Dephosphorylation->InhibitContraction

Multiple Mechanisms of Action of BDM.

Applications in Research

The diverse mechanisms of action of BDM make it a valuable tool in various research areas:

  • Muscle Physiology: BDM is widely used to study excitation-contraction coupling in skeletal, cardiac, and smooth muscles.[3] By reversibly inhibiting contraction, it allows for the investigation of electrical properties and intracellular signaling events without the mechanical artifacts.[3]

  • Cell Biology: In cell biology, BDM has been used to investigate the role of the actin-myosin cytoskeleton in processes such as cell motility, division, and intracellular transport.[14]

  • Cardioprotection: BDM has been explored as a cardioprotective agent. It can improve the yield and survival of isolated cardiac myocytes and has been a component of storage solutions for these cells.[15]

  • Analytical Chemistry: In a non-biological context, this compound is a key reagent in the colorimetric determination of urea (B33335) in various samples, including biological fluids and seawater.[1][16][17][18]

Quantitative Data on the Effects of BDM

The inhibitory effects of BDM on muscle contraction are dose-dependent. The following table summarizes quantitative data from various studies.

Muscle PreparationSpeciesBDM ConcentrationEffect on Muscle Contraction
Guinea-pig papillary musclesGuinea Pig0.2-20 mMConcentration-dependent inhibition of contractile force.[3][19]
Isolated, paced papillary musclesGuinea Pig2 mM27% decrease in contractile force.[3]
10 mM58% decrease in contractile force.[3]
Intact smooth muscle fibres (taenia coli)Guinea Pig1 mM~10% inhibition of active force.[3][9]
10 mM~70% inhibition of active force.[3][9]
Frog skeletal muscle fibersFrog3 mM40-70% suppression of tetanic tension.[3]
Bovine coronary artery rings (precontracted with KCl)Bovine10 mMDecreased force of contraction to 47% of control.[12]

Experimental Protocols

Inhibition of Muscle Contraction in Isolated Papillary Muscle

Objective: To reversibly inhibit the contractile force of isolated cardiac muscle to study other cellular parameters.

Materials:

  • Isolated guinea pig papillary muscle

  • Tyrode's solution (standard physiological saline)

  • This compound (BDM) stock solution (e.g., 1 M in water)

  • Force transducer and recording equipment

  • Stimulator

Procedure:

  • Mount the isolated papillary muscle in a temperature-controlled organ bath containing oxygenated Tyrode's solution.

  • Attach one end of the muscle to a force transducer to record isometric contractions.

  • Stimulate the muscle at a constant frequency (e.g., 1 Hz) and allow it to equilibrate until a stable contractile force is achieved.

  • Record baseline contractile force.

  • Add BDM from the stock solution to the organ bath to achieve the desired final concentration (e.g., 2 mM, 5 mM, 10 mM).

  • Record the contractile force until a new steady state is reached.

  • To test for reversibility, wash out the BDM by replacing the bath solution with fresh Tyrode's solution multiple times.

  • Monitor the recovery of the contractile force.

Colorimetric Determination of Urea

Objective: To determine the concentration of urea in a solution using the this compound method.

Materials:

  • Urea standard solutions

  • Unknown sample containing urea

  • Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

  • This compound solution

  • Color-stabilizing agent (e.g., thiosemicarbazide)

  • Ferric chloride catalyst

  • Spectrophotometer

Procedure:

  • Prepare a series of urea standard solutions of known concentrations.

  • Pipette a specific volume of each standard, the unknown sample, and a blank (water) into separate test tubes.

  • Add the acid reagent to each tube.

  • Add the this compound solution to each tube.

  • Add the color-stabilizing agent and ferric chloride catalyst.

  • Mix the contents of each tube thoroughly.

  • Incubate the tubes in a heating block or water bath at a specific temperature for a set time (e.g., 100°C for 15 minutes) to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 520 nm) using a spectrophotometer, using the blank to zero the instrument.

  • Plot a standard curve of absorbance versus urea concentration for the standards.

  • Determine the concentration of urea in the unknown sample by interpolating its absorbance on the standard curve.

start Start: Prepare Urea Standards and Sample add_reagents Add Acid, this compound, Stabilizer, and Catalyst start->add_reagents heat Incubate at High Temperature (e.g., 100°C) add_reagents->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 520 nm cool->measure plot Create Standard Curve measure->plot determine Determine Unknown Concentration plot->determine end End determine->end

Workflow for Colorimetric Urea Assay.

Conclusion

This compound, also known as 2,3-butanedione monoxime or BDM, is a valuable and versatile tool for researchers in various scientific disciplines. While its primary use is as a reversible inhibitor of muscle contraction, its complex mechanisms of action, including effects on ion channels and protein phosphorylation, necessitate careful consideration in experimental design and data interpretation. Understanding its multifaceted nature is crucial for its effective application in research and for accurately interpreting the resulting data. Researchers should be mindful of its potential off-target effects, especially at higher concentrations, and choose the appropriate concentration for their specific experimental model and research question.[3]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diacetyl Monoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like diacetyl monoxime is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Adherence to safety protocols minimizes risks of exposure and contamination.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are essential.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[2]

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of dust or fumes.[1][3] Facilities should be equipped with an eyewash station and a safety shower.[1]

Accidental Spills: In the event of a spill, immediately clean the area by vacuuming or sweeping the material.[1] Place the collected material into a suitable, closed container for disposal.[1][2][4] Avoid generating dust during cleanup.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by local, state, and federal regulations. The following procedure outlines the general steps to be taken:

  • Waste Collection:

    • Place all surplus and non-recyclable this compound into a designated, properly labeled, and sealed waste container.[4]

    • Contaminated materials, such as personal protective equipment (gloves, etc.) and cleaning materials, should also be collected in a suitable container for disposal.

  • Container Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and any relevant hazard warnings. While some safety data sheets (SDS) state that it is not classified as a hazardous substance under certain regulations[4][5][6], others may classify it as a "TOXIC SOLID, ORGANIC, N.O.S." for transportation.[7] It is crucial to consult your institution's specific guidelines.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be entrusted to a licensed and qualified hazardous waste disposal company.[4][5] These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.

    • Do not dispose of this compound down the drain or in regular trash.[4][7]

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Containment cluster_2 Final Disposal a Wear Appropriate PPE b Handle in a Well-Ventilated Area a->b c Collect Waste this compound b->c Generate Waste d Place in a Labeled, Sealed Container c->d e Store in a Safe, Designated Area d->e f Contact Licensed Waste Disposal Company e->f Ready for Disposal g Arrange for Pickup and Disposal f->g h Complete and Retain Disposal Documentation g->h

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diacetyl Monoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Diacetyl monoxime, a reagent commonly used in biochemical assays. Adherence to these procedures is critical to minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, incorporating engineering controls and appropriate Personal Protective Equipment (PPE), is essential. Facilities should be equipped with an eyewash station and a safety shower.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood, to prevent the inhalation of any dust or fumes.[2]

A summary of recommended PPE for handling this compound is provided in the table below.

Protection Type Specific Recommendations Rationale & Citations
Eye Protection Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][3]To prevent eye contact which can cause irritation.[1][4]
Hand Protection Appropriate protective gloves should be worn to prevent skin exposure.[1][2] Gloves must be inspected prior to use.[5]To avoid skin contact, which may be harmful and can cause an allergic skin reaction.[4]
Body Protection A lab coat or other appropriate protective clothing is necessary to prevent skin exposure.[1][2][6]To minimize the risk of skin contact with the chemical.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[3] However, if dust is generated or ventilation is insufficient, a respirator is recommended.[6][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed.[1]To prevent inhalation, which can cause respiratory tract irritation.[1][4]

Operational Plan for Handling this compound

Following a systematic operational plan ensures that this compound is handled safely from receipt to disposal.

Preparation and Handling
  • Pre-Handling: Before working with this compound, ensure you are familiar with its hazards by reviewing the Safety Data Sheet (SDS).[1][3][4][5][7] Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[1][2][4]

    • Avoid generating dust.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the work area.[4]

    • Wash your hands thoroughly after handling the substance.[1][8]

Storage
  • Store this compound in a tightly closed container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • For solutions, storage at 2–8 °C is recommended, and under these conditions, the reagent can be stable for at least 6 months.[2]

Disposal
  • Dispose of waste containing this compound in accordance with your institution's hazardous waste disposal guidelines.[2]

  • Options for disposal may include burial in a licensed landfill or incineration in a licensed facility.[4]

  • Decontaminate empty containers before disposal.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route First Aid Procedure Citations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[4][5] Seek medical attention if irritation develops or persists.[1]
Inhalation Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting unless directed by medical personnel.[6] Never give anything by mouth to an unconscious person.[1][5] Rinse the mouth with water and then drink plenty of water.[3][5] Seek medical attention.[1]
Spill Response Workflow

A spill of this compound should be handled promptly and safely. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate unnecessary personnel and move upwind start->evacuate ppe Wear appropriate PPE (gloves, goggles, lab coat, respirator if needed) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill using inert materials (e.g., sand, earth) ventilate->contain cleanup Carefully sweep or vacuum up the spilled material contain->cleanup collect Place spilled material into a suitable, labeled disposal container cleanup->collect decontaminate Clean the spill area with water and decontaminate tools collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose end Spill Cleaned Up dispose->end

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacetyl monoxime
Reactant of Route 2
Reactant of Route 2
Diacetyl monoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.